OSu-PEG4-VC-PAB-MMAE
Description
Structure
2D Structure
Properties
Molecular Formula |
C74H117N11O21 |
|---|---|
Molecular Weight |
1496.8 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[3-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-[[[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-methylcarbamoyl]oxymethyl]anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C74H117N11O21/c1-15-48(8)65(56(99-13)43-60(89)84-34-20-24-55(84)67(100-14)49(9)68(92)77-50(10)66(91)52-21-17-16-18-22-52)82(11)72(96)63(46(4)5)81-71(95)64(47(6)7)83(12)74(98)105-44-51-25-27-53(28-26-51)78-69(93)54(23-19-33-76-73(75)97)79-70(94)62(45(2)3)80-57(86)31-35-101-37-39-103-41-42-104-40-38-102-36-32-61(90)106-85-58(87)29-30-59(85)88/h16-18,21-22,25-28,45-50,54-56,62-67,91H,15,19-20,23-24,29-44H2,1-14H3,(H,77,92)(H,78,93)(H,79,94)(H,80,86)(H,81,95)(H3,75,76,97)/t48-,49+,50+,54-,55-,56+,62-,63-,64-,65-,66+,67+/m0/s1 |
InChI Key |
BPGOFDCJYPGDRK-KUVCCIEHSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCC(=O)ON4C(=O)CCC4=O |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCOCCC(=O)ON4C(=O)CCC4=O |
Origin of Product |
United States |
Foundational & Exploratory
OSu-PEG4-VC-PAB-MMAE structure and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of OSu-PEG4-VC-PAB-MMAE, a key reagent in the development of Antibody-Drug Conjugates (ADCs). It details the molecule's chemical properties, mechanism of action, and relevant experimental protocols, serving as a critical resource for professionals in targeted cancer therapy.
Introduction to this compound in ADC Technology
Antibody-Drug Conjugates (ADCs) are a transformative class of therapeutics that merge the antigen-targeting specificity of monoclonal antibodies with the potent cell-killing capabilities of cytotoxic agents. The linker, which connects the antibody to the cytotoxic payload, is a pivotal component governing the ADC's stability, efficacy, and safety profile.
This compound is an advanced drug-linker system designed for ADC development. It features a potent anti-mitotic agent, Monomethyl Auristatin E (MMAE), connected to a sophisticated linker. This linker is engineered for stability in systemic circulation and programmed for specific cleavage within the target cancer cell, thereby ensuring localized payload delivery and minimizing off-target toxicity.[1][2][]
Molecular Structure and Component Functions
The this compound conjugate is a multi-component system where each part has a distinct and vital function.
-
OSu (N-Hydroxysuccinimide ester): This amine-reactive group enables the covalent conjugation of the linker-drug to the antibody, typically through a stable amide bond with lysine residues on the antibody's surface.[4]
-
PEG4 (Tetra-polyethylene glycol): A hydrophilic spacer that enhances the solubility and pharmacokinetic properties of the ADC.[] It can also reduce aggregation and improve the drug-to-antibody ratio (DAR) without compromising stability.
-
VC (Valine-Citrulline): A dipeptide sequence that serves as a protease-cleavable linker. It is designed to be stable in the bloodstream but is readily cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment.
-
PAB (p-aminobenzylcarbamate): A self-immolative spacer. Following the enzymatic cleavage of the VC linker, the PAB group undergoes a rapid, spontaneous 1,6-elimination reaction. This electronic cascade ensures the efficient and traceless release of the unmodified, active MMAE payload.
-
MMAE (Monomethyl Auristatin E): The cytotoxic payload. MMAE is a synthetic derivative of dolastatin 10 and a highly potent anti-mitotic agent that inhibits tubulin polymerization. This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis.
Below is a diagram illustrating the functional components of the molecule.
Chemical and Physical Properties
A summary of the key physicochemical properties of this compound is presented below. This data is essential for designing conjugation reactions, formulating the ADC, and understanding its stability profile.
| Property | Value | Reference(s) |
| Molecular Formula | C₇₄H₁₁₇N₁₁O₂₁ | |
| Molecular Weight | 1496.78 g/mol | |
| Purity | ≥98% | |
| CAS Number | 2762518-86-3 | |
| Solubility | Soluble in DMSO | |
| Storage Conditions | -80°C, protect from light, stored under nitrogen |
Note: The compound is reported to be unstable in solution; freshly prepared solutions are recommended for use.
Mechanism of Action: From Circulation to Cytotoxicity
The therapeutic effect of an ADC constructed with this compound is a sophisticated, multi-step process designed for maximal tumor cell killing with minimal collateral damage.
-
Circulation and Targeting : Post-administration, the ADC circulates systemically. The monoclonal antibody component directs the ADC to the tumor site, where it binds to a specific tumor-associated antigen.
-
Internalization : This binding triggers receptor-mediated endocytosis, causing the cancer cell to internalize the ADC.
-
Lysosomal Trafficking and Cleavage : The internalized ADC is trafficked to the lysosome. Inside the acidic environment of the lysosome, proteases like Cathepsin B, which are highly active in tumor cells, recognize and cleave the Val-Cit dipeptide linker.
-
Self-Immolation and Payload Release : Cleavage of the VC linker unmasks the aniline nitrogen of the PAB spacer, initiating a rapid 1,6-elimination cascade. This results in the fragmentation of the PAB spacer and the release of the potent, unmodified MMAE payload into the cytoplasm.
-
Induction of Apoptosis : Free MMAE binds to tubulin, inhibiting its polymerization into microtubules. This disrupts the mitotic spindle, leading to G2/M phase cell cycle arrest and subsequent programmed cell death (apoptosis).
The workflow for the ADC's mechanism of action is depicted in the following diagram.
MMAE-Induced Signaling Pathway
The primary cytotoxic mechanism of MMAE involves the disruption of the cellular cytoskeleton, which triggers a signaling cascade culminating in apoptosis.
-
Tubulin Polymerization Inhibition : MMAE binds to the vinca domain of tubulin, physically preventing the polymerization of tubulin monomers into microtubules.
-
Mitotic Spindle Disruption : The failure to form a functional mitotic spindle prevents proper chromosome alignment and segregation during mitosis.
-
G2/M Cell Cycle Arrest : The cell's checkpoint control mechanisms detect the mitotic failure and arrest the cell cycle at the G2/M transition to prevent aberrant cell division.
-
Apoptosis Induction : Prolonged mitotic arrest activates the intrinsic apoptotic pathway, leading to the activation of caspases and the execution of programmed cell death.
The signaling pathway for MMAE is outlined below.
Experimental Protocols
The following sections provide generalized protocols for the conjugation of this compound to an antibody and subsequent characterization. These should be optimized for specific antibodies and applications.
This protocol outlines the steps for conjugating the amine-reactive OSu-ester of the drug-linker to primary amines (lysine residues) on the antibody.
Materials:
-
Antibody solution (2-10 mg/mL in amine-free buffer, e.g., PBS)
-
This compound
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Reaction Buffer (e.g., Sodium Bicarbonate, 1M, pH 8.0-8.5)
-
Quenching solution (e.g., Tris or Glycine, 1M)
-
Purification column (e.g., Zeba™ Spin Desalting Column or Size Exclusion Chromatography)
Procedure:
-
Buffer Exchange : Ensure the antibody is in an amine-free buffer (e.g., PBS). If necessary, perform a buffer exchange using a desalting column.
-
pH Adjustment : Adjust the pH of the antibody solution to 8.0-8.5 using the Reaction Buffer to deprotonate the lysine ε-amino groups, making them reactive.
-
Prepare Drug-Linker Stock : Dissolve this compound in anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM). This should be done immediately before use due to the moisture sensitivity of NHS esters.
-
Conjugation Reaction : Add a calculated molar excess of the drug-linker stock solution to the antibody solution. Typical molar ratios of linker-drug to antibody range from 5:1 to 15:1.
-
Incubation : Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. Gentle mixing is recommended.
-
Quenching (Optional) : To stop the reaction, add a quenching solution (e.g., Tris-HCl to a final concentration of 50-100 mM) to react with any excess NHS ester.
-
Purification : Remove unconjugated drug-linker and other reaction components by purifying the ADC using a desalting column or size exclusion chromatography (SEC).
This assay confirms that the VC linker is susceptible to cleavage by its target enzyme, Cathepsin B.
Materials:
-
Purified ADC
-
Recombinant human Cathepsin B
-
Assay Buffer (e.g., 50 mM sodium acetate, 5 mM DTT, pH 5.0-6.0)
-
Analysis equipment (e.g., HPLC-MS)
Procedure:
-
Activate Cathepsin B : Prepare the assay buffer and add Cathepsin B to the required concentration.
-
Incubation : Add the purified ADC to the activated Cathepsin B solution. Incubate the mixture at 37°C for various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Analysis : At each time point, quench a sample of the reaction and analyze it by HPLC-MS.
-
Data Interpretation : Monitor the disappearance of the intact ADC peak and the appearance of peaks corresponding to the cleaved antibody and the released MMAE payload to determine the cleavage rate.
This assay measures the potency of the resulting ADC on a target cancer cell line.
Materials:
-
Target cancer cell line (antigen-positive)
-
Control cell line (antigen-negative)
-
Complete cell culture medium
-
Purified ADC
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well plates
Procedure:
-
Cell Seeding : Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment : Treat the cells with serial dilutions of the ADC. Include an untreated control and a control treated with a non-targeting ADC.
-
Incubation : Incubate the plates for a defined period, typically 72-96 hours.
-
Viability Measurement : Add the cell viability reagent according to the manufacturer's instructions and measure the output (e.g., absorbance or luminescence).
-
Data Analysis : Plot the cell viability against the ADC concentration and use a non-linear regression model to calculate the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Conclusion
This compound is a highly sophisticated and effective drug-linker conjugate that is integral to the development of modern antibody-drug conjugates. Its modular design, which combines a stable and specific conjugation chemistry, a hydrophilic spacer, a protease-cleavable linker, a self-immolative spacer, and a potent cytotoxic payload, represents a pinnacle of rational drug design in targeted cancer therapy. A profound understanding of its chemical properties, mechanism of action, and associated experimental methodologies is indispensable for researchers and scientists dedicated to advancing the field of oncology.
References
The VC-PAB-MMAE Linker: A Technical Guide to its Mechanism of Action in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The valine-citrulline-p-aminobenzylcarbamate-monomethyl auristatin E (VC-PAB-MMAE) linker-payload system is a cornerstone of modern antibody-drug conjugate (ADC) design, featured in several approved and investigational cancer therapies.[1][2] Its design balances the need for stability in systemic circulation with efficient, targeted release of a potent cytotoxic agent within tumor cells.[3][4] This technical guide provides an in-depth examination of the mechanism of action of the VC-PAB-MMAE linker, supported by quantitative data, detailed experimental protocols, and visualizations of the key processes involved.
The Multi-Step Mechanism of Action
The therapeutic efficacy of an ADC utilizing the VC-PAB-MMAE system is contingent on a precise sequence of events, beginning with antibody-mediated targeting and culminating in the cytotoxic action of MMAE within the cancer cell.[5] This cascade ensures that the highly potent MMAE is delivered specifically to tumor cells, thereby minimizing off-target toxicity.
ADC Internalization and Lysosomal Trafficking
Upon administration, the ADC circulates in the bloodstream where the VC-PAB linker remains stable. The monoclonal antibody component of the ADC specifically binds to a target antigen overexpressed on the surface of cancer cells. This binding event triggers receptor-mediated endocytosis, a process by which the ADC-antigen complex is internalized into the cell within an endosome.
The endosome then traffics through the cytoplasm and fuses with a lysosome. The acidic environment of the lysosome (pH 4.5-5.5) and the presence of a high concentration of proteases are critical for the subsequent steps of payload release. The efficiency of this internalization and lysosomal trafficking can significantly impact the overall potency of the ADC.
Enzymatic Cleavage of the Valine-Citrulline Linker
The cornerstone of the VC-PAB-MMAE linker's conditional release mechanism is the valine-citrulline (VC) dipeptide. This specific amino acid sequence is recognized and cleaved by lysosomal proteases, most notably cathepsin B, which is often overexpressed in tumor cells. While initially thought to be the sole enzyme responsible, studies have shown that other cathepsins, such as S, L, and F, can also cleave the VC linker. The cleavage occurs at the amide bond between citrulline and the PAB spacer. This enzymatic cleavage is highly specific to the lysosomal compartment, as the VC linker demonstrates significant stability in plasma.
The Role of the PAB Self-Immolative Spacer
The p-aminobenzylcarbamate (PAB) group serves as a self-immolative spacer. Its inclusion is crucial for the efficient release of the unmodified, active MMAE payload. Once cathepsin B cleaves the VC dipeptide, the exposed amino group on the PAB spacer initiates a spontaneous 1,6-elimination reaction. This electronic cascade results in the release of carbon dioxide and the active MMAE drug. The self-immolative nature of the PAB spacer ensures that no part of the linker remains attached to the drug, which could otherwise hinder its cytotoxic activity.
MMAE: Inhibition of Tubulin Polymerization and Bystander Effect
Monomethyl auristatin E (MMAE) is a potent synthetic antimitotic agent. Once released into the cytoplasm, MMAE exerts its cytotoxic effect by binding to tubulin and inhibiting its polymerization into microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis. MMAE is reported to be 100 to 1000 times more potent than doxorubicin.
A key feature of ADCs utilizing MMAE is the potential for a "bystander effect". Due to its membrane permeability, released MMAE can diffuse out of the target antigen-positive cancer cell and kill neighboring antigen-negative tumor cells in the microenvironment. This is particularly advantageous in treating heterogeneous tumors where not all cells express the target antigen.
Quantitative Data
The following tables summarize key quantitative parameters related to the performance of ADCs utilizing the VC-PAB-MMAE linker.
Table 1: In Vitro Cytotoxicity of MMAE and MMAE-Based ADCs
| Cell Line | ADC/Payload | Target Antigen | IC50 (nM) | Reference |
| BT-474 | mil40-15 | HER2 | 0.04 ± 0.01 | |
| HCC1954 | mil40-15 | HER2 | 0.23 ± 0.01 | |
| NCI-N87 | mil40-15 | HER2 | 0.14 ± 0.01 | |
| MCF-7 | mil40-15 | HER2 (low) | 45.4 ± 1.2 | |
| MDA-MB-468 | mil40-15 | HER2 (negative) | 38.5 ± 2.6 | |
| Various | MMAE | - | ~2 - 48 |
Table 2: Comparative In Vitro Cleavage of VC-Linkers
| Linker Type | Enzyme | % Payload Release (Time) | Reference |
| N3-VC-Pab-Payload | Cathepsin B | >90% (4 hours) | |
| Non-Cleavable Control | Cathepsin B | <5% (4 hours) | |
| N3-VC-Pab-Payload | Human Plasma | <10% (72 hours) | |
| Non-Cleavable Control | Human Plasma | <2% (72 hours) |
Experimental Protocols
In Vitro Cathepsin B Cleavage Assay
This protocol is designed to quantify the rate of payload release from an ADC in the presence of purified cathepsin B.
Materials:
-
ADC construct (e.g., Antibody-VC-PAB-MMAE)
-
Purified human cathepsin B
-
Assay Buffer: 10 mM MES buffer, pH 6.0, containing 0.04 mM dithiothreitol (DTT)
-
Quenching Solution: Acetonitrile with an internal standard
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the ADC in an appropriate solvent (e.g., DMSO).
-
Activate cathepsin B by pre-incubating it in the assay buffer at 37°C.
-
In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer to a final concentration of approximately 1 µM.
-
Initiate the cleavage reaction by adding the activated cathepsin B solution to the ADC mixture to a final concentration of around 20 nM.
-
Incubate the reaction at 37°C.
-
At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to the quenching solution.
-
Analyze the samples by LC-MS/MS to quantify the amount of released payload.
In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC against cancer cell lines.
Materials:
-
Target antigen-positive and -negative cancer cell lines
-
Cell culture medium and supplements
-
ADC, naked antibody, and free MMAE
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC, naked antibody, and free MMAE.
-
Treat the cells with the different concentrations of the test articles and incubate for a specified period (e.g., 72-96 hours).
-
After the incubation period, add the cell viability reagent according to the manufacturer's instructions.
-
Measure luminescence or absorbance to determine the percentage of viable cells relative to untreated controls.
-
Calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.
Bystander Effect Co-Culture Assay
This assay evaluates the ability of the ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.
Materials:
-
Antigen-positive (Ag+) cell line
-
Antigen-negative (Ag-) cell line engineered to express a fluorescent protein (e.g., GFP)
-
Cell culture medium
-
ADC and isotype control ADC
-
Flow cytometer or high-content imaging system
Procedure:
-
Seed the Ag+ and Ag- cells in various ratios (e.g., 1:1, 1:3, 3:1) in a multi-well plate. Include monocultures of both cell lines as controls.
-
Allow the cells to co-mingle and adhere.
-
Treat the co-cultures and monocultures with the ADC at a concentration that is highly cytotoxic to the Ag+ cells but has minimal direct effect on the Ag- monoculture. Include an isotype control ADC.
-
Incubate for a period sufficient to observe cytotoxicity (e.g., 96 hours).
-
Analyze the viability of the Ag- (GFP-positive) cell population using flow cytometry or imaging to quantify the extent of bystander killing.
Conclusion
The MC-VC-PAB-MMAE linker-payload system exemplifies a highly successful strategy in ADC development, achieving a fine balance between plasma stability and targeted intracellular drug release. Its mechanism, reliant on specific enzymatic cleavage and a self-immolative spacer, ensures the efficient delivery of the potent antimitotic agent MMAE to tumor cells. The potential for a bystander effect further enhances its therapeutic utility in treating heterogeneous tumors. A thorough understanding of this mechanism, supported by robust quantitative analysis and standardized experimental validation, is crucial for the continued innovation and development of next-generation ADCs.
References
- 1. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. benchchem.com [benchchem.com]
- 4. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A General ADC Linker - vcMMAE [bldpharm.com]
The Pivotal Role of the PEG4 Spacer in Antibody-Drug Conjugate Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a paradigm-shifting approach in targeted cancer therapy, combining the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload.[1][2] The linker, a critical component connecting the antibody and the payload, profoundly influences the ADC's stability, pharmacokinetics, efficacy, and overall therapeutic index.[1][3][4] Within the intricate architecture of the linker, spacers are often incorporated to modulate the properties of the final conjugate. Among the various spacer technologies, polyethylene glycol (PEG), particularly the discrete PEG4 spacer (containing four ethylene glycol units), has emerged as a cornerstone in modern ADC design. This technical guide provides a comprehensive exploration of the multifaceted role of the PEG4 spacer in ADC linkers, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts and workflows.
Core Functions of the PEG4 Spacer in ADC Linkers
The PEG4 spacer, though a relatively small component, plays a disproportionately large role in the success of an ADC. Its defined length, hydrophilicity, and flexibility offer a unique combination of properties that address common challenges in the development of these complex biotherapeutics. The primary functions of a PEG4 spacer in an ADC linker are to:
-
Enhance Hydrophilicity and Solubility: A key advantage of incorporating a PEG4 spacer is the enhancement of hydrophilicity. Many potent cytotoxic payloads are inherently hydrophobic, and their conjugation to an antibody can lead to aggregation and poor solubility. The repeating ethylene oxide units of the PEG chain are highly solvated in aqueous environments, creating a hydration shell that increases the overall water solubility of the ADC, thereby mitigating aggregation.
-
Improve Pharmacokinetics: By increasing hydrophilicity and stability, the PEG4 spacer contributes to a longer circulation half-life and altered biodistribution of the ADC. This can lead to improved drug exposure at the target site and a better overall therapeutic index.
-
Provide Optimal Spacing and Reduce Steric Hindrance: The defined length of the PEG4 spacer provides critical spatial separation between the antibody and the cytotoxic payload. This spacing can be crucial for maintaining the biological activity of the antibody by preventing the payload from interfering with its antigen-binding site. It also ensures that the payload is accessible to its target once the ADC is internalized into the cancer cell.
-
Enable Higher Drug-to-Antibody Ratios (DAR): The use of hydrophilic linkers like those containing PEG4 can enable the conjugation of a higher number of drug molecules per antibody without compromising the ADC's physicochemical properties.
Impact of PEG4 Spacers on ADC Properties: A Quantitative Perspective
The incorporation of PEG spacers has a demonstrable impact on various critical parameters of an ADC. The following tables summarize quantitative data from studies comparing ADCs with and without PEG spacers, as well as those with varying PEG lengths.
Table 1: Effect of PEG Spacer on In Vitro Cytotoxicity
| ADC Construct | Target Cell Line | IC50 (nM) | Fold Change in Cytotoxicity vs. No PEG | Reference |
| ZHER2-SMCC-MMAE (No PEG) | NCI-N87 | Not specified, but used as baseline | 1 | |
| ZHER2-PEG4K-MMAE | NCI-N87 | Not specified | 4.5-fold reduction | |
| ZHER2-PEG10K-MMAE | NCI-N87 | Not specified | 22-fold reduction | |
| αCD30-MMAE (No PEG) | CD30+ Lymphoma Lines | Comparable to PEGylated versions | - | |
| αCD30-PEG-MMAE | CD30+ Lymphoma Lines | Comparable to non-PEGylated version | No significant effect |
Note: While specific PEG4 data is limited in a comparative cytotoxicity context, the trend with longer PEG chains suggests a potential for reduced in vitro potency due to steric hindrance, which may be less pronounced with the shorter PEG4 spacer.
Table 2: Impact of PEG Spacer Length on ADC Pharmacokinetics
| ADC Construct (DAR 8) | PEG Length | Clearance (mL/day/kg) | AUC (µg*day/mL) | Reference |
| Non-binding IgG-Glucuronide-MMAE | PEG2 | ~160 | ~5,600 | |
| Non-binding IgG-Glucuronide-MMAE | PEG4 | ~160 | ~5,600 | |
| Non-binding IgG-Glucuronide-MMAE | PEG8 | ~280 | ~9,800 | |
| Non-binding IgG-Glucuronide-MMAE | PEG12 | ~280 | ~10,000 | |
| Non-binding IgG-Glucuronide-MMAE | PEG24 | ~290 | ~10,000 |
This study indicates that a threshold for improved pharmacokinetics is reached around a PEG8 length, with shorter PEGs like PEG4 still offering significant advantages over non-PEGylated ADCs.
Table 3: In Vivo Efficacy of ADCs with and without PEG Spacers
| ADC Construct | Dose (mg/kg) | Tumor Model | Outcome | Reference |
| ZHER2-SMCC-MMAE (No PEG) | 1.5 and 0.6 | NCI-N87 Xenograft | Less effective than HP10KM | |
| ZHER2-PEG10K-MMAE | 1.5 and 0.6 | NCI-N87 Xenograft | Most ideal tumor therapeutic ability | |
| Trastuzumab-Glucuronide-MMAE (PEG24) | Not specified | Xenograft models | Increased antitumor activity vs. non-PEGylated |
While direct PEG4 in vivo efficacy data is not detailed in the provided results, the trend strongly suggests that the improved pharmacokinetics conferred by PEGylation leads to enhanced tumor growth inhibition.
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and evaluation of ADCs incorporating PEG4 linkers.
Protocol 1: ADC Synthesis via Lysine Conjugation
This protocol describes the conjugation of an amine-reactive PEG4 linker to a monoclonal antibody.
Materials:
-
Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
NHS-PEG4-Payload linker
-
Activation reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-Hydroxysulfosuccinimide) if starting with a carboxylated linker-payload
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., Size-Exclusion Chromatography - SEC)
Procedure:
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange.
-
Linker-Payload Activation (if necessary): If using a carboxylated linker-payload, dissolve it in an appropriate organic solvent (e.g., DMSO). Add EDC and Sulfo-NHS to activate the carboxylic acid group. Incubate for 15-30 minutes at room temperature.
-
Conjugation Reaction: Add the activated NHS-PEG4-Payload linker to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v) to maintain antibody integrity. Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.
-
Reaction Quenching: Add a quenching solution to stop the reaction. Incubate for 15 minutes at room temperature.
-
Purification: Purify the ADC from unconjugated linker-payload and other small molecules using SEC.
-
Characterization: Characterize the purified ADC for protein concentration, DAR, and aggregation.
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
Objective: To separate ADC species with different drug-to-antibody ratios based on their hydrophobicity.
Materials:
-
Purified ADC sample
-
HIC column
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.
-
Chromatographic Separation:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample.
-
Elute the bound ADC species using a linear gradient from Mobile Phase A to Mobile Phase B.
-
-
Data Acquisition: Monitor the eluent at 280 nm.
-
Data Analysis:
-
Integrate the peaks corresponding to different DAR species (e.g., DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR by summing the product of each DAR value and its respective peak area percentage.
-
Visualizing Key Concepts and Workflows
To further elucidate the role and context of PEG4 spacers in ADCs, the following diagrams are provided.
Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).
Caption: Experimental workflow for ADC synthesis and characterization.
Caption: Impact of PEG4 spacer integration on ADC properties.
Conclusion
The incorporation of a PEG4 spacer into the linker of an antibody-drug conjugate is a strategic design choice with profound and beneficial consequences. By enhancing hydrophilicity, improving pharmacokinetic profiles, and enabling the development of more homogeneous and stable ADCs, the PEG4 spacer plays a pivotal role in widening the therapeutic window of these targeted therapies. The detailed protocols and conceptual frameworks provided in this guide offer a practical foundation for the rational design and evaluation of next-generation ADCs. As the field continues to evolve, the continued optimization of linker technologies, including the strategic use of discrete PEG spacers like PEG4, will be paramount in realizing the full therapeutic potential of antibody-drug conjugates in the fight against cancer.
References
An In-depth Technical Guide to OSu-PEG4-VC-PAB-MMAE: Core Components, Mechanism, and Application in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the OSu-PEG4-VC-PAB-MMAE linker-payload system, a critical component in the development of modern antibody-drug conjugates (ADCs). We will delve into the structure and function of each component, the mechanism of action from antibody conjugation to payload release, quantitative data on stability and cytotoxicity, and detailed experimental protocols for the evaluation of ADCs utilizing this advanced system.
Core Components and Structure
The this compound system is a sophisticated, multi-functional molecule designed for optimal performance in targeted cancer therapy. It comprises five key components, each with a specific role in ensuring the stability, targeted delivery, and potent cytotoxicity of the resulting ADC.
-
OSu (N-Hydroxysuccinimide ester): This is a highly reactive functional group that serves as the conjugation point to the monoclonal antibody (mAb). The OSu ester readily reacts with primary amines, such as the side chains of lysine residues on the antibody, to form a stable amide bond. This reaction is efficient under physiological pH conditions and is a cornerstone of many bioconjugation strategies.
-
PEG4 (Tetraethylene glycol): The PEG4 moiety is a short polyethylene glycol spacer. Its primary functions are to enhance the hydrophilicity and solubility of the linker-payload system. This can improve the pharmacokinetic properties of the ADC and reduce the potential for aggregation, which can be a concern with hydrophobic drug payloads. The flexibility of the PEG spacer may also improve the accessibility of the cleavage site for enzymatic action.
-
VC (Valine-Citrulline): This dipeptide sequence is a crucial element of the linker's conditional stability. The Val-Cit motif is specifically designed to be a substrate for cathepsin B, a lysosomal protease that is often upregulated in tumor cells.[1] This enzymatic cleavage is the trigger for the release of the cytotoxic payload within the target cell, while the linker remains relatively stable in the systemic circulation where cathepsin B activity is low.[1]
-
PAB (p-Aminobenzylcarbamate): The PAB group acts as a "self-immolative" spacer.[1] Following the cleavage of the Val-Cit dipeptide by cathepsin B, the PAB moiety undergoes a spontaneous 1,6-elimination reaction. This "self-immolation" is critical for the release of the MMAE payload in its unmodified and fully active form.[1]
-
MMAE (Monomethyl Auristatin E): MMAE is a highly potent synthetic antineoplastic agent derived from the natural product dolastatin 10.[2] It functions as a microtubule inhibitor, disrupting the formation of the mitotic spindle during cell division. This leads to cell cycle arrest at the G2/M phase and subsequent apoptosis (programmed cell death). Due to its extreme cytotoxicity, MMAE is unsuitable for systemic administration as a standalone drug and is therefore exclusively used as a payload in ADCs.
Mechanism of Action: From Conjugation to Cytotoxicity
The therapeutic action of an ADC equipped with the this compound system is a multi-step process that ensures targeted delivery and controlled release of the cytotoxic payload.
-
Conjugation: The this compound linker-payload is covalently attached to a monoclonal antibody (mAb) that targets a specific tumor-associated antigen. The N-Hydroxysuccinimide (OSu) ester reacts with primary amine groups (e.g., lysine residues) on the antibody surface to form a stable amide bond.
-
Circulation and Targeting: The resulting ADC circulates in the bloodstream. The linker is designed to be stable at physiological pH, minimizing the premature release of the toxic MMAE payload and reducing off-target toxicity. The mAb component of the ADC directs it to the tumor cells that express the target antigen.
-
Internalization: Upon binding to the target antigen on the cancer cell surface, the ADC-antigen complex is internalized, typically through receptor-mediated endocytosis. The complex is then trafficked to the lysosome, an acidic intracellular organelle rich in proteases.
-
Enzymatic Cleavage: Inside the lysosome, the high concentration of cathepsin B leads to the specific cleavage of the peptide bond between the valine and citrulline residues of the VC linker.
-
Self-Immolation and Payload Release: The cleavage of the VC dipeptide initiates the spontaneous 1,6-elimination of the PAB spacer. This "self-immolation" results in the release of the unmodified, fully active MMAE payload into the cytoplasm of the cancer cell.
-
Induction of Apoptosis: The released MMAE binds to tubulin, inhibiting its polymerization and disrupting the microtubule network. This leads to cell cycle arrest and ultimately triggers apoptosis, killing the cancer cell.
Quantitative Data
The performance of an ADC is critically dependent on parameters such as stability, drug-to-antibody ratio (DAR), and cytotoxic potency. The following tables summarize key quantitative data for ADCs utilizing the VC-MMAE linker system.
Table 1: In Vitro Plasma Stability of a vc-MMAE ADC
| Species | % MMAE Release after 6 days | Reference |
| Human | <1% | |
| Monkey | <1% | |
| Rat | >4% | |
| Mouse | ~25% |
Note: Stability can be species-dependent, with rodent plasma showing higher premature release compared to human and monkey plasma.
Table 2: In Vitro Cytotoxicity of MMAE and a vc-MMAE Construct
| Compound | Cell Line | IC50 (nM) | Reference |
| vc-MMAE | SKBR3 | 410.54 ± 4.9 | |
| vc-MMAE | HEK293 | 482.86 ± 6.4 | |
| MMAE | BxPC-3 | 0.97 ± 0.10 | |
| MMAE | PSN-1 | 0.99 ± 0.09 | |
| MMAE | Capan-1 | 1.10 ± 0.44 | |
| MMAE | Panc-1 | 1.16 ± 0.49 |
Note: IC50 values can vary significantly based on the cell line, exposure time, and specific ADC construct.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the evaluation of ADCs. Below are methodologies for key assays.
Protocol 1: Synthesis of this compound
This protocol outlines the general steps for the chemical synthesis of the this compound drug-linker.
-
Synthesis of Fmoc-Val-Cit-PAB:
-
Couple Fmoc-Valine to a citrulline-functionalized resin using standard solid-phase peptide synthesis (SPPS) techniques.
-
Couple p-aminobenzyl alcohol (PAB) to the N-terminus of the Val-Cit dipeptide.
-
Cleave the Fmoc-Val-Cit-PAB construct from the resin.
-
-
Coupling of MMAE:
-
Dissolve Fmoc-Val-Cit-PAB and MMAE in an anhydrous solvent such as DMF.
-
Add a coupling agent (e.g., HATU) and a base (e.g., DIEA) to facilitate the formation of the amide bond between the PAB group and the N-terminus of MMAE.
-
Monitor the reaction by HPLC and purify the resulting Fmoc-VC-PAB-MMAE by preparative HPLC.
-
-
Introduction of the PEG4 Spacer and OSu Group:
-
Remove the Fmoc protecting group from the N-terminus of the valine residue using a piperidine solution.
-
Couple a bifunctional PEG4 linker, which has a carboxylic acid on one end and a protected amine on the other, to the free amine of the valine residue.
-
Deprotect the amine on the PEG4 linker.
-
React the deprotected amine with an excess of N,N'-Disuccinimidyl carbonate to form the N-Hydroxysuccinimide (OSu) ester.
-
Purify the final this compound product by HPLC.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the ability of an ADC to kill cancer cells in culture.
-
Cell Seeding:
-
Culture target cancer cells to approximately 80% confluency.
-
Harvest the cells and seed them in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate overnight to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and a control antibody in complete culture medium.
-
Remove the old medium from the cells and add the ADC or control solutions to the respective wells.
-
Incubate the plate for 72-120 hours.
-
-
MTT Assay:
-
Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the cell viability against the ADC concentration and fit the data to a sigmoidal curve to determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
-
Protocol 3: In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC and quantifies the premature release of the payload in plasma.
-
Incubation:
-
Incubate the ADC in plasma (e.g., human, mouse) at a concentration of 100 µg/mL at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 96, 144 hours).
-
-
Sample Preparation:
-
For analysis of the intact ADC, the plasma samples can be analyzed directly or after affinity purification of the ADC.
-
For analysis of the released payload, precipitate the plasma proteins (e.g., with acetonitrile) and collect the supernatant.
-
-
LC-MS Analysis:
-
Analyze the samples by liquid chromatography-mass spectrometry (LC-MS).
-
For the intact ADC, use a method that can resolve the different drug-loaded species to determine the change in the average drug-to-antibody ratio (DAR) over time.
-
For the released payload, use a method optimized for the detection and quantification of free MMAE.
-
-
Data Analysis:
-
Calculate the average DAR at each time point to assess the rate of drug deconjugation.
-
Quantify the concentration of free MMAE at each time point to determine the rate of payload release.
-
Visualizations
The following diagrams illustrate the key processes involved in the function of the this compound system.
References
The Architect's Guide to Controlled Payload Release: An In-depth Technical Overview of Cleavable Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Antibody-Drug Conjugates (ADCs) have emerged as a formidable class of targeted cancer therapeutics, realizing the long-held concept of a "magic bullet." The efficacy and safety of these complex biopharmaceuticals are critically dependent on the sophisticated design of their constituent parts: a highly specific monoclonal antibody, a potent cytotoxic payload, and, pivotally, the chemical linker that connects them. This technical guide delves into the core of ADC design, focusing on cleavable linkers—the dynamic bridges engineered for conditional payload release within the tumor microenvironment.
The fundamental role of a linker is to ensure the ADC remains intact and inactive during systemic circulation, thereby minimizing off-target toxicity, and then to facilitate the efficient release of the cytotoxic payload upon reaching the target cancer cell.[1] Cleavable linkers are designed to break under specific physiological conditions that are distinct to the tumor microenvironment or intracellular compartments, offering a powerful mechanism for controlled drug release.[2][3]
This guide will explore the primary classes of cleavable linkers, their mechanisms of action, comparative performance data, and the experimental protocols essential for their evaluation.
The Repertoire of Release: Major Classes of Cleavable Linkers
Cleavable linkers are broadly categorized based on their unique trigger for payload release. The three predominant strategies exploit the differential pH, redox potential, and enzymatic profiles of tumor cells compared to healthy tissues.[2][4]
pH-Sensitive Linkers: Exploiting the Acidic Milieu
One of the earliest strategies in cleavable linker design leverages the lower pH found in intracellular compartments like endosomes (pH 5.5–6.2) and lysosomes (pH 4.5–5.0) compared to the physiological pH of blood (pH ~7.4).
Mechanism of Action: The most common class of pH-sensitive linkers are hydrazones . These linkers are designed to be stable at neutral pH but undergo rapid hydrolysis under acidic conditions. Upon internalization of the ADC into the target cell and trafficking to the acidic endo-lysosomal pathway, the hydrazone bond is cleaved, releasing the payload.
Key Considerations: While conceptually straightforward, early hydrazone linkers faced challenges with plasma stability, leading to premature drug release and potential systemic toxicity. However, newer generations, such as silyl ether-based linkers, have shown significantly improved stability.
Disulfide Linkers: Responding to the Intracellular Reducing Environment
This class of linkers is designed to exploit the substantial difference in the concentration of reducing agents, particularly glutathione (GSH), between the extracellular space and the intracellular environment. The cytoplasm of tumor cells has a significantly higher concentration of GSH (1-10 mM) compared to the blood plasma (~5 µM).
Mechanism of Action: Disulfide linkers contain a disulfide bond (-S-S-) that is susceptible to reduction by thiols. In the high-GSH environment of the cytoplasm, the disulfide bond is cleaved, liberating the payload. The stability of these linkers can be fine-tuned by introducing steric hindrance around the disulfide bond to prevent premature reduction in the plasma.
Key Considerations: Disulfide linkers generally exhibit greater plasma stability compared to early hydrazone linkers. However, their cleavage is dependent on the ADC being internalized into the cytoplasm for efficient payload release.
Enzyme-Sensitive Linkers: Leveraging Tumor-Specific Proteases
Perhaps the most widely utilized class of cleavable linkers, enzyme-sensitive linkers are designed to be substrates for enzymes that are highly expressed in the lysosomes of tumor cells, such as cathepsins.
Mechanism of Action: These linkers typically incorporate a short peptide sequence that is recognized and cleaved by specific lysosomal proteases. The most common motif is the dipeptide valine-citrulline (Val-Cit) , which is efficiently cleaved by Cathepsin B. This cleavage event often triggers a self-immolative cascade via a p-aminobenzyl carbamate (PABC) spacer, leading to the release of the unmodified payload. Another peptide sequence used is the tetrapeptide Gly-Gly-Phe-Gly (GGFG).
Key Considerations: Val-Cit linkers have demonstrated excellent stability in human plasma and are used in several approved ADCs. However, a notable species-specific instability has been observed in mouse plasma due to the activity of carboxylesterase 1c (Ces1c), which can complicate preclinical evaluation. This has led to the development of modified peptide linkers, such as the glutamic acid-valine-citrulline (EVCit) tripeptide, which shows significantly enhanced stability in mouse models.
Another important class of enzyme-sensitive linkers are β-glucuronide linkers . These are cleaved by the lysosomal enzyme β-glucuronidase, which is abundant in the tumor microenvironment and lysosomes.
Quantitative Comparison of Cleavable Linkers
The selection of a linker is a critical decision in ADC design, directly impacting its therapeutic index. The following table summarizes quantitative data on the stability and efficacy of different cleavable linkers from various preclinical studies. It is important to note that direct comparisons can be challenging due to variations in experimental conditions, including the specific antibody, payload, and cell lines used.
| Linker Type | Linker Example | Key Stability/Efficacy Metric | Value | Plasma Source | Reference |
| pH-Sensitive | Phenylketone-derived hydrazone | Plasma Half-life (t½) | ~2 days | Human | |
| Carbonate | Plasma Half-life (t½) | 36 hours | Human | ||
| Silyl ether-based | Plasma Half-life (t½) | >7 days | Human | ||
| Disulfide | Unsubstituted | In vivo Payload Release | Full release after 3 days | Mouse | |
| DiMe-SS-MMAE | Tumor Delivery | 42.1 nmol/L | - | ||
| Me-SS-MMAE | Tumor Delivery | 19.1 nmol/L | - | ||
| Peptide | Valine-Citrulline (VCit) | Plasma Half-life (t½) | ~2 days | Mouse | |
| Glutamic acid-Valine-Citrulline (EVCit) | Plasma Half-life (t½) | ~12 days | Mouse | ||
| Valine-Citrulline (VCit) | In vitro IC50 | 14.3 pmol/L | - | ||
| Enzyme-Sensitive | β-galactosidase-cleavable | In vitro IC50 | 8.8 pmol/L | - | |
| Sulfatase-cleavable | Plasma Stability | >7 days | Mouse |
Visualizing ADC Mechanisms and Workflows
To better understand the complex processes involved in ADC function and development, the following diagrams illustrate key pathways and workflows.
Core Experimental Protocols
The rigorous evaluation of an ADC's performance, particularly the linker's stability and cleavage, is paramount. The following sections outline the methodologies for key experiments.
In Vitro Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of premature payload release in plasma.
Methodology:
-
Incubation: The ADC is incubated in plasma (human, rat, or mouse) at 37°C over a time course (e.g., 0, 24, 48, 96, and 168 hours).
-
Sample Collection: Aliquots are taken at each time point and immediately frozen to stop any further degradation.
-
Analysis of Intact ADC: The amount of intact ADC can be quantified using methods like ELISA (Enzyme-Linked Immunosorbent Assay) or Hydrophobic Interaction Chromatography (HIC). A decrease in the concentration of the intact ADC over time indicates instability.
-
Analysis of Released Payload: To quantify the prematurely released payload, plasma proteins are precipitated (e.g., with acetonitrile), and the supernatant is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Data Analysis: The half-life (t½) of the ADC in plasma is calculated by plotting the percentage of intact ADC or the concentration of released payload against time.
In Vitro Linker Cleavage Assay
Objective: To confirm that the linker is cleaved under the intended conditions (e.g., low pH, presence of specific enzymes).
Methodology (for a protease-sensitive linker):
-
Reaction Setup: The ADC is incubated in a reaction buffer (e.g., sodium acetate buffer, pH 5.0) containing the target enzyme (e.g., Cathepsin B). Control reactions without the enzyme are run in parallel.
-
Incubation: The reaction mixtures are incubated at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Reaction Quenching: The enzymatic reaction is stopped, typically by adding a protease inhibitor or by rapid pH change.
-
Analysis: The samples are analyzed by LC-MS/MS to quantify the amount of released payload.
-
Data Analysis: The rate of cleavage is determined by plotting the concentration of the released payload over time.
Cell-Based Cytotoxicity Assay
Objective: To determine the potency of the ADC against target (antigen-positive) and non-target (antigen-negative) cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
ADC Treatment: The cells are treated with a serial dilution of the ADC, the free payload, and a non-targeting control ADC.
-
Incubation: The plates are incubated for a period that allows for cell proliferation and the cytotoxic effects of the drug to manifest (typically 72-120 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay (e.g., MTS, CellTiter-Glo).
-
Data Analysis: The cell viability data is plotted against the drug concentration, and a dose-response curve is generated. The half-maximal inhibitory concentration (IC50) is calculated from this curve, representing the concentration of the ADC required to inhibit cell growth by 50%. A lower IC50 value indicates higher potency.
Conclusion
The linker is a linchpin in the design of a successful Antibody-Drug Conjugate. Cleavable linkers offer a sophisticated strategy for achieving targeted drug delivery by exploiting the unique physiological characteristics of the tumor microenvironment. The choice of linker—be it pH-sensitive, disulfide-based, or enzyme-sensitive—must be carefully considered and empirically validated. A deep understanding of their mechanisms, coupled with rigorous experimental evaluation of their stability and cleavage kinetics, is essential for developing next-generation ADCs with an optimized therapeutic window, bringing more effective and safer treatments to cancer patients.
References
OSu-PEG4-VC-PAB-MMAE: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of OSu-PEG4-VC-PAB-MMAE, a key linker-payload conjugate for the development of Antibody-Drug Conjugates (ADCs). While specific quantitative stability data for this molecule is not extensively published, this guide leverages available information on the core valine-citrulline (VC-PAB) linker and monomethyl auristatin E (MMAE) payload to provide a robust framework for its application. The inclusion of a polyethylene glycol (PEG4) spacer is known to enhance aqueous solubility and improve pharmacokinetic properties.
Physicochemical Properties
This compound is a complex molecule designed for targeted cancer therapy. It comprises a highly potent cytotoxic agent, MMAE, linked to a cleavable dipeptide linker (VC), a self-immolative spacer (PAB), a PEG4 moiety to improve solubility, and an N-hydroxysuccinimide (OSu) ester for conjugation to an antibody.
Solubility Data
The solubility of ADC components is a critical factor influencing manufacturability, stability, and in vivo performance.[1][2][3][4] The PEG4 spacer in this compound is specifically included to enhance aqueous solubility.[5] Available solubility data is summarized below.
| Solvent/System | Concentration | Observations | Source |
| DMSO | 100 mg/mL (66.81 mM) | Requires sonication | MedchemExpress |
| In Vivo Formulation 1 | |||
| 10% DMSO | ≥ 2.5 mg/mL (1.67 mM) | Clear solution | MedchemExpress |
| 40% PEG300 | |||
| 5% Tween-80 | |||
| 45% Saline | |||
| In Vivo Formulation 2 | |||
| 10% DMSO | ≥ 2.5 mg/mL (1.67 mM) | Clear solution | MedchemExpress |
| 90% (20% SBE-β-CD in saline) | |||
| In Vivo Formulation 3 | |||
| 10% DMSO | ≥ 2.5 mg/mL (1.67 mM) | Clear solution | MedchemExpress |
| 90% Corn Oil |
Stability Profile
The stability of the linker is paramount to the safety and efficacy of an ADC. An ideal linker remains intact in systemic circulation to prevent premature release of the payload and is efficiently cleaved within the target tumor cell. The VC-PAB linker is designed for cleavage by lysosomal proteases, such as cathepsin B, which are upregulated in many tumor cells.
Storage Stability: The manufacturer recommends storing this compound at -80°C, protected from light and under nitrogen. Under these conditions, the stock solution is stable for up to 6 months.
Plasma Stability: While specific data for this compound is limited, studies on ADCs using the MC-VC-PAB-MMAE linker show high stability in human plasma. However, this linker has been shown to be less stable in rodent plasma due to cleavage by carboxylesterase 1c (Ces1c). This highlights the importance of selecting appropriate species for preclinical in vivo studies.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of solubility and stability.
Solubility Assessment Protocol
Objective: To determine the solubility of this compound in various aqueous and organic solvents.
Materials:
-
This compound
-
Solvents of interest (e.g., DMSO, PBS, saline)
-
Vortex mixer
-
Sonicator
-
Centrifuge
-
HPLC system
Methodology:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Add increasing amounts of the stock solution to a fixed volume of the test solvent.
-
After each addition, vortex the solution vigorously for 1-2 minutes.
-
If the compound does not dissolve, sonicate the solution for 10-15 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If precipitation is observed, centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes.
-
Analyze the supernatant by HPLC to determine the concentration of the dissolved compound. The highest concentration obtained before precipitation is considered the solubility.
In Vitro Plasma Stability Protocol
Objective: To evaluate the stability of the ADC linker in plasma from different species.
Materials:
-
Antibody conjugated with this compound
-
Plasma from relevant species (e.g., human, mouse, rat)
-
Incubator at 37°C
-
Analytical methods for quantification (e.g., ELISA, LC-MS)
Methodology:
-
Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Analyze the samples to quantify the amount of intact ADC, total antibody, and released payload.
-
Quantification can be performed using ELISA to measure total antibody and conjugated antibody, allowing for the calculation of drug loss.
-
LC-MS can be used to quantify the free drug or drug-linker in the plasma samples to confirm the ELISA results.
Visualizations
Molecular Structure and Components
Caption: Components of the this compound linker-payload system.
Mechanism of Action: ADC Internalization and Payload Release
Caption: General mechanism of action for an ADC with a cleavable linker.
Experimental Workflow for Plasma Stability Assessment
Caption: Workflow for determining in vitro plasma stability of an ADC.
References
- 1. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solubility of ADCs | Evidentic GmbH [evidentic.com]
- 3. purepeg.com [purepeg.com]
- 4. thesolubilitycompany.com [thesolubilitycompany.com]
- 5. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
An In-depth Technical Guide to Exploring Different Payloads for VC-PAB Linkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the valine-citrulline p-aminobenzylcarbamate (VC-PAB) linker, a critical component in the design of modern antibody-drug conjugates (ADCs). We will explore a variety of cytotoxic payloads that have been successfully conjugated to this linker, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways.
The VC-PAB Linker: A Foundation for Targeted Therapy
The VC-PAB linker is a sophisticated, multi-component system engineered for optimal stability in systemic circulation and precise enzymatic cleavage within the target tumor cell.[1] Its design is a cornerstone of many successful ADCs, offering a balance between stability and conditional payload release.[2]
The linker consists of three key parts:
-
Valine-Citrulline (VC) Dipeptide: This dipeptide sequence serves as a specific recognition site for lysosomal proteases, most notably Cathepsin B, which is often upregulated in the tumor microenvironment.[3][4] This enzymatic specificity ensures that the linker remains largely intact in the bloodstream, minimizing premature payload release and off-target toxicity.[2]
-
p-Aminobenzylcarbamate (PAB) Spacer: This self-immolative spacer connects the dipeptide to the cytotoxic payload. Following cleavage of the VC dipeptide by Cathepsin B, the PAB spacer undergoes a spontaneous 1,6-elimination reaction, releasing the payload in its unmodified and fully active form.
-
Maleimide Group (often MC - maleimidocaproyl): This component provides a reactive handle for conjugation to the antibody, typically through covalent bonding with the thiol groups of cysteine residues.
A Comparative Analysis of VC-PAB Payloads
A diverse range of cytotoxic agents has been successfully conjugated to the VC-PAB linker, each with a unique mechanism of action. The choice of payload is a critical determinant of the ADC's overall efficacy and therapeutic window. This section provides a comparative overview of some of the most common payloads.
Quantitative Data Summary
The following tables summarize key quantitative data for various payloads conjugated to antibodies via a VC-PAB linker. This data is essential for comparing the potency, stability, and overall performance of different ADCs.
Table 1: In Vitro Cytotoxicity of VC-PAB ADCs
| Payload | Mechanism of Action | Target Cell Line | IC50 (nM) | Reference(s) |
| MMAE | Microtubule Inhibitor | BxPC-3, PSN-1, Capan-1, Panc-1 | 0.97 - 1.16 | |
| Karpas 299 | 0.12 | |||
| SKBR3 | 410.54 | |||
| MMAF | Microtubule Inhibitor | N/A | N/A | |
| Duocarmycin | DNA Alkylating Agent | BJAB, WSU-DLCL2 | 0.153 µM, 0.079 µM | |
| SN-38 | Topoisomerase I Inhibitor | LoVo | 5.3 | |
| DM1 | Microtubule Inhibitor | N/A | N/A | |
| Doxorubicin | Topoisomerase II Inhibitor | N/A | N/A |
Table 2: Stability and Drug-to-Antibody Ratio (DAR) of VC-PAB ADCs
| Payload | Linker-Payload | Plasma Stability (% intact ADC) | Species | Duration | Typical DAR | Reference(s) |
| MMAE | MC-VC-PAB-MMAE | High | Human | N/A | ~4 | |
| C6-VC-PABC-Aur0101 | Varies (site-dependent) | Mouse | 4.5 days | N/A | ||
| MMAF | Mc-VC-PAB-MMAF | N/A | N/A | N/A | 3-5 | |
| Duocarmycin | VC-PABC Linker | Unstable | Mouse | N/A | N/A | |
| SN-38 | CL2A-SN-38 | N/A | N/A | N/A | N/A |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the development and characterization of ADCs utilizing the VC-PAB linker.
Synthesis of a VC-PAB Linker-Payload (MC-VC-PAB-MMAE)
The synthesis of the MC-VC-PAB-MMAE linker-payload is a multi-step process. An improved, scalable methodology that avoids epimerization has been reported and is summarized below.
Materials:
-
L-Citrulline
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
p-Aminobenzyl alcohol
-
Fmoc-Val-OH
-
6-Maleimidohexanoic acid
-
Standard organic synthesis reagents and solvents
Procedure:
-
Spacer Incorporation: Couple p-aminobenzyl alcohol to L-Citrulline using HATU as the coupling agent.
-
Dipeptide Formation: Couple Fmoc-Val-OH to the citrulline-PAB intermediate.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the valine residue.
-
Maleimide Functionalization: React the free amine of the Val-Cit-PAB-OH with activated 6-maleimidohexanoic acid to yield the final MC-VC-PAB-MMAE linker-payload.
-
Purification: Purify the final product using column chromatography.
-
Characterization: Confirm the structure and purity of the synthesized linker-payload using techniques such as ¹H NMR and mass spectrometry.
ADC Conjugation (Cysteine-Based)
The most common method for conjugating maleimide-functionalized linker-payloads to an antibody involves the partial reduction of interchain disulfide bonds to generate free thiol groups.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
MC-VC-PAB-Payload
-
Reducing agent (e.g., TCEP, DTT)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Reaction Buffer (e.g., PBS with EDTA)
Procedure:
-
Antibody Reduction: Add a calculated molar excess of the reducing agent (e.g., TCEP) to the antibody solution. The amount of reducing agent will determine the number of disulfide bonds reduced and, consequently, the final DAR. Incubate at 37°C for a specified time (e.g., 1-2 hours).
-
Linker-Payload Addition: Dissolve the MC-VC-PAB-Payload in a suitable organic solvent (e.g., DMSO). Add the dissolved linker-payload to the reduced antibody solution. The final concentration of the organic solvent should be kept low (typically <10%) to avoid antibody denaturation. Incubate at room temperature for a specified time (e.g., 1-2 hours).
-
Quenching: Add a quenching reagent (e.g., N-acetylcysteine) to cap any unreacted maleimide groups.
-
Purification: Purify the ADC from unconjugated linker-payload and other reagents using techniques such as size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
Determination of Drug-to-Antibody Ratio (DAR) by HIC-UPLC
Hydrophobic Interaction Chromatography (HIC) is a widely used method to determine the DAR and drug load distribution of ADCs.
Instrumentation and Column:
-
An HPLC or UHPLC system equipped with a UV detector.
-
A HIC column (e.g., TSKgel Butyl-NPR).
Mobile Phases:
-
Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.
Procedure:
-
Sample Preparation: Dilute the ADC sample in Mobile Phase A.
-
Injection: Inject the sample onto the equilibrated HIC column.
-
Gradient Elution: Apply a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) to elute the different DAR species. The unconjugated antibody (DAR=0) will elute first, followed by species with increasing DAR.
-
Data Analysis: Integrate the peak areas for each DAR species in the chromatogram. The weighted average DAR is calculated using the following formula: Weighted Average DAR = Σ (% Peak Area of each species × DAR of that species) / 100
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic activity of ADCs.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
ADC and unconjugated antibody
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at an optimized density (e.g., 1x10⁴ to 1.5x10⁴ cells/well) and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and the unconjugated antibody in complete medium. Remove the old medium from the wells and add 100 µL of the different ADC concentrations. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period of 72-120 hours at 37°C in a CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using suitable software (e.g., GraphPad Prism).
In Vivo Efficacy Evaluation in a Mouse Xenograft Model
Xenograft models are crucial for evaluating the in vivo anti-tumor activity of ADCs.
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Tumor cells for implantation
-
ADC, unconjugated antibody, and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject tumor cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth until the tumors reach a predetermined size (e.g., 100-200 mm³).
-
Randomization and Dosing: Randomize the mice into treatment groups (vehicle control, unconjugated antibody, and ADC at one or more dose levels). Administer the treatments intravenously.
-
Tumor Volume and Body Weight Measurement: Measure tumor volume with calipers and monitor the body weight of the mice regularly (e.g., twice or three times a week).
-
Endpoint: The study is typically terminated when tumors in the control group reach a maximum allowable size or when pre-defined endpoints are met.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Statistical analysis can be performed to determine the significance of the anti-tumor effect.
Signaling Pathways of Key Payloads
The cytotoxic payloads delivered by the VC-PAB linker exert their cell-killing effects through various mechanisms. Understanding these signaling pathways is crucial for rational drug design and for predicting potential synergies or resistance mechanisms.
Microtubule Inhibitors (e.g., MMAE, MMAF)
Monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF) are potent antimitotic agents that disrupt microtubule dynamics. Upon release inside the cancer cell, they bind to tubulin, inhibiting its polymerization into microtubules. This leads to the collapse of the microtubule network, which is essential for maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. The disruption of the mitotic spindle leads to G2/M phase cell cycle arrest and ultimately triggers apoptosis. Some auristatin-based ADCs have also been shown to induce immunogenic cell death by activating endoplasmic reticulum stress response pathways.
Caption: Signaling pathway of microtubule inhibitors like MMAE.
DNA Alkylating Agents (e.g., Duocarmycin)
Duocarmycins are a class of highly potent DNA alkylating agents. They bind to the minor groove of DNA and cause irreversible alkylation, typically at the N3 position of adenine. This covalent modification of DNA distorts its structure, interfering with the processes of DNA replication and transcription. The resulting DNA damage triggers the DNA damage response (DDR) pathway, leading to cell cycle arrest and, if the damage is too severe to be repaired, apoptosis.
Caption: Signaling pathway of DNA alkylating agents like duocarmycin.
Topoisomerase I Inhibitors (e.g., SN-38, Camptothecin)
SN-38, the active metabolite of irinotecan, and other camptothecin analogs are potent inhibitors of topoisomerase I. Topoisomerase I is an essential enzyme that relieves torsional stress in DNA during replication and transcription by creating transient single-strand breaks. These inhibitors stabilize the covalent complex between topoisomerase I and DNA, preventing the re-ligation of the DNA strand. The collision of the replication fork with this stabilized complex leads to the formation of irreversible double-strand DNA breaks. This severe DNA damage activates the DNA damage response, leading to cell cycle arrest, and ultimately, apoptosis.
Caption: Signaling pathway of topoisomerase I inhibitors like SN-38.
Conclusion
The VC-PAB linker has proven to be a robust and versatile platform for the development of a wide range of antibody-drug conjugates. The choice of payload is a critical factor that dictates the therapeutic potential of the ADC. By carefully considering the mechanism of action, potency, and physicochemical properties of the payload, researchers can design novel ADCs with improved efficacy and safety profiles. This guide provides a foundational understanding of the key considerations and experimental approaches for exploring different payloads in the context of the VC-PAB linker, with the aim of advancing the development of the next generation of targeted cancer therapies.
References
- 1. The role of single strand break repair pathways in cellular responses to camptothecin induced DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Inhibition of Akt signaling by SN-38 induces apoptosis in cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for OSu-PEG4-VC-PAB-MMAE Conjugation to Antibodies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for the conjugation of the drug-linker OSu-PEG4-VC-PAB-MMAE to a monoclonal antibody (mAb) to generate an Antibody-Drug Conjugate (ADC). This document is intended to guide researchers through the process, from understanding the components to the final characterization of the ADC.
Introduction to ADC Technology
Antibody-Drug Conjugates (ADCs) are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer.[1][2] ADCs consist of three main components: a monoclonal antibody that specifically targets a particular tumor antigen, a potent cytotoxic payload to kill cancer cells, and a chemical linker that connects the antibody to the payload.[2] The linker is a critical component that ensures the stability of the ADC in circulation and allows for the specific release of the cytotoxic agent within the target cancer cells.[1]
The this compound drug-linker is a sophisticated system designed for creating effective and stable ADCs.
-
MMAE (Monomethyl Auristatin E): A highly potent synthetic antimitotic agent that inhibits cell division by blocking the polymerization of tubulin.[3] Its high cytotoxicity makes it an effective cancer-killing agent when delivered specifically to tumor cells.
-
VC-PAB (Valine-Citrulline-p-Aminobenzylcarbamate) Linker: This is a protease-cleavable linker. The dipeptide Valine-Citrulline is specifically designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are highly expressed in tumor cells. This enzymatic cleavage triggers the release of the MMAE payload inside the cancer cell. The p-aminobenzyl (PAB) group acts as a self-immolative spacer, which, upon cleavage of the valine-citrulline linker, facilitates the release of the active MMAE.
-
PEG4 (Polyethylene Glycol) Spacer: The short polyethylene glycol chain (4 units) is incorporated to enhance the hydrophilicity and stability of the ADC. This helps to prevent aggregation, which can be an issue when conjugating hydrophobic drug-linkers to antibodies, and can improve the pharmacokinetic properties of the final ADC.
-
OSu (N-Hydroxysuccinimide) Ester: The OSu ester is a reactive group that is commonly used for conjugation to primary amines, such as the lysine residues on the surface of an antibody. This allows for a direct conjugation approach. However, a more common and controlled method for MMAE conjugation involves the reduction of interchain disulfide bonds in the antibody to generate free thiols, which then react with a maleimide-activated linker. For the purpose of this protocol, we will focus on the more prevalent cysteine-based conjugation method using a maleimide-activated linker, as it generally allows for better control over the drug-to-antibody ratio (DAR). The this compound can be synthesized or sourced with a terminal maleimide group instead of the OSu ester for this purpose.
Experimental Protocol: Cysteine-Based Conjugation
This protocol details the steps for conjugating a maleimide-activated PEG4-VC-PAB-MMAE to a monoclonal antibody via the partial reduction of interchain disulfide bonds.
Materials and Reagents:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Maleimide-PEG4-VC-PAB-MMAE
-
Reducing Agent (e.g., Tris(2-carboxyethyl)phosphine - TCEP)
-
Quenching Reagent (e.g., N-acetylcysteine)
-
Solvent for drug-linker (e.g., Dimethyl sulfoxide - DMSO)
-
Purification system (e.g., Size Exclusion Chromatography - SEC, or tangential flow filtration - TFF)
-
Reaction Buffers (e.g., Phosphate Buffered Saline - PBS)
-
Analytical instruments for characterization (e.g., UV-Vis spectrophotometer, HPLC with HIC or RP column)
Step-by-Step Methodology:
-
Antibody Preparation:
-
Prepare the antibody at a concentration of 5-10 mg/mL in a phosphate buffer at a pH between 7.0 and 7.5.
-
If the antibody solution contains any primary amines (like Tris buffer), it is essential to perform a buffer exchange into an amine-free buffer like PBS.
-
-
Antibody Reduction:
-
Prepare a fresh stock solution of the reducing agent, TCEP.
-
Add a calculated molar excess of TCEP to the antibody solution. A typical starting point is a 2.5 to 3.0-fold molar excess of TCEP per mole of antibody to reduce the four interchain disulfide bonds.
-
Incubate the reaction at 37°C for 1-2 hours to allow for the partial reduction of the disulfide bonds.
-
-
Drug-Linker Preparation:
-
Immediately before use, dissolve the Maleimide-PEG4-VC-PAB-MMAE in a minimal amount of an organic solvent like DMSO to create a concentrated stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add a slight molar excess of the dissolved drug-linker to the reduced antibody solution. A typical starting point is a 4.4 to 5.0-fold molar excess of the drug-linker over the antibody.
-
Ensure the final concentration of the organic solvent (e.g., DMSO) in the reaction mixture is kept below 10% (v/v) to prevent antibody denaturation.
-
Allow the conjugation reaction to proceed at room temperature for 1-2 hours with gentle agitation.
-
-
Quenching the Reaction:
-
To stop the conjugation reaction, add a quenching reagent like N-acetylcysteine in a molar excess to react with any unreacted maleimide groups on the drug-linker.
-
Incubate for 20-30 minutes at room temperature.
-
-
Purification of the ADC:
-
The newly formed ADC needs to be purified from unconjugated drug-linker, excess reagents, and any aggregated proteins.
-
Size Exclusion Chromatography (SEC) is a common method for purification. The ADC will elute first due to its larger size, followed by the smaller, unconjugated species.
-
Alternatively, Tangential Flow Filtration (TFF) can be used for larger scale preparations.
-
-
Characterization of the ADC:
-
Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to each antibody is a critical quality attribute. This can be determined using Hydrophobic Interaction Chromatography (HIC-HPLC) or Reverse Phase HPLC (RP-HPLC). HIC separates ADC species based on the hydrophobicity conferred by the conjugated drug-linker.
-
Purity and Aggregation: SEC-HPLC can be used to determine the purity of the ADC and quantify the percentage of high molecular weight aggregates.
-
Concentration: The protein concentration can be determined by UV-Vis spectrophotometry at 280 nm.
-
In Vitro Cytotoxicity: The potency of the ADC should be assessed using a cell-based assay with a cancer cell line that expresses the target antigen.
-
Quantitative Data Summary
| Parameter | Recommended Range/Value | Purpose |
| Antibody Concentration | 5-10 mg/mL | To ensure efficient reaction kinetics. |
| TCEP Molar Excess | 2.5 - 3.0 fold (over mAb) | To achieve partial reduction of interchain disulfides. |
| Drug-Linker Molar Excess | 4.4 - 5.0 fold (over mAb) | To drive the conjugation reaction to completion. |
| Reaction pH | 7.0 - 7.5 | Optimal for both reduction and maleimide conjugation. |
| Reaction Temperature | 37°C (Reduction), Room Temp (Conjugation) | To facilitate efficient reaction rates. |
| Reaction Time | 1-2 hours (Reduction), 1-2 hours (Conjugation) | Sufficient time for the reactions to proceed. |
| Final DMSO Concentration | < 10% (v/v) | To prevent antibody denaturation. |
| Expected Average DAR | 3.5 - 4.0 | A common target for ADCs with good efficacy and safety profiles. |
Visualizations
Caption: Experimental workflow for the conjugation of a drug-linker to an antibody.
Caption: Mechanism of action of a VC-PAB-MMAE based Antibody-Drug Conjugate.
References
Application Notes and Protocols for Calculating the Drug-to-Antibody Ratio (DAR) of MMAE ADCs
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Antibody-drug conjugates (ADCs) are a rapidly advancing class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents, such as monomethyl auristatin E (MMAE), directly to cancer cells. The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, as it significantly influences both its efficacy and safety profile. A low DAR may result in reduced potency, while a high DAR can lead to increased toxicity and altered pharmacokinetic properties.[1] Therefore, accurate and robust analytical methods for determining the DAR are essential during the development and manufacturing of ADCs.
This document provides detailed application notes and protocols for the three most common analytical techniques used to calculate the DAR of MMAE ADCs: Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS).
Hydrophobic Interaction Chromatography (HIC)
HIC is a non-denaturing chromatographic technique that separates molecules based on their hydrophobicity.[2] The conjugation of the hydrophobic MMAE payload to an antibody increases its overall hydrophobicity. This allows for the separation of different drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.) under mild, non-denaturing conditions that preserve the native structure of the ADC.[2]
Principle:
ADCs are loaded onto a HIC column in a high-salt mobile phase, which promotes hydrophobic interactions between the ADC and the stationary phase. A decreasing salt gradient is then applied to elute the different ADC species, with the least hydrophobic species (unconjugated mAb, DAR0) eluting first, followed by the more hydrophobic, drug-conjugated species in order of increasing DAR.[3][4] The average DAR is calculated from the weighted average of the peak areas of the different DAR species.
Experimental Workflow for HIC Analysis:
References
- 1. agilent.com [agilent.com]
- 2. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of OSu-PEG4-VC-PAB-MMAE Conjugated Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a promising class of biotherapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The OSu-PEG4-VC-PAB-MMAE linker-payload system is a widely utilized combination in ADC development. The linker consists of a stable PEG4 spacer, a cathepsin B-cleavable valine-citrulline (VC) dipeptide, and a self-immolative p-aminobenzylcarbamate (PAB) spacer, connected to the potent antimitotic agent, monomethyl auristatin E (MMAE).[1][] Proper purification of the resulting ADC is a critical manufacturing step to ensure a homogenous product with a defined drug-to-antibody ratio (DAR), high purity, and low levels of process-related impurities such as unconjugated antibody, free drug-linker, and aggregates.[3] This document provides detailed application notes and protocols for the purification of this compound conjugated antibodies.
Purification Strategy Overview
The purification of ADCs conjugated with the hydrophobic MMAE payload typically involves a multi-step process designed to separate the desired ADC species from various impurities. The increase in hydrophobicity upon conjugation of MMAE allows for separation based on the drug-to-antibody ratio (DAR).[4] A typical purification workflow involves an initial capture and buffer exchange step, followed by a high-resolution chromatography step to separate different DAR species, and a final polishing and formulation step.
Caption: General workflow for the purification of MMAE-conjugated ADCs.
Key Purification Techniques
Several chromatography and filtration techniques are employed for the successful purification of this compound conjugated antibodies.
| Technique | Principle | Primary Purpose in ADC Purification |
| Tangential Flow Filtration (TFF) | Size-based separation using a semi-permeable membrane. | Rapid buffer exchange, removal of unconjugated small molecule drug-linkers, and concentration of the ADC solution. Yields are typically high, often above 90%.[] |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on the hydrophobicity of proteins. | The primary method for separating ADC species with different DARs. The hydrophobic MMAE payload increases the overall hydrophobicity of the antibody, allowing for the separation of DAR 0 (unconjugated antibody), DAR 2, DAR 4, etc. |
| Size Exclusion Chromatography (SEC) | Separation based on molecular size. | Removal of high molecular weight aggregates and final buffer exchange into the formulation buffer. |
| Ion Exchange Chromatography (IEC) | Separation based on net surface charge. | Can be used as an alternative or complementary step to HIC for removing impurities and potentially separating charge variants of the ADC. |
Experimental Protocols
Initial Capture and Buffer Exchange using Tangential Flow Filtration (TFF)
This step aims to remove unreacted this compound, residual organic solvents from the conjugation reaction, and to exchange the buffer to one suitable for the subsequent HIC step.
Materials:
-
TFF system with a peristaltic pump and reservoir
-
Hollow fiber or cassette membrane with an appropriate molecular weight cut-off (e.g., 30 kDa)
-
HIC Binding Buffer (e.g., 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0)
-
Post-conjugation reaction mixture
Protocol:
-
Assemble the TFF system according to the manufacturer's instructions.
-
Equilibrate the membrane with water followed by the HIC Binding Buffer.
-
Load the post-conjugation reaction mixture into the reservoir.
-
Concentrate the ADC solution to a desired volume.
-
Perform diafiltration against 5-10 diavolumes of HIC Binding Buffer to remove impurities and complete the buffer exchange.
-
Recover the concentrated and buffer-exchanged ADC solution.
Separation of DAR Species by Hydrophobic Interaction Chromatography (HIC)
HIC is the core step for fractionating the ADC based on the number of conjugated MMAE molecules.
Materials:
-
Liquid chromatography system (e.g., ÄKTA or equivalent)
-
HIC column (e.g., Phenyl Sepharose, Butyl Sepharose)
-
Mobile Phase A: 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0
-
ADC sample in HIC Binding Buffer
Protocol:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Load the buffer-exchanged ADC sample onto the column.
-
Wash the column with 100% Mobile Phase A for 2-5 column volumes (CVs) to remove any unbound species.
-
Elute the bound ADC species using a linear gradient from 0% to 100% Mobile Phase B over 20-30 CVs. Species with higher DARs will be more hydrophobic and elute later in the gradient.
-
Collect fractions across the elution profile.
-
Analyze the collected fractions by UV spectroscopy and SDS-PAGE or analytical HIC to identify fractions containing the desired DAR species.
Caption: Separation of different DAR species by HIC.
Final Polishing and Formulation by Size Exclusion Chromatography (SEC)
The final step involves removing aggregates and exchanging the purified ADC into a suitable formulation buffer for storage and downstream applications.
Materials:
-
Liquid chromatography system
-
SEC column (e.g., Sephacryl S-200 HR, Superdex 200)
-
Formulation Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Pooled HIC fractions containing the desired ADC
Protocol:
-
Equilibrate the SEC column with at least 2 CVs of the final Formulation Buffer.
-
Concentrate the pooled HIC fractions if necessary.
-
Load the ADC sample onto the SEC column.
-
Elute the ADC isocratically with the Formulation Buffer.
-
Collect the main peak corresponding to the monomeric ADC, separating it from any earlier eluting aggregate peaks.
-
Analyze the purified ADC for purity, concentration, and DAR.
Data Presentation and Quality Control
Thorough analytical characterization is essential to ensure the quality of the purified ADC.
| Parameter | Analytical Method | Acceptance Criteria (Example) |
| Purity | SDS-PAGE (reduced & non-reduced), SEC-HPLC | > 95% monomer |
| Drug-to-Antibody Ratio (DAR) | HIC-HPLC, RP-HPLC, Mass Spectrometry | Average DAR of 3.5 - 4.5 |
| Endotoxin | Limulus Amebocyte Lysate (LAL) assay | < 1 EU/mg |
| Residual Free Drug | RP-HPLC, ELISA | < 1% |
| Concentration | UV-Vis Spectroscopy (A280) | Target concentration ± 10% |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low ADC Recovery from HIC | ADC precipitation on the column; Too strong binding. | Decrease the salt concentration in the binding buffer; Use a less hydrophobic HIC resin; Optimize the elution gradient. |
| Poor Separation of DAR Species in HIC | Inappropriate salt or gradient conditions; Wrong resin choice. | Screen different salt types (e.g., ammonium sulfate, sodium chloride); Optimize the gradient slope (shallower gradients often improve resolution); Test different HIC resins (e.g., Phenyl, Butyl). |
| ADC Aggregation | High protein concentration; Exposure to organic solvents; Freeze-thaw cycles. | Process at a lower concentration; Ensure complete removal of organic solvents using TFF; Minimize freeze-thaw cycles and handle the ADC solution gently. |
Conclusion
The purification of this compound conjugated antibodies is a multi-step process that requires careful optimization of each unit operation. A combination of tangential flow filtration, hydrophobic interaction chromatography, and size exclusion chromatography is effective in yielding a highly pure and homogenous ADC product. The protocols and guidelines presented in this document provide a solid foundation for researchers and drug development professionals to establish robust and scalable purification processes for this important class of biotherapeutics.
References
Application Note and Protocol: In Vitro Cytotoxicity Assay for VC-MMAE Antibody-Drug Conjugates
This document provides a detailed guide for assessing the in vitro cytotoxicity of Antibody-Drug Conjugates (ADCs) that utilize a valine-citrulline (VC) linker to conjugate monomethyl auristatin E (MMAE). These assays are fundamental for the preclinical evaluation of ADCs, offering critical data on their potency and specificity.[1][2]
Introduction
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload.[] The valine-citrulline (vc) linker is a protease-cleavable linker designed to be stable in the bloodstream and efficiently cleaved by lysosomal enzymes, such as Cathepsin B, upon internalization into the target cell.[4][5] This cleavage releases the highly potent microtubule inhibitor, monomethyl auristatin E (MMAE), leading to cell cycle arrest and apoptosis.
In vitro cytotoxicity assays are essential for determining the efficacy of these ADCs by measuring their ability to kill target cancer cells. The primary output of these assays is the half-maximal inhibitory concentration (IC50), which represents the drug concentration required to inhibit the growth of 50% of the cell population. This metric is crucial for comparing the potency of different ADC candidates and guiding further development.
Mechanism of Action of VC-MMAE ADCs
The cytotoxic effect of a VC-MMAE ADC is a multi-step process that begins with specific binding to a target antigen on the cancer cell surface and culminates in apoptosis.
-
Binding: The monoclonal antibody component of the ADC selectively binds to its target antigen, which is typically overexpressed on the surface of cancer cells.
-
Internalization: Following binding, the ADC-antigen complex is internalized by the cell through receptor-mediated endocytosis.
-
Lysosomal Trafficking: The internalized vesicle fuses with a lysosome.
-
Linker Cleavage: Inside the acidic environment of the lysosome, proteases like Cathepsin B recognize and cleave the valine-citrulline linker.
-
Payload Release: This cleavage releases the free, fully active MMAE payload into the cytoplasm.
-
Mechanism of Action of MMAE: MMAE is a potent anti-mitotic agent that disrupts the microtubule network by inhibiting tubulin polymerization. This disruption leads to cell cycle arrest in the G2/M phase and ultimately induces programmed cell death (apoptosis).
-
Bystander Effect: Because MMAE is membrane-permeable, it can diffuse out of the target cell and kill neighboring antigen-negative cancer cells, a phenomenon known as the "bystander effect".
Data Presentation: Comparative Potency
The table below summarizes representative IC50 values for Trastuzumab-vc-MMAE ADCs from published studies. These values demonstrate the potent, antigen-dependent cytotoxicity against HER2-positive cancer cell lines, while HER2-negative lines are significantly less sensitive.
| ADC | Target | Cell Line | HER2 Status | IC50 Value | Reference |
| Trastuzumab-vc-MMAE | HER2 | SK-BR-3 | Positive (+++) | 0.12 - 0.16 nM | |
| Trastuzumab-vc-MMAE | HER2 | NCI-N87 | Positive (+++) | 95.3 ng/mL | |
| Trastuzumab-vc-MMAE | HER2 | BT-474 | Positive (+++) | ~3 µg/mL* | |
| Trastuzumab-vc-MMAE | HER2 | H522 | Low/Medium | 18 nM | |
| Trastuzumab-vc-MMAE | HER2 | HeLa | Negative | >20 nM | |
| Trastuzumab-vc-MMAE | HER2 | MCF7 | Negative | >100 nM | |
| Naked Trastuzumab | HER2 | SK-BR-3, etc. | Positive (+++) | >30 µg/mL |
Note: IC50 values can vary based on experimental conditions such as incubation time, cell seeding density, and assay method.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol details a standard procedure for determining the IC50 of a VC-MMAE ADC using a tetrazolium colorimetric (MTT) assay, a common method for measuring cell viability.
-
Cell Lines:
-
Antigen-positive target cell line (e.g., SK-BR-3, BT-474, or NCI-N87 for HER2-targeted ADCs).
-
Antigen-negative control cell line (e.g., MCF7 or HeLa).
-
-
ADC and Controls:
-
VC-MMAE ADC (test article)
-
Unconjugated monoclonal antibody (negative control)
-
Isotype control ADC (optional)
-
Free MMAE payload (positive control)
-
-
Culture Medium: Appropriate complete medium (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents:
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.
-
Solubilization Solution: 10% SDS in 0.01 M HCl, or DMSO.
-
-
Equipment:
-
Humidified incubator (37°C, 5% CO2)
-
96-well flat-bottom cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
-
Biological safety cabinet
-
Multichannel pipette
-
The assay involves seeding cells, treating them with serial dilutions of the ADC, incubating for a period that allows for cell-cycle dependent effects, and then measuring viability.
-
Cell Seeding: a. Culture target and control cells to approximately 80% confluency. b. Harvest cells using Trypsin-EDTA, neutralize, and perform a cell count using a hemocytometer or automated cell counter. c. Dilute the cells in a complete culture medium to the desired seeding density. Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well. d. Incubate the plate overnight at 37°C with 5% CO2 to allow for cell attachment.
-
Preparation of ADC Dilutions: a. Prepare a stock solution of the ADC and controls in the appropriate vehicle (e.g., PBS). b. Perform a serial dilution (e.g., 1:5 or 1:10) in a complete culture medium to create a range of concentrations spanning at least 4-5 logs. Prepare these dilutions at 2x the final desired concentration.
-
Cell Treatment: a. Remove the old medium from the cell plate. b. Add 100 µL of each 2x ADC dilution to the corresponding wells in triplicate. c. Include control wells:
- Untreated Control: Add 100 µL of medium only (represents 100% viability).
- Vehicle Control: Add 100 µL of the vehicle used to dissolve the ADC at its highest concentration. d. Incubate the plate for 72-96 hours at 37°C. The longer incubation time is recommended for tubulin inhibitors like MMAE, which are cell-cycle dependent.
-
MTT Assay and Data Acquisition: a. After the incubation period, carefully add 20 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for an additional 2-4 hours at 37°C. Viable cells will metabolize the yellow MTT into purple formazan crystals. c. Carefully aspirate the medium from each well without disturbing the formazan crystals. d. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals. e. Gently shake the plate for 15-20 minutes to ensure complete dissolution. f. Read the absorbance at 570 nm using a microplate reader.
-
Calculate Percent Viability: a. Average the absorbance readings for each set of triplicates. b. Subtract the average absorbance of the "blank" (medium only) wells from all other readings. c. Normalize the data to the untreated control wells to calculate the percentage of cell viability for each ADC concentration using the following formula:
- % Viability = (Absorbance of Treated Well / Absorbance of Untreated Control Well) x 100
-
Determine IC50: a. Plot the percent viability against the log of the ADC concentration. b. Fit the data to a four-parameter sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism). c. The IC50 is the concentration of the ADC that corresponds to 50% cell viability on this curve.
References
- 1. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 4. creative-biolabs.com [creative-biolabs.com]
- 5. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Mass Spectrometry Protocols for the Analysis of OSu-PEG4-VC-PAB-MMAE Antibody-Drug Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of biotherapeutics that combine the specificity of monoclonal antibodies (mAbs) with the potent cell-killing ability of cytotoxic small molecules.[1] The OSu-PEG4-VC-PAB-MMAE linker-payload system is a sophisticated construct designed for targeted cancer therapy. It consists of a monoclonal antibody conjugated to the highly potent antimitotic agent, Monomethyl Auristatin E (MMAE), via a complex linker.[2][3] This linker includes an N-Hydroxysuccinimide (OSu) ester for antibody conjugation, a hydrophilic polyethylene glycol (PEG4) spacer, a cathepsin B-cleavable valine-citrulline (VC) dipeptide, and a self-immolative p-aminobenzyl (PAB) spacer.[][5]
Due to their inherent complexity and heterogeneity, comprehensive characterization of these ADCs is critical to ensure their safety and efficacy. Mass spectrometry (MS) has become an indispensable tool for this purpose, providing detailed insights into critical quality attributes (CQAs) such as the drug-to-antibody ratio (DAR), drug load distribution, and the specific sites of conjugation. This application note provides detailed protocols for the multi-level mass spectrometric analysis of this compound ADCs, including intact mass, middle-up, and bottom-up approaches.
Analytical Strategies Overview
A multi-level MS-based approach is typically employed for the comprehensive characterization of ADCs:
-
Intact Mass Analysis (Top-Down): This method involves analyzing the entire ADC molecule to determine the average DAR and the distribution of different drug-loaded species. To simplify the complex spectra arising from glycosylation, the ADC is often deglycosylated using enzymes like PNGase F.
-
Subunit Analysis (Middle-Up): In this approach, the ADC is cleaved into smaller, more manageable subunits. This can be achieved by enzymatic digestion (e.g., with IdeS) to separate the F(ab')2 and Fc fragments, followed by reduction to yield the light chain (LC), Fd' fragment, and Fc/2 subunits, each around 25 kDa. This method provides more detailed information on the drug distribution across different antibody domains.
-
Peptide Mapping (Bottom-Up): This technique offers the highest resolution by digesting the ADC into small peptides using enzymes like trypsin. Subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for the precise identification of the amino acid residues where the drug-linker is attached.
Experimental Workflows
A generalized workflow for the mass spectrometric characterization of ADCs is depicted below.
Caption: Overall workflow for ADC characterization.
Experimental Protocols
Protocol 1: Intact Mass Analysis for DAR Determination
This protocol is designed to determine the average DAR and drug load distribution of the ADC.
1. Sample Preparation: Deglycosylation
-
To a microcentrifuge tube, add 50 µg of the ADC solution.
-
Add 1 µL of PNGase F enzyme.
-
Incubate the mixture at 37°C for 2-4 hours to ensure complete removal of N-linked glycans.
-
Desalt the sample using a C4 ZipTip or equivalent solid-phase extraction method.
2. LC-MS Method
-
LC System: UPLC/HPLC system
-
Column: Reversed-phase column suitable for intact proteins (e.g., Agilent Poroshell 300SB-C8, 1.0 x 75mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to elute the large ADC molecule (e.g., 20-80% B over 10 minutes).
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 75°C.
-
MS System: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: 900–4000 m/z.
3. Data Analysis
-
Deconvolute the raw mass spectrum to obtain the zero-charge mass spectrum.
-
Identify the peaks corresponding to different DAR species (DAR0, DAR1, DAR2, etc.).
-
Calculate the average DAR using the relative abundance of each species.
Protocol 2: Middle-Up Analysis for Drug Distribution
This protocol provides information on how the drug-linker is distributed among the antibody subunits.
1. Sample Preparation: Enzymatic Digestion and Reduction
-
Digest 50 µg of the ADC with IdeS enzyme at a 1:1 enzyme-to-protein ratio (w/w) in a suitable buffer (e.g., PBS) at 37°C for 30 minutes. This will cleave the antibody below the hinge region, generating F(ab')2 and Fc/2 fragments.
-
To reduce the inter-chain disulfide bonds, add Dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 37°C for 30 minutes. This will separate the F(ab')2 fragment into the light chain (LC) and Fd' fragment.
-
Desalt the resulting ~25 kDa fragments.
2. LC-MS Method
-
LC System: UPLC/HPLC system.
-
Column: Reversed-phase column suitable for large peptides/small proteins (e.g., C4 or C8).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to separate the LC, Fd', and Fc/2 fragments.
-
Flow Rate: 0.3-0.4 mL/min.
-
MS System: High-resolution mass spectrometer.
-
Ionization Mode: ESI+.
3. Data Analysis
-
Deconvolute the mass spectra for each chromatographic peak to identify the unconjugated and conjugated forms of the LC and Fd' fragments.
-
Determine the number of drug molecules attached to each subunit.
Protocol 3: Peptide Mapping for Conjugation Site Identification
This protocol is used to pinpoint the exact amino acid residues where the drug-linker is attached.
1. Sample Preparation: Reduction, Alkylation, and Tryptic Digestion
-
Denature 50 µg of the ADC in a denaturing buffer (e.g., 8 M Urea).
-
Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate the free cysteine residues by adding Iodoacetamide (IAA) to a final concentration of 25 mM and incubating in the dark at room temperature for 30 minutes.
-
Dilute the sample with a suitable buffer (e.g., 50 mM Ammonium Bicarbonate) to reduce the Urea concentration to below 1 M.
-
Add trypsin at a 1:20 enzyme-to-protein ratio (w/w) and incubate overnight at 37°C.
-
Quench the digestion by adding formic acid to a final concentration of 0.1%.
-
Desalt the peptide mixture.
2. LC-MS/MS Method
-
LC System: NanoLC or UPLC system.
-
Column: C18 reversed-phase column suitable for peptide separations.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A long, shallow gradient to ensure good separation of peptides (e.g., 5-40% B over 60 minutes).
-
MS System: High-resolution mass spectrometer capable of MS/MS (e.g., Orbitrap or Q-TOF).
-
Acquisition Mode: Data-Dependent Acquisition (DDA) to trigger MS/MS on the most abundant precursor ions.
3. Data Analysis
-
Use a database search engine (e.g., ProteinPilot, MaxQuant) to identify the peptides from the MS/MS spectra.
-
Include the mass of the this compound linker-payload as a variable modification on potential conjugation sites (e.g., lysine residues).
-
Manually verify the MS/MS spectra of the identified drug-conjugated peptides to confirm the conjugation site. The fragmentation of the MMAE payload can produce characteristic reporter ions (e.g., m/z 718.5) that aid in identification.
Data Presentation
Quantitative data from these analyses should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: Intact Mass Analysis Summary
| DAR Species | Relative Abundance (%) | Mass (Da) |
| DAR0 | 5 | 148050 |
| DAR2 | 20 | 150650 |
| DAR4 | 50 | 153250 |
| DAR6 | 20 | 155850 |
| DAR8 | 5 | 158450 |
| Average DAR | 4.1 |
Table 2: Middle-Up Analysis Summary
| Subunit | Drug Load | Relative Abundance (%) |
| Light Chain | 0 | 100 |
| Heavy Chain (Fd') | 1 | 20 |
| 2 | 70 | |
| 3 | 10 |
Table 3: Peptide Mapping - Identified Conjugation Sites
| Peptide Sequence | Conjugation Site | Modification | MS/MS Score |
| TPEVTCVVVDVSK | Lys12 | This compound | 250 |
| ... | ... | ... | ... |
Signaling Pathway and Logical Relationships
The mechanism of action of the VC-PAB-MMAE linker is a critical aspect of its design. The following diagram illustrates the enzymatic cleavage and self-immolation process that leads to the release of the active MMAE payload within the target cell.
References
Application Notes and Protocols for In Vivo Efficacy Assessment of MMAE-Based Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a revolutionary class of targeted cancer therapies engineered to selectively deliver highly potent cytotoxic agents to tumor cells, thereby minimizing systemic toxicity.[1] This document provides detailed application notes and protocols for conducting in vivo efficacy studies of ADCs that utilize the potent microtubule-disrupting agent, monomethyl auristatin E (MMAE).
MMAE, a synthetic analog of the natural product dolastatin 10, is a powerful antimitotic agent.[2][3] It functions by inhibiting tubulin polymerization, which disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[4][5] Due to its high cytotoxicity, MMAE is not suitable as a standalone chemotherapeutic agent. However, when conjugated to a monoclonal antibody (mAb) that targets a tumor-associated antigen, it can be delivered specifically to cancer cells. The linker system connecting the mAb and MMAE is designed to be stable in circulation and efficiently cleaved within the lysosomal compartment of the target cell, releasing the active MMAE payload.
These protocols outline the essential steps for establishing a robust in vivo xenograft model to evaluate the anti-tumor efficacy of an MMAE ADC.
Experimental Protocols
Cell Line Selection and Culture
The choice of the human cancer cell line is critical and must be based on the verified expression of the target antigen for the ADC's monoclonal antibody.
-
Protocol:
-
Select a human cancer cell line with well-characterized and stable expression of the target antigen. It is advisable to include a negative control cell line (lacking antigen expression) in preliminary in vitro studies to confirm specificity.
-
Culture the selected cell line in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin/streptomycin) at 37°C in a humidified atmosphere with 5% CO₂.
-
Routinely passage the cells to maintain them in the logarithmic growth phase for optimal viability and tumorigenicity.
-
Animal Model Selection and Husbandry
Immunocompromised mice are typically used for xenograft studies to prevent the rejection of human tumor cells.
-
Protocol:
-
Select an appropriate immunocompromised mouse strain, such as athymic nude mice or NOD/SCID mice, which are commonly used for establishing xenograft models.
-
House the animals in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Allow the mice to acclimate for at least one week before the commencement of the study. All animal procedures should be performed in accordance with institutional and national guidelines for animal welfare.
-
Tumor Implantation
Subcutaneous implantation of tumor cells is a common method for establishing solid tumors that are easily measurable.
-
Protocol:
-
On the day of implantation, harvest the cultured tumor cells during their logarithmic growth phase.
-
Prepare a single-cell suspension in a sterile, serum-free medium or phosphate-buffered saline (PBS). For some cell lines, resuspending the cells in a mixture of PBS and Matrigel (1:1 ratio) can improve tumor take rates and growth consistency.
-
Inject a predetermined number of tumor cells (typically 5-10 x 10⁶ cells in a volume of 100-200 µL) subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring and Animal Randomization
Regular monitoring of tumor growth is essential to determine the appropriate time to initiate treatment.
-
Protocol:
-
Once the tumors become palpable, measure the tumor dimensions (length and width) using calipers two to three times per week.
-
Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. This ensures an even distribution of tumor sizes across all groups at the start of the treatment.
-
ADC Administration
The route of administration and dosing schedule are critical parameters in an in vivo efficacy study.
-
Protocol:
-
On the day of dosing, reconstitute the MMAE ADC and control articles (e.g., vehicle, unconjugated antibody, isotype control ADC) in a sterile vehicle solution, such as PBS.
-
Administer the treatments intravenously (IV) via the tail vein.
-
The dosing schedule can vary, but a common approach is a single dose or multiple doses administered at specific intervals (e.g., once weekly for three weeks).
-
Efficacy and Toxicity Assessment
Continuous monitoring of tumor growth and animal well-being is crucial for evaluating the efficacy and safety of the ADC.
-
Protocol:
-
Tumor Growth Inhibition: Continue to measure tumor volumes two to three times per week throughout the study. The primary efficacy endpoint is often the inhibition of tumor growth in the treated groups compared to the control group.
-
Survival Analysis: In some studies, animals are monitored for survival, and the data are used to generate Kaplan-Meier survival curves.
-
Toxicity Monitoring: Measure the body weight of each mouse two to three times per week as an indicator of systemic toxicity. Daily clinical observations should also be made to assess the overall health of the animals.
-
Endpoint: The study is typically terminated when tumors in the control group reach a predetermined maximum size (e.g., 1500-2000 mm³) or when the animals show signs of significant toxicity. At the end of the study, euthanize the mice and collect tumors and other relevant organs for further analysis.
-
Data Presentation
Quantitative data from the in vivo efficacy study should be summarized in a clear and structured format to facilitate comparison between treatment groups.
| Group | Treatment | Dose (mg/kg) | Dosing Schedule | Mean Initial Tumor Volume (mm³) ± SEM | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| 1 | Vehicle Control | - | QW x 3 | 152 ± 15 | 1850 ± 210 | 0 | -2 ± 1.5 |
| 2 | Unconjugated mAb | 5 | QW x 3 | 148 ± 18 | 1620 ± 195 | 12.4 | -3 ± 2.1 |
| 3 | MMAE-ADC | 1 | QW x 3 | 155 ± 16 | 850 ± 150 | 54.1 | -5 ± 2.5 |
| 4 | MMAE-ADC | 3 | QW x 3 | 151 ± 17 | 250 ± 95 | 86.5 | -8 ± 3.2 |
| 5 | MMAE-ADC | 5 | QW x 3 | 149 ± 14 | 50 ± 25 | 97.3 | -12 ± 4.0 |
QW x 3: Once weekly for three weeks. SEM: Standard Error of the Mean.
Mandatory Visualization
References
- 1. hoeford.com [hoeford.com]
- 2. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 3. adcreview.com [adcreview.com]
- 4. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 5. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
OSu-PEG4-VC-PAB-MMAE storage and handling instructions
For Researchers, Scientists, and Drug Development Professionals
Introduction
OSu-PEG4-VC-PAB-MMAE is a key component in the development of Antibody-Drug Conjugates (ADCs). It is a drug-linker conjugate that combines the potent microtubule-disrupting agent, Monomethyl Auristatin E (MMAE), with a linker system designed for conditional release within target cells. This linker consists of a Valine-Citulline (VC) dipeptide that is cleavable by lysosomal proteases like Cathepsin B, a self-immolative p-aminobenzylcarbamate (PAB) spacer, a PEG4 spacer to enhance solubility, and an N-Hydroxysuccinimide (OSu) ester to facilitate conjugation to antibodies.[1] This document provides detailed instructions for the proper storage, handling, and reconstitution of this compound to ensure its stability and integrity for research applications.
Storage and Stability
Proper storage of this compound is critical to maintain its chemical integrity and functionality. The following table summarizes the recommended storage conditions and stability information.
| Parameter | Recommendation | Source(s) |
| Storage Temperature | -80°C | [2][3][4][5] |
| Light Exposure | Protect from light | |
| Atmosphere | Store under a nitrogen atmosphere | |
| Shipping Condition | Shipped on blue ice | |
| Stock Solution Stability | 6 months at -80°C | |
| Long-term Solution Storage | Not recommended |
Handling and Safety Precautions
This compound contains the highly potent cytotoxic agent MMAE. MMAE is fatal if swallowed or inhaled, causes skin and eye irritation, and is suspected of causing genetic defects and damaging fertility or the unborn child. Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
All handling of this compound, both in solid and solution form, should be conducted in a designated area, preferably within a certified chemical fume hood or a biological safety cabinet. The following PPE is required:
| PPE | Specification | Source(s) |
| Gloves | Two pairs of powder-free nitrile gloves | |
| Lab Coat | Impervious, disposable lab coat or gown | |
| Eye Protection | Safety goggles with side-shields or a face shield | |
| Respiratory Protection | A NIOSH-approved respirator is recommended, especially when handling the powder form. |
General Handling Guidelines
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the area where the compound is handled.
-
Wash hands thoroughly after handling.
-
Ensure adequate ventilation to minimize inhalation exposure.
-
All disposable materials that come into contact with the compound (e.g., pipette tips, tubes, gloves) should be treated as hazardous waste and disposed of according to institutional guidelines for cytotoxic waste.
Spill and Exposure Procedures
-
Spills: In case of a spill, immediately evacuate the area. Wearing appropriate PPE, cover the spill with an absorbent material. Decontaminate the area with a suitable cleaning agent (e.g., 10% bleach solution followed by a water rinse). Collect all contaminated materials in a sealed container for hazardous waste disposal.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Reconstitution Protocol
This compound is typically supplied as a lyophilized powder. Reconstitution should be performed under aseptic conditions in a chemical fume hood or biological safety cabinet.
Reconstitution for In Vitro Applications
| Step | Procedure |
| 1. Reagent Preparation | Bring the vial of this compound and the required solvent (e.g., anhydrous DMSO) to room temperature. |
| 2. Dissolution | Add the appropriate volume of DMSO to the vial to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution, add the calculated volume of DMSO. The compound is soluble in DMSO at 100 mg/mL. |
| 3. Mixing | Gently vortex or sonicate the vial to ensure complete dissolution. |
| 4. Aliquoting & Storage | Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C. Stock solutions are stable for up to 6 months when stored properly. |
Preparation of Working Solutions for In Vivo Experiments
It is recommended to prepare working solutions for in vivo experiments fresh on the day of use. The following is an example protocol for preparing a formulation for intravenous administration.
| Step | Procedure |
| 1. Initial Dissolution | Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL). |
| 2. Co-solvent Addition | In a sterile tube, add the required volume of the DMSO stock solution. |
| 3. Formulation | Add the co-solvents in the following order, mixing thoroughly after each addition: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. |
| 4. Final Concentration | This protocol can yield a clear solution with a solubility of at least 2.5 mg/mL. |
| 5. Administration | The freshly prepared solution should be administered to the animals shortly after preparation. |
Experimental Workflows and Signaling Pathways
Experimental Workflow for Handling and Preparation
The following diagram illustrates the general workflow for receiving, storing, handling, and preparing this compound for experimental use.
Caption: Workflow for this compound from receipt to experimental use.
Signaling Pathway of MMAE-Based Antibody-Drug Conjugates
This compound is a component used to create ADCs. The following diagram illustrates the general mechanism of action for an ADC containing MMAE.
Caption: General mechanism of action for an MMAE-based Antibody-Drug Conjugate.
References
Application Notes and Protocols for the Analytical Characterization of Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the targeting specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small molecule drug.[1][2][3] This targeted delivery approach enhances the therapeutic window of the cytotoxic agent, minimizing systemic toxicity while maximizing efficacy against cancer cells.[1][4] The complex tripartite structure of ADCs—comprising an antibody, a potent payload, and a chemical linker—presents unique analytical challenges. Comprehensive characterization of ADCs is crucial to ensure their quality, safety, and efficacy, and it involves monitoring critical quality attributes (CQAs) at every stage of development and manufacturing.
This document provides detailed application notes and protocols for the essential analytical methods used in ADC characterization. It is intended to guide researchers, scientists, and drug development professionals in establishing robust analytical strategies for their ADC programs.
Critical Quality Attributes (CQAs) of ADCs
The manufacturing process of ADCs can result in a heterogeneous mixture of species. Therefore, a thorough understanding and control of the following CQAs are paramount:
-
Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to an antibody is a critical parameter that directly impacts the ADC's potency and therapeutic index.
-
Distribution of Drug-Loaded Species: In addition to the average DAR, it is important to understand the distribution of different drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.).
-
Aggregation and Fragmentation: The presence of aggregates can lead to immunogenicity and altered pharmacokinetic profiles, while fragments can indicate instability.
-
Charge Variants: Modifications to the antibody or conjugation process can introduce charge heterogeneity, which may affect stability and biological activity.
-
Free Drug and Related Impurities: The level of unconjugated (free) drug and other process-related impurities must be carefully monitored to ensure patient safety.
-
Conjugation Site: For site-specific ADCs, confirming the location of conjugation is essential for ensuring product consistency and performance.
Analytical Methods for ADC Characterization
A multi-faceted analytical approach employing orthogonal techniques is necessary for the comprehensive characterization of ADCs. The primary methods are summarized below.
I. Drug-to-Antibody Ratio (DAR) Determination
The accurate measurement of DAR is fundamental to ADC development. Several techniques can be employed, each with its own advantages and limitations.
A. Hydrophobic Interaction Chromatography (HIC)
HIC is a widely used method for determining the average DAR and the distribution of drug-loaded species. It separates molecules based on their surface hydrophobicity under non-denaturing conditions. The addition of each hydrophobic drug-linker moiety increases the retention time of the ADC on the HIC column.
Protocol: DAR Analysis by HIC-HPLC
Objective: To determine the average DAR and drug load distribution of an ADC.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol
-
ADC sample
Procedure:
-
Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL in Mobile Phase A.
-
Chromatographic Conditions:
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 20 µL
-
Gradient:
-
0-2 min: 100% A
-
2-22 min: 100% to 0% A (linear gradient to 100% B)
-
22-27 min: 0% A (100% B)
-
27-30 min: 100% A (re-equilibration)
-
-
-
Data Analysis:
-
Integrate the peaks corresponding to different drug-loaded species (e.g., DAR0, DAR2, DAR4).
-
Calculate the relative percentage of each species from the peak area.
-
Calculate the average DAR using the following formula: Average DAR = Σ (% Area of each species × DAR of that species) / 100
-
B. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is another powerful technique for DAR analysis, often performed on the reduced and deglycosylated ADC to separate the light and heavy chains. This method provides information on the drug distribution on each chain.
Protocol: DAR Analysis by RP-HPLC
Objective: To determine the drug load on the light and heavy chains of a reduced ADC.
Materials:
-
HPLC system with a UV detector
-
RP column (e.g., C4, 300 Å, 3.5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Reducing Agent: Dithiothreitol (DTT)
-
ADC sample
Procedure:
-
Sample Preparation:
-
To 50 µg of ADC sample, add DTT to a final concentration of 10 mM.
-
Incubate at 37°C for 30 minutes to reduce the inter-chain disulfide bonds.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 60°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Gradient: A suitable gradient from ~20% to 60% Mobile Phase B over 30 minutes.
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to the unconjugated and conjugated light and heavy chains.
-
Calculate the average DAR based on the relative peak areas and the known number of conjugated drugs per chain.
-
C. Mass Spectrometry (MS)
Mass spectrometry, particularly native MS and LC-MS, provides a direct measurement of the molecular weight of the intact ADC and its subunits, allowing for unambiguous DAR determination.
Protocol: Intact Mass Analysis by Native MS
Objective: To determine the DAR and drug load distribution by direct mass measurement.
Materials:
-
Mass spectrometer capable of native MS (e.g., Q-TOF)
-
Buffer exchange system (e.g., size-exclusion chromatography)
-
Volatile buffer: 200 mM Ammonium Acetate, pH 7.0
-
ADC sample
Procedure:
-
Sample Preparation: Buffer exchange the ADC sample into the volatile ammonium acetate buffer.
-
MS Analysis:
-
Infuse the sample into the mass spectrometer using a nano-electrospray ionization (nano-ESI) source.
-
Acquire data in native (non-denaturing) mode.
-
-
Data Analysis:
-
Deconvolute the resulting mass spectrum to obtain the zero-charge mass of each ADC species.
-
Calculate the number of conjugated drugs for each species by subtracting the mass of the unconjugated antibody.
-
Determine the relative abundance of each species from the peak intensities to calculate the average DAR.
-
II. Aggregation and Fragmentation Analysis
Size Exclusion Chromatography (SEC) is the gold standard for quantifying aggregates and fragments in biotherapeutics.
Protocol: Aggregation Analysis by SEC-HPLC
Objective: To quantify the percentage of high molecular weight species (aggregates) and low molecular weight species (fragments).
Materials:
-
HPLC system with a UV detector
-
SEC column (e.g., TSKgel G3000SWxl)
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 6.8
-
ADC sample
Procedure:
-
Sample Preparation: Dilute the ADC sample to 1 mg/mL in the mobile phase.
-
Chromatographic Conditions:
-
Flow Rate: 0.5 mL/min (isocratic)
-
Column Temperature: 25°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 20 µL
-
Run Time: 30 minutes
-
-
Data Analysis:
-
Integrate the peaks corresponding to the monomer, aggregates (eluting earlier), and fragments (eluting later).
-
Calculate the percentage of each species based on their relative peak areas.
-
III. Charge Variant Analysis
Charge heterogeneity is typically assessed using ion-exchange chromatography (IEX) or imaged capillary isoelectric focusing (iCIEF).
Protocol: Charge Variant Analysis by Cation-Exchange Chromatography (CEX-HPLC)
Objective: To separate and quantify the acidic, basic, and main charge variants of an ADC.
Materials:
-
HPLC system with a UV detector
-
Weak cation-exchange column (e.g., ProPac WCX-10)
-
Mobile Phase A: 20 mM MES, pH 6.0
-
Mobile Phase B: 20 mM MES, 500 mM NaCl, pH 6.0
-
ADC sample
Procedure:
-
Sample Preparation: Dilute the ADC sample to 1 mg/mL in Mobile Phase A.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 50 µL
-
Gradient: A linear gradient from 0% to 50% Mobile Phase B over 40 minutes.
-
-
Data Analysis:
-
Integrate the peaks corresponding to the acidic variants (eluting earlier), the main peak, and the basic variants (eluting later).
-
Calculate the percentage of each variant based on their relative peak areas.
-
Data Presentation
Quantitative data from the characterization assays should be summarized in clear and concise tables for easy comparison and tracking of product quality over time.
Table 1: Summary of DAR Analysis
| Analytical Method | Average DAR | % DAR0 | % DAR2 | % DAR4 | % DAR6 | % DAR8 |
| HIC-HPLC | 3.9 | 2.5 | 15.8 | 65.4 | 14.1 | 2.2 |
| Native MS | 3.88 | 2.8 | 16.2 | 64.9 | 13.9 | 2.2 |
Table 2: Summary of Purity and Impurity Analysis
| Analytical Method | Parameter | Result | Specification |
| SEC-HPLC | % Monomer | 98.5% | ≥ 95% |
| % Aggregates | 1.2% | ≤ 5% | |
| % Fragments | 0.3% | ≤ 1% | |
| CEX-HPLC | % Main Peak | 85.2% | Report |
| % Acidic Variants | 10.5% | Report | |
| % Basic Variants | 4.3% | Report | |
| RP-HPLC | % Free Drug | < 0.1% | ≤ 0.5% |
Visualizations
Diagrams illustrating workflows and relationships are essential for a clear understanding of the ADC characterization process.
Caption: Workflow for ADC Characterization.
References
- 1. adcreview.com [adcreview.com]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Workflow for Antibody-Drug Conjugate (ADC) Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic payloads. This synergistic approach allows for the selective delivery of highly toxic agents to cancer cells while minimizing systemic exposure and associated side effects. The development of a successful ADC is a complex, multi-step process that requires careful optimization of each component: the antibody, the linker, and the cytotoxic drug.
This document provides a detailed overview of the experimental workflow for ADC development, from initial design and conjugation to comprehensive in vitro and in vivo characterization. It is intended to serve as a practical guide for researchers and scientists involved in the discovery and preclinical development of novel ADCs.
I. ADC Design and Construction
The initial phase of ADC development focuses on the selection and engineering of its three core components.
1. Antibody Selection: The antibody's primary role is to selectively target a specific antigen that is highly expressed on the surface of tumor cells with minimal expression on healthy tissues. Key considerations for antibody selection include:
-
Target Antigen Specificity and Expression: The chosen antigen should be well-validated and exhibit high expression on the target cancer cells.[1]
-
Internalization Efficiency: Upon binding to the target antigen, the antibody must be efficiently internalized by the cancer cell to deliver the cytotoxic payload.
-
Immunogenicity: The antibody should have low immunogenicity to prevent an adverse immune response in patients. Humanized or fully human antibodies are preferred.
2. Linker Technology: The linker connects the antibody to the cytotoxic payload and plays a crucial role in the stability and efficacy of the ADC. Linkers can be broadly categorized as:
-
Cleavable Linkers: These linkers are designed to be stable in the systemic circulation and release the payload upon entering the target cell, often in response to the specific microenvironment of the lysosome (e.g., low pH, presence of specific enzymes).
-
Non-Cleavable Linkers: These linkers release the payload upon degradation of the antibody within the lysosome.
3. Payload Selection: The payload is the cytotoxic agent responsible for killing the target cancer cell. Ideal payloads for ADCs are highly potent, as only a small amount will be delivered to each cell. Common classes of payloads include microtubule inhibitors and DNA-damaging agents.
Conjugation Chemistry
The method of attaching the linker-payload to the antibody is a critical step that influences the homogeneity and stability of the final ADC product. The two most common conjugation strategies target lysine and cysteine residues on the antibody.
-
Lysine Conjugation: This method targets the abundant lysine residues on the antibody surface. While straightforward, it often results in a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DARs) and conjugation sites.[2]
-
Cysteine Conjugation: This approach involves the reduction of interchain disulfide bonds to generate free cysteine residues for conjugation. This method offers better control over the conjugation site and typically yields a more homogeneous ADC product.[2]
II. Characterization of the ADC
Once the ADC has been constructed, it must be thoroughly characterized to ensure its quality, consistency, and stability.
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute that defines the average number of drug molecules conjugated to a single antibody. It significantly impacts the ADC's efficacy, toxicity, and pharmacokinetic profile.[3] Several methods can be used to determine the DAR:
-
Ultraviolet-Visible (UV/Vis) Spectroscopy: This is a simple and convenient method that relies on the distinct absorbance spectra of the antibody and the payload.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique can not only determine the average DAR but also provide information on the distribution of different drug-loaded species.
-
Hydrophobic Interaction Chromatography (HIC): HIC is a standard technique for analyzing the drug distribution and average DAR of cysteine-conjugated ADCs.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can also be used to determine the average DAR and is compatible with mass spectrometry.
III. In Vitro Efficacy and Specificity Assessment
A series of in vitro assays are essential to evaluate the biological activity and target-specific cytotoxicity of the ADC.
Cytotoxicity Assay
This assay is a primary screen to determine the potency of the ADC in killing target cancer cells. The half-maximal inhibitory concentration (IC50) is a key parameter derived from this assay.
Protocol: MTT Assay for ADC Cytotoxicity
Materials:
-
Target (antigen-positive) and control (antigen-negative) cell lines
-
Complete cell culture medium
-
ADC, unconjugated antibody, and free payload
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free payload.
-
Remove the culture medium and add the diluted compounds to the respective wells. Include untreated cells as a control.
-
Incubate the plate for a period appropriate for the payload's mechanism of action (typically 72-120 hours).
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
If using a solubilization solution like DMSO, carefully remove the medium and add 150 µL of the solution to each well. If using an SDS-HCl solution, add 100 µL to each well.
-
Incubate the plate, shaking gently, to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and plot the results to determine the IC50 value.
Internalization Assay
This assay confirms that the ADC is internalized by the target cells upon antigen binding, a prerequisite for payload delivery.
Protocol: Flow Cytometry-Based Internalization Assay
Materials:
-
Target cell line
-
Fluorescently labeled ADC or a secondary antibody conjugated to a fluorophore
-
FACS buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Harvest and wash the target cells.
-
Incubate the cells with the fluorescently labeled ADC at 4°C to allow for surface binding without internalization.
-
Wash the cells to remove unbound ADC.
-
Divide the cells into two groups. Keep one group at 4°C (non-internalizing control) and incubate the other group at 37°C for various time points (e.g., 0, 1, 4, 8, 24 hours) to allow for internalization.
-
At each time point, wash the cells with cold FACS buffer to stop internalization.
-
(Optional) Add a quenching agent to the cells to quench the fluorescence of the non-internalized, surface-bound ADC.
-
Analyze the cells by flow cytometry to measure the mean fluorescence intensity, which corresponds to the amount of internalized ADC.
Bystander Killing Effect Assay
Some ADCs with cell-permeable payloads can kill neighboring antigen-negative tumor cells, a phenomenon known as the bystander effect. This is particularly relevant for treating heterogeneous tumors.
Protocol: Co-culture Bystander Assay
Materials:
-
Antigen-positive (Ag+) cell line
-
Antigen-negative (Ag-) cell line, labeled with a fluorescent protein (e.g., GFP)
-
ADC and control articles
-
96-well plate
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed a co-culture of Ag+ and GFP-labeled Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1).
-
Allow the cells to adhere overnight.
-
Treat the co-culture with serial dilutions of the ADC. Include monocultures of each cell line as controls.
-
Incubate the plate for 72-120 hours.
-
Assess the viability of the Ag- (GFP-positive) cell population using flow cytometry or by counting the fluorescent cells under a microscope. A decrease in the viability of the Ag- cells in the co-culture treated with the ADC, compared to the monoculture control, indicates a bystander effect.
IV. Preclinical In Vivo Evaluation
In vivo studies are crucial to assess the efficacy, pharmacokinetics (PK), and tolerability of the ADC in a living organism.
In Vivo Efficacy in Xenograft Models
Xenograft models, where human tumor cells are implanted into immunodeficient mice, are commonly used to evaluate the anti-tumor activity of ADCs.
Protocol: Xenograft Tumor Growth Inhibition Study
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Human cancer cell line for tumor implantation
-
ADC, vehicle control, and potentially a positive control therapeutic
-
Calipers for tumor measurement
Procedure:
-
Implant human tumor cells subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, ADC at different dose levels).
-
Administer the ADC intravenously or intraperitoneally according to the dosing schedule.
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
Pharmacokinetic (PK) Analysis
PK studies determine the absorption, distribution, metabolism, and excretion (ADME) of the ADC. These studies are essential for understanding the exposure-response relationship. Key parameters measured include the clearance, half-life, and biodistribution of the total antibody, conjugated antibody, and free payload.
Stability in Serum
The stability of the ADC in circulation is critical for its efficacy and safety. Premature release of the payload can lead to off-target toxicity.
Protocol: ADC Serum Stability Analysis using LC-MS
Materials:
-
ADC
-
Serum from relevant species (e.g., mouse, rat, human)
-
Incubator at 37°C
-
Sample purification tools (e.g., protein A beads for immunocapture)
-
LC-MS system
Procedure:
-
Incubate the ADC in serum at 37°C for various time points (e.g., 0, 24, 48, 72 hours).
-
At each time point, purify the ADC from the serum sample, for instance, using immunocapture with protein A beads.
-
Analyze the purified samples by LC-MS to determine the average DAR and to detect the presence of deconjugated antibody or free payload.
-
A decrease in the average DAR over time indicates linker instability and payload release.
V. Formulation Development
The goal of formulation development is to ensure the stability, safety, and efficacy of the ADC during storage and administration.
Protocol: ADC Formulation Development Overview
1. Excipient Screening:
-
Evaluate the effect of various excipients, such as buffers, sugars (as lyoprotectants), and surfactants, on the stability of the ADC.
-
Assess stability under various stress conditions (e.g., thermal stress, agitation, freeze-thaw cycles).
2. Lyophilization Cycle Development:
-
For ADCs formulated as a lyophilized powder, develop and optimize the freeze-drying cycle to ensure product stability and elegant cake appearance.
-
Key parameters to optimize include freezing rate, primary drying temperature and pressure, and secondary drying temperature.
3. Stability Studies:
-
Conduct long-term and accelerated stability studies on the final formulation to determine the shelf-life and recommended storage conditions.
VI. Data Presentation and Visualization
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of a Hypothetical ADC (ADC-X)
| Cell Line | Target Antigen Expression | ADC-X IC50 (nM) | Unconjugated Antibody IC50 (nM) | Free Payload IC50 (nM) |
| Cell Line A | High | 1.5 | >1000 | 0.1 |
| Cell Line B | Moderate | 25.8 | >1000 | 0.1 |
| Cell Line C | Low/Negative | >1000 | >1000 | 0.1 |
Table 2: Impact of DAR on In Vivo Efficacy of a Hypothetical ADC (ADC-Y) in a Xenograft Model
| ADC-Y Variant | Average DAR | Tumor Growth Inhibition (%) |
| ADC-Y-Low | 2.1 | 45 |
| ADC-Y-Mid | 3.8 | 85 |
| ADC-Y-High | 7.5 | 60 |
Table 3: In Vivo Efficacy of a Hypothetical ADC (ADC-Z) in a Breast Cancer Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Once weekly | 1250 | - |
| Unconjugated Antibody | 10 | Once weekly | 1100 | 12 |
| ADC-Z | 5 | Once weekly | 350 | 72 |
| ADC-Z | 10 | Once weekly | 150 | 88 |
Diagrams
References
Application Notes and Protocols for Quality Control of OSu-PEG4-VC-PAB-MMAE
For Researchers, Scientists, and Drug Development Professionals
Introduction
OSu-PEG4-VC-PAB-MMAE is a pivotal linker-payload component utilized in the development of Antibody-Drug Conjugates (ADCs). It comprises a potent anti-mitotic agent, Monomethyl Auristatin E (MMAE), a cathepsin B-cleavable valine-citrulline (VC) linker, a self-immolative p-aminobenzyl (PAB) spacer, a polyethylene glycol (PEG4) moiety to enhance solubility, and an N-hydroxysuccinimide (OSu) ester for covalent attachment to an antibody. The robust quality control of this reagent is paramount to ensure the safety, efficacy, and batch-to-batch consistency of the resulting ADC.
These application notes provide a comprehensive overview of the critical quality control parameters for this compound and detailed protocols for its analytical characterization.
Critical Quality Control Parameters
The quality of this compound is defined by a set of critical quality attributes (CQAs). These parameters ensure the identity, purity, and stability of the molecule.
| Critical Quality Attribute | Analytical Method | Specification |
| Identity | ||
| Molecular Weight | LC-MS (ESI-TOF) | 1496.78 ± 1 Da |
| Structure Confirmation | ¹H NMR and ¹³C NMR | Conforms to the expected chemical shifts and coupling constants of the reference standard. |
| Purity | ||
| Chemical Purity | RP-HPLC (UV detection at 214 nm and 254 nm) | ≥ 95% |
| Related Substances | RP-HPLC | Individual impurities ≤ 0.5%Total impurities ≤ 2.0% |
| Residual Solvents | ||
| e.g., Dimethylformamide (DMF) | GC-HS | ≤ 880 ppm |
| e.g., Acetonitrile | GC-HS | ≤ 410 ppm |
| Biological | ||
| Endotoxin | LAL or Recombinant Factor C (rFC) Assay | ≤ 20 EU/mg |
| Physical Properties | ||
| Appearance | Visual Inspection | White to off-white solid |
| Solubility | Visual Inspection | Soluble in DMSO (≥ 10 mg/mL) |
Experimental Protocols
Identity and Purity Determination by LC-MS
Objective: To confirm the molecular weight and assess the purity of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Mass Spectrometer (MS) with an Electrospray Ionization (ESI) source, such as a Time-of-Flight (TOF) analyzer.
Materials:
-
This compound sample
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Reversed-phase C18 column (e.g., Kinetix C18, 2.1 x 50 mm, 1.7 µm)
Procedure:
-
Sample Preparation: Dissolve the this compound sample in a suitable solvent (e.g., 50:50 ACN:Water) to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
UV Detection: 214 nm and 254 nm
-
Injection Volume: 5 µL
-
Gradient:
Time (min) %B 0.0 30 10.0 95 12.0 95 12.1 30 | 15.0 | 30 |
-
-
Mass Spectrometry Conditions (Positive Ion Mode):
-
Ion Source: ESI
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Scan Range: m/z 100-2000
-
Data Analysis:
-
Purity: Determine the peak area of the main component and any impurities from the HPLC chromatogram at 254 nm. Calculate the purity as: (Peak Area of Main Component / Total Peak Area) * 100%.
-
Identity: Analyze the mass spectrum to identify the [M+H]⁺ and other relevant adducts (e.g., [M+Na]⁺) to confirm the molecular weight.
Structural Confirmation by NMR Spectroscopy
Objective: To confirm the chemical structure of this compound.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Materials:
-
This compound sample
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of DMSO-d₆.
-
NMR Data Acquisition:
-
Acquire ¹H NMR and ¹³C NMR spectra at 25°C.
-
For ¹H NMR, use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a longer acquisition time will be necessary.
-
-
Data Analysis: Process the spectra and compare the chemical shifts, integrations, and coupling constants with a reference spectrum or with the expected values based on the known structure.
Endotoxin Testing
Objective: To quantify the level of bacterial endotoxins in the sample.
Instrumentation:
-
Incubating microplate reader or incubating tube reader
-
Vortex mixer
Materials:
-
LAL or rFC test kit (cartridges or microplates)
-
Endotoxin-free water (LAL Reagent Water)
-
Endotoxin standard
-
This compound sample
Procedure:
-
Sample Preparation: Reconstitute the this compound sample in endotoxin-free water to a concentration that does not interfere with the assay. A preliminary assay for inhibition/enhancement is required to determine the appropriate sample dilution.
-
Assay Execution: Follow the manufacturer's instructions for the specific LAL or rFC kit being used. This typically involves:
-
Preparing a standard curve of the endotoxin standard.
-
Adding the prepared sample and positive product controls to the assay plate or cartridges.
-
Incubating the plate/cartridges at 37°C for the specified time.
-
Reading the results using the appropriate instrument.
-
Data Analysis:
-
Calculate the endotoxin concentration in the sample based on the standard curve.
-
The result is typically expressed in Endotoxin Units per milligram (EU/mg).
Visualizations
Caption: Quality Control Workflow for this compound.
Caption: Mechanism of Action of MMAE Released from an ADC.
Troubleshooting & Optimization
Navigating OSu-PEG4-VC-PAB-MMAE ADC Aggregation: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aggregation of antibody-drug conjugates (ADCs) utilizing the OSu-PEG4-VC-PAB-MMAE linker-payload system. Aggregation is a critical quality attribute that can impact the efficacy, safety, and stability of an ADC. This guide offers detailed experimental protocols and data-driven insights to help mitigate this common issue.
Frequently Asked Questions (FAQs)
Q1: What is the role of each component in the this compound linker-drug?
A1: Each component of the this compound linker-drug has a specific function:
-
OSu (N-Hydroxysuccinimide ester): This is an amine-reactive group that facilitates the covalent conjugation of the linker-drug to primary amines, such as the lysine residues on the surface of a monoclonal antibody (mAb).
-
PEG4 (Four-unit polyethylene glycol): The PEG spacer is incorporated to increase the hydrophilicity of the linker-drug. This helps to counteract the hydrophobicity of the MMAE payload, thereby reducing the propensity for ADC aggregation.[1]
-
VC (Valine-Citrulline): This dipeptide sequence serves as a cleavable linker that is specifically recognized and cleaved by lysosomal proteases, such as Cathepsin B, which are abundant within cancer cells.[2] This ensures targeted release of the cytotoxic payload intracellularly.
-
PAB (p-aminobenzyl carbamate): This acts as a self-immolative spacer. Following the enzymatic cleavage of the VC linker, the PAB group spontaneously decomposes, releasing the unmodified and fully active MMAE payload.[2]
-
MMAE (Monomethyl Auristatin E): This is a potent microtubule-inhibiting cytotoxic agent. Upon release, it disrupts the microtubule network within cancer cells, leading to cell cycle arrest and apoptosis.[3][4] The hydrophobic nature of MMAE is a significant contributor to the aggregation risk of the ADC.
Q2: What are the primary causes of this compound ADC aggregation?
A2: ADC aggregation is a multifaceted issue, with the primary drivers for this compound ADCs being:
-
Payload Hydrophobicity: MMAE is a highly hydrophobic molecule. The covalent attachment of multiple MMAE molecules to the antibody surface increases the overall hydrophobicity of the ADC, promoting self-association to minimize exposure to the aqueous environment.
-
High Drug-to-Antibody Ratio (DAR): A higher DAR directly correlates with increased hydrophobicity and a greater propensity for aggregation. ADCs with higher DARs have been observed to have faster systemic clearance and a narrower therapeutic index.
-
Conjugation Process Stress: The conditions of the conjugation reaction, including pH, temperature, and the presence of organic co-solvents (used to dissolve the linker-drug), can induce conformational stress on the antibody, potentially exposing hydrophobic regions that are normally buried.
-
Suboptimal Formulation: An inappropriate buffer system, particularly a pH near the isoelectric point (pI) of the ADC, can lead to reduced solubility and increased aggregation.
-
Storage and Handling: Freeze-thaw cycles, exposure to elevated temperatures, and mechanical stress (e.g., vigorous shaking) can all contribute to the formation of aggregates.
Q3: How can I detect and quantify aggregation in my ADC sample?
A3: Several analytical techniques can be used to detect and quantify ADC aggregation. It is recommended to use orthogonal methods to obtain a comprehensive understanding of the aggregation state.
-
Size Exclusion Chromatography (SEC): This is the most common method for quantifying high molecular weight (HMW) species (aggregates), monomers, and fragments based on their hydrodynamic volume.
-
SEC with Multi-Angle Light Scattering (SEC-MALS): This technique couples SEC with MALS detection to provide an absolute measurement of the molar mass of the eluting species, allowing for the accurate characterization of monomers, dimers, and higher-order aggregates.
-
Dynamic Light Scattering (DLS): DLS is a rapid, non-invasive technique that measures the size distribution of particles in a solution. It is useful for detecting the presence of aggregates and assessing the overall polydispersity of the sample.
-
Hydrophobic Interaction Chromatography (HIC): While primarily used for determining the drug-to-antibody ratio (DAR), HIC can also provide information on the relative hydrophobicity of the ADC species, and in some cases, can separate aggregated forms.
Troubleshooting Guide: this compound ADC Aggregation
This guide provides a systematic approach to troubleshooting common aggregation issues encountered during the preparation and storage of this compound ADCs.
Problem: Visible precipitation or high levels of aggregates detected by SEC/DLS immediately after conjugation.
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Suboptimal Conjugation Buffer pH | Ensure the conjugation buffer pH is between 7.5 and 8.5 for the OSu-ester reaction. Avoid pH values near the antibody's isoelectric point (pI). | Improved ADC solubility and reduced immediate aggregation. |
| High Molar Excess of Linker-Drug | Optimize the molar ratio of this compound to the antibody. Start with a lower molar excess and perform titration studies to find the optimal ratio that achieves the target DAR without excessive aggregation. | Minimized formation of highly conjugated, aggregation-prone ADC species. |
| High Concentration of Organic Co-solvent | Minimize the volume of DMSO or other organic solvent used to dissolve the linker-drug. Aim for a final concentration of ≤10% (v/v) in the reaction mixture. | Reduced solvent-induced denaturation and aggregation of the antibody. |
| Inadequate Mixing | Add the dissolved linker-drug to the antibody solution slowly and with gentle, continuous mixing to avoid localized high concentrations. | Homogeneous reaction conditions, preventing localized precipitation. |
Problem: Increased aggregation observed during purification.
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Inappropriate Purification Buffer | For SEC, use a buffer that promotes ADC stability (e.g., phosphate-buffered saline with appropriate excipients). For HIC, optimize the salt concentration in the binding and elution buffers to prevent precipitation. | Improved recovery of monomeric ADC and reduced on-column aggregation. |
| High Protein Concentration | If possible, dilute the ADC sample before loading it onto the purification column. | Reduced concentration-dependent aggregation during the purification process. |
| Shear Stress | Use lower flow rates during chromatography and avoid vigorous pumping or mixing. | Minimized mechanical stress-induced aggregation. |
Problem: Gradual increase in aggregation during storage.
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Suboptimal Formulation | Screen different buffer formulations by varying pH (typically 6.0-7.5) and ionic strength. Add stabilizing excipients such as arginine, sucrose, and polysorbates. | Identification of a formulation that enhances the long-term stability of the ADC. |
| Inappropriate Storage Temperature | Store the ADC at the recommended temperature (typically 2-8°C for liquid formulations). For long-term storage, consider lyophilization or storing at -80°C in a cryoprotectant-containing buffer. | Reduced rate of aggregation over time. |
| Freeze-Thaw Cycles | Aliquot the ADC into single-use vials to avoid repeated freeze-thaw cycles. | Preservation of ADC integrity and prevention of freeze-thaw-induced aggregation. |
Quantitative Data Summary
The following tables provide a summary of quantitative data related to the factors influencing vc-MMAE ADC aggregation.
Table 1: Effect of Drug-to-Antibody Ratio (DAR) on ADC Aggregation
| ADC | Average DAR | Storage Conditions | % Aggregation | Reference |
| Trastuzumab-vc-MMAE | ~4.5 | Post-purification | ~10% (unconjugated Ab) | |
| Trastuzumab-vc-MMAE | 8 | 2 days at 4°C | Moderately aggregated | |
| Trastuzumab-vc-MMAE | 8 | 2 days at 40°C | >95% | |
| Ab095-vc-MMAE | Multiple lots with varying DARs | 6 days in human plasma | Median of 24.2% |
Table 2: Effect of Formulation Excipients on Protein/ADC Aggregation
| Excipient | Concentration Range | Mechanism of Action | Reference |
| L-Arginine | 50-250 mM | Suppresses self-association by shielding hydrophobic patches. | |
| Polysorbate 20/80 | 0.01-0.1% (w/v) | Prevents surface-induced aggregation and denaturation. | |
| Sucrose/Trehalose | 5-10% (w/v) | Stabilizes the native protein structure via preferential exclusion; acts as a cryoprotectant. | |
| Sodium Chloride | 50-150 mM | Modulates ionic strength to reduce intermolecular electrostatic interactions. |
Experimental Protocols
Protocol 1: this compound Conjugation to an Antibody
This protocol describes a general method for conjugating an OSu-ester-containing linker-drug to the lysine residues of a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Conjugation buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 8.0
-
Quenching solution: 1 M Tris-HCl, pH 8.0
-
Desalting columns (e.g., Sephadex G-25)
Methodology:
-
Antibody Preparation:
-
Buffer exchange the mAb into the conjugation buffer to a final concentration of 5-10 mg/mL.
-
Ensure the buffer is free of primary amines (e.g., Tris) that would compete with the reaction.
-
-
Linker-Drug Preparation:
-
Immediately before use, dissolve the this compound in DMSO to a concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add the dissolved linker-drug to the antibody solution at a molar ratio of 5:1 to 10:1 (linker-drug:mAb). The optimal ratio should be determined empirically.
-
Ensure the final DMSO concentration in the reaction mixture is below 10% (v/v).
-
Incubate the reaction at room temperature for 1-2 hours with gentle mixing.
-
-
Quenching the Reaction:
-
Add the quenching solution to the reaction mixture to a final concentration of 50 mM.
-
Incubate for 30 minutes at room temperature to quench any unreacted OSu-ester.
-
-
Purification:
-
Remove unreacted linker-drug and quenching reagent by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Protocol 2: Quantification of ADC Aggregates by Size Exclusion Chromatography (SEC)
Materials:
-
HPLC system with a UV detector
-
SEC column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl)
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8
-
ADC sample
Methodology:
-
System Preparation:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dilute the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.
-
If necessary, filter the sample through a 0.22 µm low-protein-binding filter.
-
-
Injection and Data Acquisition:
-
Inject a defined volume (e.g., 20-100 µL) of the sample onto the column.
-
Monitor the elution profile at 280 nm. High molecular weight (HMW) species (aggregates) will elute first, followed by the monomer, and then any fragments.
-
-
Data Analysis:
-
Integrate the peak areas for the HMW species and the monomer.
-
Calculate the percentage of aggregation: % Aggregation = (Area of HMW peaks / Total area of all peaks) x 100.
-
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
Materials:
-
HPLC system with a UV detector
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Potassium Phosphate, pH 7.0
-
Mobile Phase B: 25 mM Potassium Phosphate, pH 7.0, with 25% (v/v) isopropanol
-
ADC sample
Methodology:
-
System Preparation:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
-
Sample Preparation:
-
Dilute the ADC sample to 1 mg/mL in Mobile Phase A.
-
-
Injection and Elution:
-
Inject the sample onto the column.
-
Apply a linear gradient from 0% to 100% Mobile Phase B over 15-20 minutes to elute the different DAR species.
-
-
Data Analysis:
-
Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Area of each peak * DAR of each peak) / 100
-
Visualizations
Caption: Factors contributing to this compound ADC aggregation.
Caption: A logical workflow for troubleshooting ADC aggregation issues.
Caption: Experimental workflow for quantifying ADC aggregation using SEC.
References
- 1. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and biological assessment of MMAE-trastuzumab antibody-drug conjugates (ADCs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
optimizing OSu-PEG4-VC-PAB-MMAE conjugation reaction conditions
Technical Support Center: OSu-PEG4-VC-PAB-MMAE Conjugation
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound for antibody-drug conjugate (ADC) development.
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for this compound conjugation?
This ADC linker-payload utilizes N-Hydroxysuccinimide (OSu) ester chemistry to form a stable amide bond with primary amines, predominantly the ε-amino group of lysine residues on the surface of a monoclonal antibody (mAb). The reaction is a nucleophilic acyl substitution. The PEG4 spacer increases solubility, the VC-PAB (valine-citrulline-p-aminobenzoyloxycarbonyl) is a cathepsin B-cleavable linker designed for intracellular drug release, and MMAE is the potent cytotoxic payload that inhibits tubulin polymerization.
Q2: Why is the Drug-to[1][2][3]-Antibody Ratio (DAR) a critical quality attribute?
The DAR, or the average number of drug molecules conjugated to a single antibody, is a critical quality attribute (CQA) because it directly influences the ADC's efficacy, safety, and pharmacokinetics.
-
Low DAR: May resu[4]lt in insufficient potency.
-
High DAR: Can increase hydrophobicity, leading to aggregation, faster clearance, and potential off-target toxicity. Controlling the DAR is es[2]sential for producing a consistent and effective therapeutic.
Q3: What are the primary causes of ADC aggregation during and after conjugation?
Aggregation is a common challenge, primarily driven by the increased hydrophobicity of the ADC after conjugating the MMAE payload. Key causes include:
-
Hydrophobic Patches: The conjugated linker-drug creates hydrophobic areas on the antibody surface, which can interact with similar patches on other ADC molecules, initiating aggregation.
-
High DAR: A higher drug load increases the overall hydrophobicity of the ADC, making it more prone to aggregation.
-
Suboptimal Buffer Conditions: Unfavorable pH (especially near the antibody's isoelectric point) or low ionic strength can promote aggregation.
-
Use of Organic Co-solvents: Solvents like DMSO, used to dissolve the hydrophobic linker-payload, can disrupt antibody structure and promote aggregation if their concentration is too high.
Troubleshooting Guide
This section addresses common issues encountered during the conjugation reaction.
Problem: Low or No Conjugation (Low DAR)
| Potential Cause | Recommended Solution |
| Hydrolysis of OSu-ester | The OSu-ester is moisture-sensitive. Prepare the linker-payload solution in anhydrous DMSO immediately before use. Avoid storing the linker-payload in solution. |
| Incorrect Reaction pH | The reaction between the OSu-ester and lysine's primary amine is pH-dependent. The optimal range is typically pH 7.5-9.0. Below this range, the amine is protonated and less nucleophilic. Above this range, hydrolysis of the OSu-ester accelerates significantly. |
| Buffer Contains Primary Amines | Buffers like Tris contain primary amines that will compete with the antibody's lysine residues for reaction with the OSu-ester. Perform a buffer exchange into a non-amine-containing buffer (e.g., PBS, Borate) before starting the conjugation. |
| Insufficient Molar Excess of Linker-Payload | The reaction is concentration-dependent. A low molar ratio of linker-payload to antibody will result in a low DAR. Increase the molar equivalents of the this compound. |
Problem: High Aggregation Levels
| Potential Cause | Recommended Solution |
| High DAR | A high DAR is a primary driver of aggregation due to increased hydrophobicity. Reduce the molar equivalents of the linker-payload in the reaction to target a lower average DAR (typically 2-4). |
| High Concentration of Organic Co-solvent | The final concentration of the organic solvent (e.g., DMSO) used to dissolve the linker-payload should be minimized, ideally kept below 10% (v/v), to prevent denaturation and aggregation of the antibody. |
| Suboptimal Buffer Conditions | Perform the conjugation in a buffer with appropriate ionic strength (e.g., PBS with 150 mM NaCl). Avoid pH conditions near the antibody's isoelectric point where solubility is lowest. |
| Reaction Temperature/Time | Prolonged incubation at elevated temperatures can promote aggregation. Optimize for the shortest time and lowest temperature that achieves the target DAR. |
| Post-Conjugation Handling | After conjugation, purify the ADC promptly using methods like Size Exclusion Chromatography (SEC) to remove aggregates. |
Experimental Protocols & Data
General Protocol for Lysine Conjugation
This protocol provides a starting point for conjugating 1 mg of an IgG antibody. Optimization is required for each specific antibody.
-
Antibody Preparation:
-
Perform a buffer exchange for the antibody (e.g., 5-10 mg/mL) into a reaction buffer such as PBS, pH 8.0. Ensure the buffer is free of primary amines.
-
-
Linker-Payload Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add the desired molar excess of the dissolved linker-payload to the antibody solution while gently mixing.
-
The final DMSO concentration should not exceed 10% (v/v).
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-16 hours.
-
-
Purification:
-
Remove unreacted linker-payload and organic solvent using a desalting column or Size Exclusion Chromatography (SEC) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Collect the purified ADC fractions.
-
-
Characterization:
-
Determine the protein concentration via UV-Vis spectrophotometry at 280 nm.
-
Analyze the average DAR using techniques like Reversed-Phase HPLC (RP-HPLC) or Mass Spectrometry (MS).
-
Quantify the percentage of aggregates using Size Exclusion Chromatography (SEC).
-
Data Tables for Optimization
Table 1: Effect of Molar Ratio on Average DAR (Illustrative Data)
| Molar Ratio (Linker-Drug : Antibody) | Average DAR | % Aggregation (Post-Purification) |
| 3 : 1 | 2.1 | < 1% |
| 5 : 1 | 3.8 | < 2% |
| 8 : 1 | 5.5 | ~ 5% |
| 12 : 1 | 6.9 | > 10% |
Table 2: Influence of Reaction pH on Conjugation (Illustrative Data for a 5:1 Molar Ratio)
| Reaction pH | Average DAR | % OSu-ester Hydrolysis (Side Reaction) |
| 6.5 | 1.5 | Low |
| 7.5 | 3.5 | Moderate |
| 8.5 | 3.9 | Moderate-High |
| 9.5 | 3.2 | High |
Visual Guides (Diagrams)
Caption: General workflow for this compound conjugation to an antibody.
Caption: A decision tree for troubleshooting common conjugation issues.
References
Technical Support Center: Preventing Premature Linker Cleavage in MMAE ADCs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address premature linker cleavage in Monomethyl Auristatin E (MMAE) based Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of premature linker cleavage in my Val-Cit-MMAE ADC?
The most common linker used for MMAE is the valine-citrulline (Val-Cit or VC) dipeptide, which is designed to be cleaved by the lysosomal protease Cathepsin B inside the target tumor cell.[1][2] However, premature cleavage in systemic circulation can occur due to "off-target" enzymatic activity.[3] The primary enzymes responsible are:
-
Human Neutrophil Elastase (NE): This serine protease, secreted by neutrophils, can cleave the Val-Cit linker, leading to premature payload release in the bloodstream.[1][4] This off-target toxicity is a suspected cause of myelosuppression, a common side effect observed with some vc-MMAE ADCs.
-
Murine Carboxylesterase 1C (Ces1C): This enzyme is found in mouse plasma and is known to cleave the Val-Cit linker. This is a critical consideration for preclinical studies, as it can lead to rapid ADC clearance in mice, which may not be representative of stability in humans.
Q2: I'm observing rapid ADC clearance in my mouse models, but it seems stable in in vitro human plasma assays. What could be the issue?
This discrepancy is frequently due to species-specific differences in plasma enzymes. The likely cause is the presence of carboxylesterase enzymes, like Ces1C, in rodent plasma which are known to cleave the vc-PABC linker. While this linker shows good stability in primate and human plasma, its susceptibility to murine carboxylesterases can complicate the interpretation of preclinical efficacy and safety studies in rodents. It is essential to be aware of this phenomenon when translating results from mouse models to clinical expectations.
Q3: My ADC shows signs of aggregation and instability during storage and analysis. How is this related to the linker?
ADC aggregation can be caused by several factors, but the hydrophobicity of the linker-payload is a significant contributor. The common MC-VC-PABC-MMAE construct is notably hydrophobic, which can lead to the formation of high molecular weight species, especially at higher Drug-to-Antibody Ratios (DARs). Aggregation not only affects the solubility and stability of the ADC but can also reduce therapeutic efficacy and potentially trigger an immunogenic response.
Q4: How can I improve the stability of my current vc-MMAE ADC without a complete redesign of the linker-payload?
If you are committed to the vc-MMAE linker-payload, you can still enhance stability through these strategies:
-
Conjugation Site Optimization: The location of the linker-payload on the antibody has a major impact on stability. Using site-specific conjugation to attach the linker at positions that provide a "steric shield" can protect it from enzymatic degradation. Sites with lower solvent accessibility often result in more stable ADCs.
-
Formulation Development: Optimizing the formulation can significantly enhance the physical and chemical stability of the ADC. This includes adjusting the pH and buffer composition, adding stabilizers or excipients like polysorbates to mitigate hydrophobic interactions, and using lyophilization to preserve the ADC's integrity during long-term storage.
Q5: What advanced linker strategies can I explore to fundamentally solve the premature cleavage problem?
To build next-generation ADCs with superior stability, researchers are developing innovative linker technologies:
-
Tandem-Cleavage Linkers: These linkers require two sequential enzymatic cleavages to release the payload. A common strategy involves using a β-glucuronide moiety to act as a steric block, protecting the Val-Cit linker from proteases in circulation. Once the ADC is internalized into a lysosome, β-glucuronidase removes the blocking group, exposing the Val-Cit linker for cleavage by Cathepsin B. This approach has been shown to dramatically improve tolerability and stability.
-
Peptide Sequence Optimization: Researchers are designing novel peptide sequences that are poor substrates for off-target enzymes like neutrophil elastase but are still efficiently cleaved by Cathepsin B. For example, linkers containing asparagine (Asn) have shown high stability against human neutrophil elastase.
-
Hydrophilic Linkers: Incorporating hydrophilic spacers (e.g., PEG, polar amino acids) into the linker can reduce aggregation, improve solubility, and enhance pharmacokinetic properties.
Troubleshooting Guide: Premature Linker Cleavage
| Observation | Potential Cause | Recommended Action | Relevant Protocol |
| High levels of free MMAE in in vivo mouse plasma. | Cleavage by murine-specific carboxylesterases (e.g., Ces1C). | 1. Confirm instability with an in vitro mouse plasma stability assay. 2. Compare with stability in human plasma. 3. If the issue is mouse-specific, consider using a different preclinical model or an advanced linker stable in rodents. | Protocol 1 & 2 |
| ADC is unstable in human plasma in vitro. | Susceptibility of the Val-Cit linker to human plasma proteases (e.g., neutrophil elastase). | 1. Redesign the linker by optimizing the peptide sequence (e.g., Asn-containing linkers). 2. Implement a tandem-cleavage strategy (e.g., glucuronide-protected linker). | Protocol 1 |
| Increased aggregation (High Molecular Weight Species) observed by SEC. | High hydrophobicity of the linker-payload, especially at high DAR. | 1. Optimize conjugation to achieve a lower, more homogeneous DAR (ideally 2-4). 2. Introduce hydrophilic spacers (e.g., PEG) into the linker. 3. Optimize the formulation with excipients like polysorbates. | - |
| Poor in vivo efficacy despite good in vitro potency. | Premature deconjugation in circulation leads to a reduced amount of intact ADC reaching the tumor. | 1. Conduct a full pharmacokinetic study to measure total antibody vs. intact ADC levels over time. 2. Correlate the loss of intact ADC with the appearance of free payload. 3. Improve linker stability using site-specific conjugation or advanced linker designs. | Protocol 2 |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of drug deconjugation in plasma from different species.
Methodology:
-
Prepare ADC stock solution in a suitable formulation buffer.
-
Incubate the ADC at a final concentration of 100 µg/mL in plasma (e.g., mouse, rat, human) at 37°C.
-
Collect aliquots at multiple time points (e.g., 0, 6, 24, 48, 72, and 168 hours).
-
Immediately stop the reaction by freezing the samples at -80°C.
-
Analyze the samples to determine the average Drug-to-Antibody Ratio (DAR) at each time point.
-
Recommended Analytics: Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase HPLC (RP-HPLC) are ideal for separating ADC species with different drug loads.
-
-
Plot the average DAR against time to determine the rate of deconjugation and the ADC's half-life in plasma.
Protocol 2: Pharmacokinetic (PK) Analysis of ADC Stability in Rodents
Objective: To assess the in vivo stability of the ADC by measuring the concentration of total antibody, intact ADC, and free payload over time.
Methodology:
-
Administer a single intravenous (IV) dose of the ADC to a cohort of rodents (e.g., mice or rats).
-
Collect blood samples at predetermined time points (e.g., 5 min, 1, 6, 24, 48, 96, 168, and 336 hours post-dose).
-
Process the blood to isolate plasma and store at -80°C until analysis.
-
Analyze the plasma samples using a combination of methods:
-
Total Antibody Measurement: Use a standard ligand-binding assay (e.g., ELISA) to measure the concentration of all antibody-containing species, regardless of conjugation status.
-
Intact ADC Measurement: Use an ELISA format that requires both the antibody and the payload to be present for signal generation, or use affinity-capture LC-MS to quantify species with at least one drug attached.
-
Free Payload Measurement: Use tandem mass spectrometry (LC-MS/MS) to quantify the concentration of the released cytotoxic drug in plasma.
-
-
Plot the concentration-time profiles for each of the three analytes to characterize the ADC's pharmacokinetic behavior and stability in circulation.
Visualized Workflows and Mechanisms
Caption: Intended vs. Premature Cleavage Pathways for a vc-MMAE ADC.
Caption: Experimental Workflow for Assessing ADC Linker Stability.
Caption: Decision Tree for Troubleshooting ADC Linker Instability.
References
addressing low conjugation efficiency with OSu-PEG4-VC-PAB-MMAE
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conjugation efficiency with OSu-PEG4-VC-PAB-MMAE.
Troubleshooting Guide: Low Conjugation Efficiency & Low Drug-to-Antibody Ratio (DAR)
Low conjugation efficiency, resulting in a lower than expected Drug-to-Antibody Ratio (DAR), is a common challenge in the development of Antibody-Drug Conjugates (ADCs). This guide provides a systematic approach to identifying and resolving potential issues during the conjugation of this compound to antibodies via lysine residues.
Diagram: Troubleshooting Workflow for Low Conjugation Efficiency
Technical Support Center: Purifying Hydrophobic Antibody-Drug Conjugates
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the purification of hydrophobic antibody-drug conjugates (ADCs).
Troubleshooting Guide
This section addresses specific issues encountered during the purification of hydrophobic ADCs, offering potential causes and step-by-step solutions.
Problem: My hydrophobic ADC is aggregating during purification.
Answer: ADC aggregation is a common challenge, largely driven by the increased surface hydrophobicity from conjugated payloads.[1][2] Aggregation can lead to lower yields, reduced therapeutic efficacy, and potential immunogenicity.[2][3]
Potential Causes and Solutions
| Potential Cause | Recommended Troubleshooting Steps |
| High Hydrophobicity | The conjugation of hydrophobic drugs increases the propensity for intermolecular interactions, leading to aggregation.[2] Solution: Optimize the drug-to-antibody ratio (DAR); a lower DAR can sometimes reduce aggregation. |
| Unfavorable Buffer Conditions | Incorrect pH or low salt concentration can promote aggregation. Aggregation can occur if the system's pH is close to the antibody's isoelectric point. Solution: Perform a buffer screen. Test different pH levels (e.g., 6.8 to 7.4) and salt types/concentrations. Consider using excipients or stabilizers in your buffers. |
| High Protein Concentration | Concentrated ADC solutions can increase the likelihood of aggregation. Solution: Reduce the protein concentration during purification steps where aggregation is observed. |
| Physical and Thermal Stress | Harsh mixing, high temperatures, or multiple freeze-thaw cycles can denature the ADC and expose hydrophobic regions, leading to aggregation. Solution: Handle the ADC gently, avoid vigorous vortexing, and maintain controlled, cool temperatures throughout the purification process. Minimize freeze-thaw cycles. |
| Chromatography Resin Interaction | Strong hydrophobic interactions between the ADC and the chromatography resin can induce unfolding and aggregation. Solution: Screen different resins. For Hydrophobic Interaction Chromatography (HIC), a more polar resin may improve recovery for highly hydrophobic ADCs. |
Troubleshooting Workflow for ADC Aggregation
The following diagram outlines a systematic approach to diagnosing and resolving aggregation issues during ADC purification.
Problem: Why is the recovery of my hydrophobic ADC so low, and how can I improve it?
Answer: Low recovery is often due to strong, sometimes irreversible, binding of the hydrophobic ADC to purification media or aggregation followed by precipitation.
Potential Causes and Solutions
| Potential Cause | Recommended Troubleshooting Steps |
| Strong Resin Binding (HIC) | Highly hydrophobic ADCs (high DAR) can bind very tightly to HIC resins, especially those with strongly hydrophobic ligands (e.g., Butyl, Phenyl). Solution: 1. Use a weaker salt (e.g., sodium chloride instead of ammonium sulfate) in the mobile phase. 2. Select a more hydrophilic HIC resin (e.g., Polypropylene Glycol). 3. Add a low concentration of an organic modifier (e.g., 25% isopropanol) to the elution buffer to facilitate desorption. |
| Precipitation on Column | High concentrations of anti-chaotropic salt (e.g., ammonium sulfate) used for HIC binding can cause the ADC to precipitate on the column. Solution: Perform a load solubility study before purification. Titrate the ADC sample with the high-salt binding buffer to determine the maximum salt concentration it can tolerate before precipitating. |
| Nonspecific Binding (SEC) | The hydrophobic nature of ADCs can lead to nonspecific interactions with Size Exclusion Chromatography (SEC) stationary phases, causing peak tailing and low recovery. Solution: 1. Screen different SEC columns; those with hydrophilically bonded silica particles can reduce nonspecific binding. 2. Optimize the mobile phase pH and ionic strength to minimize secondary interactions. |
| Aggregation and Loss | Aggregated ADC may precipitate or be filtered out during processing steps, leading to poor recovery. Solution: Address aggregation using the steps outlined in the previous troubleshooting guide. Ensure all buffers are filtered and degassed. |
Problem: How can I improve the separation of different DAR species for my hydrophobic ADC?
Answer: Achieving good resolution between DAR species is critical for producing a homogeneous ADC product. Hydrophobic Interaction Chromatography (HIC) is the gold-standard method for this separation.
Potential Causes and Solutions
| Potential Cause | Recommended Troubleshooting Steps |
| Suboptimal Gradient Slope (HIC) | A steep elution gradient may not provide sufficient time to resolve species with small differences in hydrophobicity. Solution: Decrease the gradient steepness. A shallower gradient (e.g., over more column volumes) is a key parameter for improving selectivity between DAR species. |
| Incorrect Resin Choice (HIC) | The resin's hydrophobicity must be matched to the ADC. A resin that is too hydrophobic may bind all species too tightly, while one that is not hydrophobic enough may not provide any separation. Solution: Screen HIC resins with different ligands (e.g., Phenyl, Butyl, PPG). Phenyl-based columns often provide a good starting point for separating DAR species. |
| Poor Mobile Phase Conditions | The type and concentration of salt, as well as the pH, significantly impact HIC resolution. Solution: 1. Salt Type: Ammonium sulfate is commonly used, but other salts like sodium chloride can be effective and may improve recovery. 2. pH: Optimize the mobile phase pH, as it can influence the surface hydrophobicity of the ADC. |
| Low Column Efficiency | An old column or suboptimal flow rate can lead to broad peaks and poor resolution. Solution: 1. Ensure the column is packed efficiently and has not degraded. 2. Optimize the flow rate; a lower flow rate often improves resolution. |
General ADC Purification Workflow
This diagram illustrates a typical multi-step process for purifying ADCs, starting from the crude conjugation mixture.
Detailed Experimental Protocols
Protocol 1: Hydrophobic Interaction Chromatography (HIC) for DAR Species Separation
This protocol provides a general method for separating ADC species based on their drug-to-antibody ratio.
-
Materials:
-
HIC Column: TSKgel Butyl-NPR or Toyopearl Phenyl-650S.
-
Mobile Phase A (Binding Buffer): 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0.
-
Mobile Phase B (Elution Buffer): 25 mM Sodium Phosphate, pH 7.0.
-
HPLC System: A bio-inert system is recommended to prevent corrosion from high-salt buffers.
-
-
Sample Preparation:
-
Dilute the ADC sample with Mobile Phase A to a final ammonium sulfate concentration that ensures binding but avoids precipitation (determined via a prior solubility screen). A typical starting point is 0.5 M to 1.0 M ammonium sulfate.
-
Filter the sample through a 0.22 µm filter.
-
-
Methodology:
-
Equilibration: Equilibrate the HIC column with 5-10 column volumes (CVs) of 100% Mobile Phase A.
-
Injection: Inject the prepared ADC sample onto the column.
-
Wash: Wash the column with 3-5 CVs of 100% Mobile Phase A to elute any unbound material.
-
Elution: Apply a linear gradient from 0% to 100% Mobile Phase B over 20-30 CVs. A shallow gradient is crucial for resolving different DAR species.
-
Regeneration: Wash the column with 3-5 CVs of 100% Mobile Phase B.
-
Re-equilibration: Re-equilibrate the column with 100% Mobile Phase A for the next run.
-
Detection: Monitor absorbance at 280 nm.
-
Protocol 2: Size Exclusion Chromatography (SEC) for Aggregate Removal
This protocol is designed to separate ADC monomers from aggregates based on their hydrodynamic volume.
-
Materials:
-
SEC Column: Agilent AdvanceBio SEC or TSKgel G3000SWxl.
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or another suitable physiological buffer.
-
HPLC System: Standard HPLC or UHPLC system.
-
-
Sample Preparation:
-
The ADC sample should be in a buffer compatible with the SEC mobile phase. If necessary, perform a buffer exchange.
-
Filter the sample through a 0.22 µm filter.
-
-
Methodology:
-
Equilibration: Equilibrate the SEC column with at least 2 CVs of the mobile phase until a stable baseline is achieved.
-
Injection: Inject the ADC sample. The injection volume should typically be less than 2% of the total column volume to ensure optimal resolution.
-
Elution: Run the separation isocratically at a constant flow rate. Aggregates, having a larger hydrodynamic radius, will elute first, followed by the monomer, and then any fragments.
-
Detection: Monitor absorbance at 280 nm.
-
Frequently Asked Questions (FAQs)
Q1: Why does increased hydrophobicity make ADC purification so challenging?
-
Increased hydrophobicity, resulting from the conjugation of cytotoxic payloads, enhances the propensity for ADCs to self-associate and form aggregates. This same property causes stronger interactions with chromatography media, making elution difficult and often requiring harsh conditions that can further promote aggregation or denaturation.
Q2: What are the critical parameters to optimize in HIC for hydrophobic ADCs?
-
The three most critical parameters are:
-
Resin Selection: The hydrophobicity of the stationary phase must be carefully chosen to retain the ADC without causing irreversible binding.
-
Salt Type and Concentration: The type and concentration of the salt in the binding buffer control the strength of the hydrophobic interaction. Ammonium sulfate is common, but sodium chloride may be better for very hydrophobic ADCs to improve recovery.
-
Gradient Slope: A shallow elution gradient is essential for achieving high resolution between different DAR species.
-
Q3: How can I accurately characterize the purity and heterogeneity of my final ADC product?
-
A combination of orthogonal methods is required:
-
Size Exclusion Chromatography (SEC): The primary method for quantifying high molecular weight species (aggregates) and fragments.
-
Hydrophobic Interaction Chromatography (HIC): The gold standard for determining the drug-to-antibody ratio (DAR) and the distribution of different drug-loaded species.
-
Reversed-Phase HPLC (RP-HPLC): Often used to quantify the amount of free, unconjugated drug in the final product.
-
Mass Spectrometry (MS): Can be coupled with chromatography (e.g., HIC-MS) to confirm the identity of different DAR species and other product variants.
-
References
- 1. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmtech.com [pharmtech.com]
- 3. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: OSu-PEG4-VC-PAB-MMAE Conjugation
Welcome to the technical support center for OSu-PEG4-VC-PAB-MMAE conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for your antibody-drug conjugate (ADC) development.
Frequently Asked Questions (FAQs)
Q1: What is the optimal buffer pH for conjugating this compound to an antibody?
The optimal pH for the conjugation reaction is a critical factor and lies in a balance between two competing reactions: the desired reaction with the antibody's primary amines (aminolysis) and the undesired breakdown of the OSu-ester group (hydrolysis). The generally recommended pH range is between 7.2 and 8.5.[1][2][3] A pH of 8.3-8.5 is often cited as ideal to maximize the conjugation efficiency.[4][5]
Q2: How does pH affect the key components of the conjugation reaction?
The pH of the reaction buffer has a dual effect on the conjugation process:
-
At low pH (below 7.0): The primary amines on the antibody (primarily the ε-amino group of lysine residues and the N-terminal α-amino group) are predominantly protonated (-NH3+). This protonation makes them non-nucleophilic and therefore unreactive towards the OSu-ester of the linker-payload.
-
At high pH (above 8.5): While the deprotonation of amines increases, making them more nucleophilic, the rate of hydrolysis of the OSu-ester also significantly increases. This hydrolysis reaction, where the OSu-ester reacts with water instead of the antibody's amine, leads to the formation of an inactive carboxylic acid, thereby reducing the overall conjugation yield.
Q3: Which buffers are recommended for this conjugation, and which should be avoided?
-
Recommended Buffers: Buffers free of primary amines are essential. Commonly used buffers include phosphate-buffered saline (PBS), sodium bicarbonate, HEPES, and borate buffers. A 0.1 M sodium bicarbonate solution is often recommended as it naturally maintains a pH around 8.3-8.5.
-
Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, should be avoided as they will compete with the antibody for reaction with the OSu-ester, leading to quenching of the reaction and reduced conjugation efficiency.
Q4: What is the stability of the OSu-ester group in aqueous solutions?
The OSu-ester is susceptible to hydrolysis in aqueous solutions. The rate of this hydrolysis is highly dependent on pH and temperature. As the pH increases, the half-life of the OSu-ester decreases dramatically. For instance, the half-life can be several hours at pH 7.0 and 0°C, but it drops to just a few minutes at pH 8.6 and 4°C. Therefore, it is crucial to use the this compound solution immediately after preparation.
Q5: Does the VC-PAB-MMAE portion of the molecule have any pH stability concerns during the conjugation reaction?
The VC-PAB linker is designed to be stable at physiological pH (~7.4) and cleaved by lysosomal enzymes like Cathepsin B inside the target cell. During the typical conjugation reaction conditions (pH 7.2-8.5 for a few hours), the VC-PAB-MMAE portion of the molecule is generally considered stable. However, prolonged exposure to highly acidic or basic conditions outside the recommended range should be avoided. Some studies have investigated the stability of similar linkers at acidic pH for payload release mechanisms, but this is not a concern during the conjugation step itself.
Troubleshooting Guide
| Issue | Symptom | Potential Cause(s) | Troubleshooting Steps |
| Low Drug-to-Antibody Ratio (DAR) | Lower than expected DAR value after purification. | Suboptimal pH: The buffer pH may be too low, leading to protonated, unreactive amines on the antibody. | - Verify the pH of your conjugation buffer. - Optimize the pH within the 7.2-8.5 range. Consider performing small-scale reactions at different pH values (e.g., 7.5, 8.0, 8.3) to find the optimum for your specific antibody. |
| Hydrolysis of OSu-ester: The buffer pH may be too high, or the reaction time too long, causing significant hydrolysis of the OSu-ester. | - Ensure the pH does not exceed 8.5. - Prepare the this compound solution immediately before adding it to the antibody solution. - Consider reducing the reaction temperature (e.g., from room temperature to 4°C) to slow down hydrolysis, though this may require a longer reaction time. | ||
| Presence of competing amines: The antibody buffer may contain primary amines (e.g., Tris, glycine). | - Perform a buffer exchange of your antibody into a recommended amine-free buffer (e.g., PBS) before conjugation. | ||
| Poor solubility of linker-payload: The hydrophobic nature of the MMAE payload can lead to poor solubility in aqueous buffers. | - Dissolve the this compound in a small amount of a water-miscible organic co-solvent like DMSO or DMF before adding it to the reaction. Keep the final concentration of the organic solvent low (typically <10%) to avoid denaturing the antibody. | ||
| Antibody Aggregation | Presence of high molecular weight species observed by SEC. | High concentration of organic co-solvent: Excessive amounts of DMSO or DMF can lead to antibody denaturation and aggregation. | - Minimize the volume of the organic co-solvent used to dissolve the linker-payload. |
| Unfavorable buffer conditions: The pH or ionic strength of the buffer may promote aggregation of your specific antibody. | - Screen different buffer compositions and pH values. | ||
| Hydrophobicity of the ADC: The addition of the hydrophobic MMAE payload can increase the propensity for aggregation. | - Optimize the DAR; a lower DAR may reduce aggregation. - Consider including excipients in the formulation post-purification to improve stability. | ||
| No Conjugation | DAR is zero or near zero. | Inactive OSu-ester: The this compound may have hydrolyzed due to improper storage or handling. | - Ensure the reagent has been stored correctly (typically at -20°C or -80°C, protected from moisture). - Allow the reagent to warm to room temperature before opening to prevent condensation. - Use a fresh vial of the reagent. |
| Incorrect buffer composition: The presence of high concentrations of nucleophiles other than the intended amines. | - Double-check the composition of all buffers used. |
Data Summary
Table 1: Impact of pH on NHS-Ester Half-life
| pH | Temperature (°C) | Half-life of Hydrolysis | Reference(s) |
| 7.0 | 0 | 4 - 5 hours | |
| 8.6 | 4 | 10 minutes |
Note: This data is for a generic N-hydroxysuccinimide (NHS) ester and serves as a general guideline. The exact half-life of this compound may vary.
Experimental Protocols
Protocol 1: General Procedure for Antibody Conjugation
This protocol provides a general method for conjugating this compound to an antibody. Optimization of the molar excess of the linker-payload and reaction time may be required for each specific antibody.
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into an amine-free conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5 or PBS, pH 7.2-7.4).
-
Adjust the antibody concentration to 1-10 mg/mL in the conjugation buffer.
-
-
This compound Solution Preparation:
-
Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 10 mg/mL).
-
-
Conjugation Reaction:
-
Add the calculated amount of the this compound stock solution to the antibody solution while gently stirring. A starting point is often a 10- to 20-fold molar excess of the linker-payload over the antibody. The optimal ratio should be determined empirically.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-4 hours.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add a quenching reagent such as Tris or glycine to a final concentration of 20-50 mM to consume any unreacted OSu-ester.
-
Incubate for an additional 15-30 minutes.
-
-
Purification:
-
Remove unreacted linker-payload and other small molecules by size-exclusion chromatography (e.g., a desalting column) or dialysis, using a suitable buffer such as PBS.
-
Protocol 2: pH Optimization Study
To determine the optimal pH for your specific antibody:
-
Set up parallel reactions: Prepare several small-scale conjugation reactions.
-
Vary the pH: Use a range of conjugation buffers with different pH values (e.g., pH 7.2, 7.5, 8.0, 8.3, 8.5).
-
Maintain constant parameters: Keep the antibody concentration, molar excess of the linker-payload, reaction time, and temperature constant across all reactions.
-
Analyze the results: After quenching and purification, determine the DAR and the level of aggregation for each reaction.
-
Identify the optimum: The optimal pH is the one that provides the highest DAR with the lowest level of aggregation.
Visualizations
Caption: OSu-Ester Conjugation and Competing Hydrolysis Pathway.
Caption: Influence of pH on Reaction Components and Outcome.
Caption: Step-by-step workflow for troubleshooting low DAR.
References
Technical Support Center: Strategies to Control Drug-to-Antibody Ratio (DAR)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the control of the drug-to-antibody ratio (DAR) in antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the drug-to-antibody ratio (DAR) and why is it a critical quality attribute?
The drug-to-antibody ratio (DAR) is the average number of drug molecules conjugated to a single antibody molecule in an ADC preparation.[1][2][3] It is a critical quality attribute (CQA) because it directly influences the ADC's therapeutic window, including its efficacy, toxicity, and pharmacokinetics (PK).[1] An optimal DAR is crucial for balancing potency and safety. A low DAR may lead to reduced efficacy, while a high DAR can result in increased toxicity, faster clearance, and potential for aggregation.
Q2: What are the primary strategies for controlling the DAR?
There are several key strategies to control the DAR, broadly categorized as either stochastic or site-specific conjugation.
-
Stochastic Conjugation: This traditional approach involves the random conjugation of drug-linker complexes to native amino acid residues on the antibody, such as lysines or cysteines (after reduction of interchain disulfides). This method often results in a heterogeneous mixture of ADC species with a wide distribution of DAR values.
-
Site-Specific Conjugation: This modern approach enables the precise attachment of payloads to predetermined sites on the antibody, resulting in a more homogeneous ADC with a well-defined DAR. This leads to improved consistency, better pharmacokinetics, and an enhanced therapeutic window.
Key site-specific conjugation techniques include:
-
Engineered Cysteines: Introducing cysteine mutations at specific locations on the antibody backbone creates defined conjugation sites.
-
Enzymatic Conjugation: Enzymes like transglutaminase or sortase A can be used to attach payloads to specific amino acid sequences or glycans on the antibody.
-
Non-natural Amino Acids (nnAAs): Incorporating nnAAs with unique reactive groups into the antibody sequence allows for bioorthogonal "click" chemistry reactions for payload attachment.
-
Glycan Remodeling: The native glycans on the antibody can be enzymatically modified to serve as conjugation handles.
-
Q3: What is the optimal DAR for an ADC?
The optimal DAR is highly specific to the individual ADC, depending on the antibody, payload, linker, and target antigen. Historically, a DAR of 2 to 4 has been considered optimal for many ADCs. However, some newer ADCs have shown high efficacy with a DAR of approximately 8. The ideal DAR must be determined empirically for each ADC candidate to achieve the best balance of efficacy and safety.
Q4: How does the choice of linker influence DAR and ADC properties?
The linker plays a crucial role in the properties of the ADC. The hydrophobicity or hydrophilicity of the linker can significantly impact the propensity of the ADC to aggregate, especially at higher DAR values. Using hydrophilic linkers, such as those containing polyethylene glycol (PEG), can help to mitigate aggregation issues associated with hydrophobic payloads. The linker's stability in circulation is also critical to prevent premature payload release, which can lead to off-target toxicity.
Troubleshooting Guides
This section addresses common issues encountered during ADC conjugation and provides potential causes and recommended solutions to achieve the desired DAR.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Average DAR | 1. Inefficient Conjugation Reaction: Suboptimal reaction conditions (pH, temperature, reaction time). 2. Steric Hindrance: The conjugation site on the antibody may be sterically hindered. 3. Improper Antibody Preparation: Incomplete reduction of disulfide bonds for thiol-based conjugation. 4. Inactive Drug-Linker: The drug-linker complex may have degraded. | 1. Optimize Reaction Conditions: Systematically vary reaction parameters to find the optimal conditions. 2. Use a Longer Spacer Arm: Employ a linker with a longer spacer to reduce steric hindrance. 3. Ensure Complete Reduction: Verify the efficiency of the reducing agent and optimize reduction conditions. 4. Use Fresh or Verified Drug-Linker: Confirm the activity of the drug-linker complex before conjugation. |
| High Levels of Aggregation | 1. High Hydrophobicity: The payload is highly hydrophobic, and a high DAR increases the overall hydrophobicity of the ADC. 2. Inappropriate Buffer Conditions: The pH or ionic strength of the buffer may promote aggregation. 3. Harsh Reaction Conditions: High temperatures or extreme pH can denature the antibody. | 1. Use a Hydrophilic Linker: Incorporate hydrophilic linkers (e.g., PEG) to counteract the hydrophobicity of the payload. 2. Optimize Formulation Buffer: Screen different buffer systems and excipients to minimize aggregation. 3. Use Milder Reaction Conditions: Perform the conjugation at a lower temperature or for a shorter duration. |
| Inconsistent DAR Between Batches | 1. Variability in Starting Materials: Inconsistent quality of the antibody or drug-linker. 2. Lack of Precise Process Control: Minor variations in reaction parameters (pH, temperature, time). 3. Inconsistent Purification: Differences in the purification method can enrich for different DAR species. | 1. Thoroughly Characterize Starting Materials: Ensure consistent quality for each batch. 2. Implement Strict Process Controls: Carefully monitor and control all reaction parameters. 3. Standardize Purification Protocol: Use a consistent and well-defined purification method for all batches. |
Experimental Protocols
Accurate determination of the DAR is essential for process control and quality assessment of ADCs. Below are overviews of common analytical techniques.
UV/Vis Spectroscopy for Average DAR Determination
This method provides a rapid estimation of the average DAR.
Principle: The concentrations of the antibody and the conjugated drug are determined by measuring the absorbance of the ADC solution at two different wavelengths, typically 280 nm (for the antibody) and the wavelength of maximum absorbance for the drug. The Beer-Lambert law is used to calculate the concentrations, from which the molar ratio (average DAR) is determined.
Protocol Outline:
-
Determine Extinction Coefficients: Experimentally determine the molar extinction coefficients for the unconjugated antibody and the free drug-linker at both 280 nm and the drug's maximum absorbance wavelength (λmax).
-
Measure ADC Absorbance: Record the absorbance of the purified ADC solution at 280 nm and λmax.
-
Calculate Average DAR: Use the Beer-Lambert law and the predetermined extinction coefficients to solve a set of simultaneous equations to find the concentrations of the antibody and the drug, and subsequently calculate the average DAR.
Hydrophobic Interaction Chromatography (HIC) for DAR Distribution
HIC is a powerful technique for separating ADC species with different DAR values, providing information on both the average DAR and the distribution of drug-loaded species.
Principle: HIC separates molecules based on their hydrophobicity. The conjugation of a (typically hydrophobic) drug to the antibody increases its overall hydrophobicity. Therefore, ADC species with higher DAR values will be more hydrophobic and will be retained more strongly on the HIC column.
Protocol Outline:
-
Sample Preparation: Dilute the ADC sample in a high-salt mobile phase (Mobile Phase A) to promote binding to the column.
-
Chromatographic Separation: Inject the sample onto the HIC column. Elute the bound ADC species using a gradient of decreasing salt concentration (by mixing with a low-salt Mobile Phase B).
-
Data Analysis: Peaks representing the unconjugated antibody and different DAR species (e.g., DAR=2, DAR=4) will elute in order of increasing hydrophobicity. The area of each peak is integrated to determine the relative abundance of each species. The weighted average DAR is then calculated.
| Parameter | Typical Condition |
| Stationary Phase | Butyl or ether-based non-porous resin |
| Mobile Phase A (High Salt) | 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0 |
| Mobile Phase B (Low Salt) | 50 mM Sodium Phosphate, pH 7.0 |
| Gradient | Linear gradient from 100% A to 100% B |
| Detection | UV at 280 nm |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Precise DAR Measurement
LC-MS provides the most accurate and detailed characterization of ADCs, allowing for the unambiguous determination of the mass of each DAR species.
Principle: The ADC sample is first separated by liquid chromatography (often size-exclusion or reversed-phase) and then introduced into a mass spectrometer. The mass spectrometer measures the mass-to-charge ratio of the different ADC species, from which the precise molecular weight can be determined. The number of conjugated drugs is calculated from the mass difference between the ADC species and the unconjugated antibody.
Protocol Outline:
-
Sample Preparation: The ADC may be analyzed intact or after reduction to separate the light and heavy chains. Deglycosylation may also be performed to simplify the mass spectrum.
-
LC-MS Analysis: The prepared sample is injected into the LC-MS system.
-
Data Analysis: The resulting mass spectra are deconvoluted to determine the molecular weights of the different species present. The relative abundance of each species is determined from the peak intensities in the deconvoluted spectrum, allowing for the calculation of the average DAR.
Visualizations
Caption: Overview of stochastic versus site-specific conjugation strategies for DAR control.
Caption: A logical workflow for troubleshooting common issues in DAR control.
Caption: Experimental workflow for DAR determination using Hydrophobic Interaction Chromatography (HIC).
References
Technical Support Center: Troubleshooting Inconsistent Results in Cytotoxicity Assays
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during cytotoxicity assays. The following guides and FAQs address specific problems to help you achieve more consistent and reliable results.
Troubleshooting Guides
Issue 1: High Well-to-Well Variability
Inconsistent results across replicate wells can obscure the true effect of your test compound. This variability can stem from several factors, from initial cell seeding to final data acquisition.
Common Causes and Solutions
| Potential Cause | Recommended Solution | Verification Step |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before and during plating. Gently swirl the cell suspension between pipetting steps. Use calibrated pipettes and consistent technique.[1][2] | Visually inspect the cell monolayer for uniform density across the plate before adding the test compound. |
| "Edge Effects" | Avoid using the outermost wells of the microplate, as they are prone to evaporation and temperature gradients.[3] Fill these wells with sterile PBS or media to create a humidity barrier. Specialized plates with moats to be filled with liquid are also available to minimize evaporation. | Compare the variability of inner wells to outer wells. A significant difference suggests an edge effect. |
| Pipetting Errors | Use calibrated pipettes and change tips between different concentrations or compounds. For serial dilutions, ensure thorough mixing at each step. | Perform a simple pipetting test with a colored solution to check for consistency and accuracy. |
| Compound Precipitation | Visually inspect wells for any precipitate after adding the compound. If observed, reconsider the solubilization method. Sonication or the use of cyclodextrins may help improve solubility. | Examine the wells under a microscope for any visible compound precipitation. |
| Bubbles in Wells | Gently tap the plate on a hard surface or use a sterile needle to pop any bubbles before incubation or reading, as they can interfere with optical measurements. | Visually inspect each well for bubbles before placing the plate in the reader. |
Troubleshooting Workflow for High Variability
References
Technical Support Center: Methods to Reduce ADC Heterogeneity
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and addressing challenges related to Antibody-Drug Conjugate (ADC) heterogeneity.
Troubleshooting Guides
This section provides solutions to common problems encountered during ADC development and experimentation.
Issue 1: High Heterogeneity Observed in ADC Product
-
Question: My ADC product shows a wide distribution of drug-to-antibody ratios (DAR) and multiple species in our analysis. What are the potential causes and how can I improve homogeneity?
-
Answer: High heterogeneity in ADCs is often a result of conventional conjugation methods that randomly target native amino acid residues on the antibody.[][] This leads to a mixture of ADC species with varying numbers of conjugated drugs and different conjugation sites, which can impact efficacy and safety.[3]
Potential Causes:
-
Non-specific conjugation: Traditional methods targeting lysine or cysteine residues result in a stochastic distribution of the payload.[][4] Lysine residues are abundant on the antibody surface, leading to a broad range of DAR values. Cysteine conjugation, while more limited, can still produce heterogeneity if interchain disulfide bonds are targeted.
-
Reaction conditions: Suboptimal reaction conditions, such as pH, temperature, and reagent concentrations, can influence the conjugation reaction and contribute to heterogeneity.
-
Antibody characteristics: The inherent properties of the monoclonal antibody (mAb), including its isoelectric point and surface accessibility of residues, can affect conjugation outcomes.
Solutions:
-
Employ Site-Specific Conjugation Techniques: The most effective way to reduce heterogeneity is to use site-specific conjugation methods. These techniques allow for precise control over the location and number of conjugated drugs, resulting in a more homogeneous ADC product.
-
Optimize Reaction Conditions: Systematically optimize reaction parameters such as pH, temperature, reaction time, and the molar ratio of linker-payload to antibody to achieve more controlled conjugation.
-
Purification Strategy: Develop a robust purification process to isolate the desired ADC species. Techniques like Hydrophobic Interaction Chromatography (HIC) can be used to separate different DAR species.
-
Issue 2: Low Drug-to-Antibody Ratio (DAR) and Poor Conjugation Efficiency
-
Question: We are observing a consistently low DAR and poor yields after our conjugation reaction. What could be the cause, and how can we improve it?
-
Answer: Low DAR and poor conjugation efficiency can stem from several factors, including the properties of the linker-payload, reaction conditions, and the conjugation method itself.
Potential Causes:
-
Poor solubility of linker-payload: Hydrophobic payloads can have limited solubility in aqueous conjugation buffers, reducing their availability to react with the antibody.
-
Steric hindrance: The conjugation site on the antibody may be sterically hindered, preventing efficient access of the linker-payload.
-
Inefficient antibody modification: For cysteine-based conjugation, incomplete reduction of disulfide bonds will result in fewer available sites for conjugation.
-
Linker instability: The linker may not be stable under the reaction conditions, leading to premature cleavage.
Solutions:
-
Optimize Linker-Payload Solubility: Introduce a limited amount of a compatible organic co-solvent (e.g., DMSO, DMA) to improve the solubility of a hydrophobic linker-payload.
-
Adjust Reaction Stoichiometry: Increase the molar excess of the linker-payload to drive the reaction towards higher conjugation. However, this should be carefully optimized to avoid aggregation.
-
Ensure Complete Antibody Reduction (for thiol conjugation): Use a sufficient concentration of a reducing agent like TCEP and ensure its subsequent removal before adding the linker-payload.
-
Evaluate Different Linker Chemistries: Consider using linkers with improved reactivity and stability under your experimental conditions.
-
Issue 3: ADC Aggregation During or After Conjugation
-
Question: We are observing significant aggregation of our ADC product, leading to low recovery of the monomeric species. What are the likely causes and how can we mitigate this?
-
Answer: ADC aggregation is a common issue, often driven by the increased hydrophobicity of the conjugate resulting from the attachment of a hydrophobic payload.
Potential Causes:
-
Increased Hydrophobicity: The conjugation of hydrophobic drugs increases the overall hydrophobicity of the antibody, promoting self-association and aggregation.
-
High DAR: ADCs with a high DAR are generally more prone to aggregation due to the increased number of hydrophobic payloads.
-
Unfavorable Buffer Conditions: The pH and ionic strength of the buffer can influence antibody stability and aggregation propensity.
-
Presence of Organic Co-solvents: While necessary for payload solubility, high concentrations of organic co-solvents can denature the antibody and induce aggregation.
Solutions:
-
Optimize DAR: Aim for a lower, more controlled DAR through site-specific conjugation to balance potency and biophysical properties.
-
Incorporate Hydrophilic Linkers: Utilize linkers containing hydrophilic moieties, such as polyethylene glycol (PEG), to counteract the hydrophobicity of the payload and improve solubility and reduce aggregation.
-
Screen Buffer Conditions: Perform buffer screening to identify optimal pH, ionic strength, and excipients that enhance the stability of the ADC.
-
Control Co-solvent Concentration: Minimize the concentration of organic co-solvents to the lowest effective level that maintains payload solubility without compromising antibody stability.
-
Frequently Asked Questions (FAQs)
Q1: What is ADC heterogeneity and why is it a concern?
A1: ADC heterogeneity refers to the presence of multiple ADC species within a single batch, differing in their drug-to-antibody ratio (DAR) and the specific sites of drug conjugation. This is a significant concern because it can lead to:
-
Inconsistent Efficacy: Different DAR species can have varying levels of potency.
-
Altered Pharmacokinetics (PK): Heterogeneous mixtures can exhibit unpredictable clearance rates and biodistribution.
-
Increased Toxicity: Higher DAR species are often associated with increased off-target toxicity.
-
Manufacturing and Regulatory Challenges: A lack of homogeneity complicates process development, characterization, and regulatory approval.
Q2: What are the main approaches to achieve a homogeneous ADC?
A2: The primary strategy to produce homogeneous ADCs is through site-specific conjugation . This involves modifying the antibody to introduce a unique reactive handle at a specific location, allowing for precise control over payload placement and stoichiometry.
Q3: Can you explain the different site-specific conjugation methods?
A3: Several site-specific conjugation technologies have been developed, including:
-
Engineered Cysteines: This method involves introducing cysteine residues at specific sites on the antibody through genetic engineering. These engineered cysteines provide reactive thiol groups for conjugation. The THIOMAB™ technology is a prominent example of this approach.
-
Incorporation of Unnatural Amino Acids (nnAAs): An nnAA with a unique reactive group (e.g., an azide or alkyne for click chemistry) is incorporated into the antibody sequence at a specific position. This provides a bioorthogonal handle for conjugation.
-
Enzymatic Conjugation: Enzymes are used to catalyze the site-specific attachment of the linker-payload to the antibody. Examples include the use of transglutaminase, sortase A, or formylglycine-generating enzyme.
-
Glycan Remodeling: The native glycans on the antibody can be enzymatically modified to introduce a reactive site for conjugation. This approach targets a consistent and accessible location on the antibody.
-
Disulfide Re-bridging: This technique utilizes reagents that can bridge the native interchain disulfide bonds of the antibody, resulting in a more homogeneous product with a DAR of 4.
Q4: How can I characterize the heterogeneity of my ADC?
A4: A combination of analytical techniques is typically employed to characterize ADC heterogeneity:
-
Hydrophobic Interaction Chromatography (HIC): This is a key method for separating and quantifying different DAR species based on their hydrophobicity.
-
Size Exclusion Chromatography (SEC): SEC is used to assess the level of aggregation and fragmentation in the ADC sample.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides detailed information on the mass of the intact ADC and its subunits, confirming the DAR and identifying different conjugated species.
-
Capillary Zone Electrophoresis-Mass Spectrometry (CZE-MS): CZE-MS is an emerging high-resolution technique for analyzing ADC heterogeneity, particularly for resolving fragment product variants.
Data Presentation
Table 1: Comparison of ADC Conjugation Methods
| Feature | Non-Specific (Lysine) | Non-Specific (Cysteine) | Site-Specific |
| Target Residue | Surface-exposed lysines | Interchain disulfide cysteines | Engineered cysteines, nnAAs, glycans, etc. |
| DAR | Heterogeneous (e.g., 0-8) | Heterogeneous (e.g., 0, 2, 4, 6, 8) | Homogeneous (e.g., 2 or 4) |
| Homogeneity | Low | Moderate | High |
| Process Control | Difficult | Moderate | Precise |
| Therapeutic Window | Narrow | Improved | Potentially wider |
| Example ADCs | Kadcyla® (ado-trastuzumab emtansine) | Adcetris® (brentuximab vedotin) | Enhertu® (trastuzumab deruxtecan) |
Experimental Protocols
Protocol 1: General Workflow for Site-Specific ADC Generation via Engineered Cysteines
-
Antibody Expression and Purification:
-
Express the engineered mAb containing the desired cysteine mutation in a suitable mammalian expression system (e.g., CHO cells).
-
Purify the mAb using standard chromatography techniques (e.g., Protein A affinity chromatography followed by ion exchange and/or size exclusion chromatography).
-
-
Antibody Reduction:
-
Prepare the purified mAb in a suitable reaction buffer (e.g., PBS with EDTA).
-
Add a reducing agent (e.g., TCEP) in a specific molar excess to selectively reduce the engineered interchain disulfide bonds or the engineered cysteine thiol.
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period (e.g., 1-2 hours).
-
-
Removal of Excess Reducing Agent:
-
Immediately after reduction, remove the excess reducing agent using a desalting column or tangential flow filtration (TFF) to prevent it from reacting with the linker-payload.
-
-
Conjugation Reaction:
-
Add the linker-payload (e.g., a maleimide-functionalized payload) to the reduced antibody solution at a specific molar ratio.
-
If the payload has low aqueous solubility, it may be pre-dissolved in a small amount of a compatible organic co-solvent (e.g., DMSO).
-
Incubate the reaction at a controlled temperature (e.g., room temperature or 4°C) for a defined period (e.g., 1-4 hours) with gentle mixing.
-
-
Quenching:
-
Stop the conjugation reaction by adding a quenching reagent (e.g., N-acetylcysteine) to react with any remaining unreacted linker-payload.
-
-
Purification of ADC:
-
Purify the ADC from unconjugated payload, quenching reagent, and any aggregates using techniques such as TFF, HIC, or SEC.
-
-
Characterization:
-
Analyze the purified ADC for DAR, aggregation, and purity using HIC, SEC, and LC-MS.
-
Visualizations
Caption: Causes of ADC heterogeneity and strategies for its reduction.
Caption: A typical experimental workflow for site-specific ADC production.
References
Validation & Comparative
A Comparative Guide to Cleavable Linkers in Antibody-Drug Conjugates: OSu-PEG4-VC-PAB-MMAE in Focus
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is increasingly dominated by antibody-drug conjugates (ADCs), sophisticated biopharmaceuticals that deliver potent cytotoxic agents directly to tumor cells. The success of an ADC hinges on the intricate interplay between its three core components: a highly specific monoclonal antibody, a potent cytotoxic payload, and a linker that connects them. The linker, in particular, is a critical determinant of an ADC's therapeutic index, governing its stability in circulation and the efficiency of payload release within the target cell.
This guide provides an objective comparison of OSu-PEG4-VC-PAB-MMAE, a widely used cleavable linker system, with other classes of cleavable linkers. By examining their mechanisms of action, stability, and efficacy, supported by experimental data, this guide aims to equip researchers with the knowledge to make informed decisions in the design and development of next-generation ADCs.
The Architecture of this compound
The this compound linker is a multi-component system designed for controlled, intracellular drug release. Each component plays a crucial role:
-
OSu (N-Hydroxysuccinimide ester): Provides a reactive group for conjugation to lysine residues on the monoclonal antibody.
-
PEG4 (four-unit polyethylene glycol spacer): Enhances solubility and improves the pharmacokinetic properties of the ADC.
-
VC (Valine-Citrulline): A dipeptide sequence specifically designed to be cleaved by cathepsin B, a lysosomal protease that is often upregulated in tumor cells.[1][2]
-
PAB (p-aminobenzylcarbamate): A self-immolative spacer that, upon cleavage of the VC dipeptide, spontaneously releases the payload.
-
MMAE (Monomethyl Auristatin E): A potent antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[3][4]
Mechanism of Action: A Targeted Release Cascade
The therapeutic action of an ADC equipped with a VC-PAB-MMAE linker follows a precise sequence of events, ensuring that the potent payload is unleashed preferentially within the cancer cell.
Comparative Performance of Cleavable Linkers
The choice of a cleavable linker is a critical decision in ADC design, with profound implications for its stability and efficacy. While direct head-to-head comparisons across different studies can be challenging due to variations in experimental conditions, the following tables summarize available data to provide a comparative overview.
In Vitro Plasma Stability
An ideal linker must remain stable in the systemic circulation to prevent premature payload release and associated off-target toxicity.[5]
| Linker Type | Cleavage Mechanism | Plasma Stability in Human Plasma | Plasma Stability in Mouse Plasma | Key Considerations |
| Valine-Citrulline (VC) | Enzymatic (Cathepsin B) | High (<1% MMAE release after 6 days) | Lower (Significant cleavage by carboxylesterase 1c) | Species-specific differences in plasma stability are a critical consideration for preclinical evaluation. |
| Hydrazone | pH-sensitive (Acidic) | Moderate (Some hydrolysis can occur at physiological pH) | Variable | Stability can be influenced by the specific chemical structure of the hydrazone bond. |
| Disulfide | Reductive (Glutathione) | Variable (Dependent on steric hindrance around the disulfide bond) | Variable | The intracellular glutathione concentration is significantly higher than in plasma, providing a basis for selective cleavage. |
| β-Glucuronide | Enzymatic (β-glucuronidase) | High | High | β-glucuronidase is overexpressed in some tumor microenvironments. |
In Vitro Cytotoxicity
The in vitro cytotoxicity of an ADC is a measure of its potency against cancer cell lines. This is typically expressed as the half-maximal inhibitory concentration (IC50).
| Linker Type (with MMAE) | Cell Line | Target Antigen | IC50 (ng/mL) | Reference |
| Valine-Citrulline | Karpas-299 | CD30 | ~2-55 | |
| Valine-Citrulline | SK-BR-3 | HER2 | 10-50 | |
| Hydrazone | Various | Various | Generally higher IC50 compared to VC-MMAE | |
| Disulfide | Various | Various | Variable, dependent on payload and antibody |
Note: IC50 values are highly dependent on the specific antibody, payload, cell line, and experimental conditions. The data presented here are for illustrative purposes.
In Vivo Efficacy
The ultimate measure of an ADC's effectiveness is its ability to control tumor growth in vivo. Xenograft models in immunocompromised mice are commonly used for this evaluation.
| Linker Type (with MMAE) | Xenograft Model | Efficacy | Key Findings | Reference |
| Valine-Citrulline | NCI-N87 (Gastric Cancer) | High tumor growth inhibition | Demonstrates potent anti-tumor activity. | |
| Valine-Citrulline | Karpas-299 (Lymphoma) | Significant tumor regression | Effective in hematological malignancy models. | |
| Disulfide | Various | Variable | Efficacy is dependent on linker stability and payload release kinetics. |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate assessment and comparison of different ADC linker technologies.
In Vitro Plasma Stability Assay (LC-MS based)
This assay evaluates the stability of the ADC and quantifies the amount of prematurely released payload in plasma from different species.
Objective: To determine the rate of linker cleavage and payload release of an ADC in plasma.
Methodology:
-
Incubation: The ADC is incubated in plasma (e.g., human, mouse) at a specific concentration (e.g., 100 µg/mL) at 37°C.
-
Time Points: Aliquots are collected at various time points (e.g., 0, 8, 24, 48, 96 hours).
-
Sample Preparation:
-
For Drug-to-Antibody Ratio (DAR) Analysis: The ADC is purified from the plasma sample using affinity capture (e.g., Protein A beads).
-
For Free Payload Analysis: Proteins in the plasma sample are precipitated, and the supernatant containing the free payload is collected.
-
-
LC-MS Analysis: The purified ADC or the extracted free payload is analyzed by liquid chromatography-mass spectrometry (LC-MS) to determine the average DAR or the concentration of the free payload over time.
-
Data Analysis: The percentage of intact ADC or the amount of released payload is plotted against time to determine the stability profile.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability to determine the half-maximal inhibitory concentration (IC50) of an ADC.
Objective: To determine the potency of an ADC in killing target cancer cells.
Methodology:
-
Cell Plating: Seed antigen-positive and antigen-negative cancer cell lines in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC. Include untreated cells and cells treated with a non-targeting ADC as controls.
-
Incubation: Incubate the plates for a period sufficient to observe cell death (typically 72-120 hours).
-
MTT Addition: Add MTT solution to each well. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot it against the ADC concentration to determine the IC50 value.
Bystander Effect Assay (Co-culture Method)
This assay evaluates the ability of the payload released from an ADC to kill neighboring antigen-negative cells.
Objective: To assess the bystander killing potential of an ADC.
Methodology:
-
Cell Labeling: Label antigen-positive and antigen-negative cell lines with different fluorescent markers.
-
Co-culture: Seed a mixture of the two cell lines in the same wells of a 96-well plate.
-
ADC Treatment: Treat the co-culture with serial dilutions of the ADC.
-
Incubation: Incubate the plates for 72-120 hours.
-
Imaging and Analysis: Use a high-content imaging system or flow cytometry to distinguish and quantify the viability of the antigen-positive and antigen-negative cell populations.
-
Data Analysis: Determine the IC50 of the ADC on the antigen-negative cells in the co-culture to quantify the bystander effect.
Visualizing the Experimental Workflow
A systematic approach is crucial for the comprehensive evaluation and comparison of different ADC linker technologies.
Conclusion
The this compound linker system represents a well-established and effective platform for the development of ADCs. Its high stability in human plasma and efficient, specific cleavage by lysosomal cathepsin B contribute to its favorable therapeutic window. However, the observed instability in rodent plasma highlights the critical importance of careful preclinical model selection.
The choice of a cleavable linker technology is a multifaceted decision that requires a thorough evaluation of stability, potency, and the desired mechanism of action. While VC-based linkers offer a robust and clinically validated option, the exploration of alternative cleavable linkers, such as pH-sensitive and disulfide-based systems, continues to be an active area of research. By leveraging comprehensive in vitro and in vivo comparative studies, researchers can continue to refine linker design and unlock the full therapeutic potential of antibody-drug conjugates in the fight against cancer.
References
A Head-to-Head Comparison: Cleavable vs. Non-Cleavable Linkers for MMAE Payloads
For Researchers, Scientists, and Drug Development Professionals
The efficacy and safety of antibody-drug conjugates (ADCs) are critically dependent on the linker connecting the monoclonal antibody to the cytotoxic payload. For monomethyl auristatin E (MMAE), a potent anti-tubulin agent, the choice between a cleavable and a non-cleavable linker dictates the mechanism of drug release, stability, and overall therapeutic window.[1] This guide provides an objective comparison of these two linker strategies for MMAE-based ADCs, supported by experimental data and detailed methodologies.
At a Glance: Key Differences
The selection of a linker is a pivotal decision in ADC design, directly influencing its safety and effectiveness.[2][3] An ideal linker must remain stable in systemic circulation to prevent premature payload release but cleave efficiently to release the drug upon reaching the target tumor cells.[2]
| Feature | Cleavable Linker (e.g., Valine-Citrulline) | Non-Cleavable Linker (e.g., Thioether) |
| Mechanism of Release | Enzymatic cleavage (e.g., by Cathepsin B) in the lysosome.[1] | Proteolytic degradation of the antibody backbone in the lysosome. |
| Released Payload | Unmodified, potent MMAE. | MMAE attached to the linker and an amino acid residue (e.g., Cys-linker-MMAE). |
| Plasma Stability | Generally lower, with potential for premature drug release. | Generally higher, leading to a more stable ADC in circulation. |
| Bystander Effect | High, due to the release of membrane-permeable MMAE. | Low to negligible, as the released payload is charged and less permeable. |
| Off-Target Toxicity | Higher potential due to premature release and bystander effect. | Lower potential due to higher stability and limited bystander effect. |
| Efficacy in Heterogeneous Tumors | Potentially more effective due to the bystander effect. | May be less effective against antigen-negative cells within the tumor. |
Mechanisms of Action
The linker type determines how MMAE is released from the ADC upon internalization into the target cancer cell.
Cleavable Linker Mechanism
ADCs with cleavable linkers, such as the widely-used valine-citrulline (vc) linker, are designed to be stable in circulation but are susceptible to cleavage by enzymes like Cathepsin B, which are abundant in the lysosomal compartment of tumor cells. Upon cleavage, the linker releases the unmodified, highly potent MMAE payload. Because MMAE is cell-permeable, it can diffuse out of the target cell and kill neighboring antigen-negative tumor cells, a phenomenon known as the "bystander effect". This is particularly advantageous for treating heterogeneous tumors where not all cells express the target antigen.
Non-Cleavable Linker Mechanism
Non-cleavable linkers, such as thioether-based linkers (e.g., SMCC), offer greater plasma stability, minimizing premature drug release. Release of the cytotoxic payload depends on the complete proteolytic degradation of the antibody backbone within the lysosome following ADC internalization. This process releases the MMAE payload still attached to the linker and a single amino acid (e.g., Cys-linker-MMAE). This resulting payload-adduct is less membrane-permeable, which largely abrogates the bystander effect but enhances safety and reduces off-target toxicity. This approach is often favored for homogeneous tumors with high antigen expression.
Quantitative Performance Data
The following tables summarize quantitative data from preclinical studies comparing cleavable and non-cleavable MMAE ADCs. It is important to note that direct head-to-head comparisons with the same antibody under identical experimental conditions are limited in published literature.
Table 1: In Vitro Cytotoxicity
Lower IC50 values indicate higher potency.
| ADC Construct | Linker Type | Cell Line | Target Antigen | IC50 (M) | Key Finding | Citation |
| mil40-15 | Non-cleavable (Cys-linker) | BT-474 | HER2 | ~1 x 10⁻¹¹ | Maintained high potency similar to free MMAE. | |
| mil40-15 | Non-cleavable (Cys-linker) | MCF-7 (Bystander) | HER2-negative | ~1 x 10⁻⁹ | ~100-fold less toxic to antigen-negative cells, indicating a low bystander effect. | |
| cAC10-vcMMAE | Cleavable (vc) | L-82 | CD30 | ~5 x 10⁻¹¹ | Potent cytotoxicity, with intracellular MMAE concentration driving the effect. | |
| Various vc-MMAE ADCs | Cleavable (vc) | Various | Various | N/A | Intracellular MMAE concentrations of 98-150 nM were achieved at IC50 doses, despite >20-fold differences in ADC IC50 values. |
Table 2: In Vivo Efficacy & Safety
| ADC Construct | Linker Type | Animal Model | Key Efficacy/Safety Finding | Citation |
| cAC10-vcMMAE | Cleavable (vc) | Admixed CD30⁺/CD30⁻ tumor xenograft | Demonstrated potent bystander killing of neighboring CD30⁻ cells in vivo. | |
| mil40-15 | Non-cleavable (Cys-linker) | Rodent models | Showed improved safety with a maximum tolerated dose approaching that of the naked antibody (160 mg/kg). | |
| IgG-vcMMAE (non-binding control) | Cleavable (vc) | Karpas 299 xenograft | Resulted in 5-fold lower intratumoral MMAE exposure compared to the targeted cAC10-vcMMAE. |
Table 3: Pharmacokinetics & Stability
Pharmacokinetic profiles are assessed by measuring the antibody-conjugated MMAE (acMMAE), total antibody, and unconjugated (free) MMAE in plasma.
| Parameter | Cleavable Linker (vc-MMAE) | Non-Cleavable Linker | Key Insight | Citation |
| Plasma Stability | Susceptible to premature cleavage by extracellular enzymes. | Generally more stable in plasma. | Non-cleavable linkers can improve the therapeutic index due to increased stability. | |
| acMMAE Half-life | ~3.9 - 10.7 days (total antibody) | Generally longer | The clearance of total antibody is faster than typical mAbs, indicating some level of deconjugation or clearance of the ADC itself. | |
| Unconjugated MMAE | Low plasma concentrations (3-7 ng/mL), peaking 2-3 days post-infusion. | Very low | Free MMAE levels are >100-fold lower than acMMAE levels, but premature release is a key concern for toxicity. |
Experimental Protocols
Reproducible and standardized experimental protocols are essential for the accurate comparison of different ADC constructs.
Protocol 1: In Vitro Cytotoxicity Assay (e.g., CCK-8/MTT)
-
Objective : To determine the half-maximal inhibitory concentration (IC50) of an ADC.
-
Cell Seeding : Plate target cancer cells (e.g., BT-474) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment : Prepare serial dilutions of the ADC and a relevant isotype control ADC. Replace the cell culture medium with medium containing the diluted ADCs.
-
Incubation : Incubate the plates for a period of 72 to 120 hours.
-
Viability Assessment : Add a cell viability reagent (e.g., CCK-8 or MTT) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition : Measure the absorbance or fluorescence using a plate reader.
-
Analysis : Normalize the data to untreated controls and plot the cell viability against the logarithm of the ADC concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: In Vivo Xenograft Efficacy Study
-
Objective : To evaluate the anti-tumor activity of an ADC in an animal model.
-
Animal Model : Use immunodeficient mice (e.g., SCID or NSG).
-
Tumor Implantation : Subcutaneously implant cancer cells (e.g., 5-10 million NCI-N87 cells) into the flank of each mouse.
-
Tumor Growth & Randomization : Monitor tumor growth. When tumors reach a specific size (e.g., 100-200 mm³), randomize mice into treatment groups (e.g., vehicle control, isotype control ADC, ADC at different doses).
-
ADC Administration : Administer the ADC, typically via a single intravenous (IV) injection.
-
Monitoring : Measure tumor volume (using calipers) and body weight regularly (e.g., twice weekly) as a measure of toxicity.
-
Endpoint : The study concludes when tumors in the control group reach a predetermined maximum size or based on other ethical endpoints.
-
Analysis : Plot the mean tumor volume for each group over time to assess tumor growth inhibition.
Protocol 3: Quantification of Intratumoral MMAE by LC-MS/MS
-
Objective : To measure the concentration of released payload within the tumor tissue, which has been shown to correlate with ADC antitumor activity.
-
Sample Collection : Following in vivo ADC treatment, excise tumors at various time points.
-
Homogenization : Weigh the tumor tissue and homogenize it in a suitable buffer.
-
Payload Extraction : Perform a protein precipitation and/or liquid-liquid extraction to separate the small molecule MMAE from the protein components.
-
LC-MS/MS Analysis : Analyze the extracted sample using a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method to quantify the concentration of MMAE.
-
Data Analysis : Correlate the intratumoral MMAE concentration with the observed anti-tumor efficacy. Studies have shown that targeted ADCs deliver a higher concentration of MMAE to the tumor compared to non-binding controls.
References
The Influence of PEG Spacer Length on Antibody-Drug Conjugate Efficacy: A Comparative Analysis
For researchers, scientists, and drug development professionals, the rational design of antibody-drug conjugates (ADCs) is paramount to achieving optimal therapeutic outcomes. A critical component of ADC design is the linker, which connects the antibody to the cytotoxic payload. Within linker technology, the use of polyethylene glycol (PEG) spacers has become a important strategy for modulating the physicochemical and pharmacological properties of ADCs. The length of the PEG spacer can profoundly impact an ADC's solubility, stability, pharmacokinetics (PK), and ultimately, its anti-tumor efficacy and toxicity profile.[1][2][3] This guide provides a comparative analysis of different PEG spacer lengths, supported by experimental data, to inform the development of next-generation ADCs.
The incorporation of hydrophilic PEG spacers can mitigate the aggregation issues often associated with hydrophobic drug payloads, thereby enabling higher drug-to-antibody ratios (DARs) without compromising the ADC's properties.[4][5] The selection of an appropriate PEG spacer length is a balancing act between enhancing pharmacokinetic properties and maintaining potent cytotoxicity.
Comparative Analysis of PEG Spacer Lengths
The choice of PEG spacer length significantly influences key performance metrics of an ADC. The following tables summarize quantitative data from various studies to facilitate a comparison across different PEG linker lengths.
Impact of PEG Spacer Length on In Vitro Cytotoxicity
| PEG Spacer Length | Cell Line | IC50 (nM) | Fold Change vs. No PEG | Reference |
| No PEG | NCI-N87 | ~5 (estimated) | 1.0 | |
| 4 kDa | NCI-N87 | 31.9 | 4.5-fold reduction | |
| 10 kDa | NCI-N87 | 111.3 | 22-fold reduction | |
| PEG2 | Various | - | Optimal Potency | |
| PEG4 | Various | - | - | |
| PEG6 | Various | - | - | |
| PEG8 | Various | - | - | |
| PEG12 | Various | - | - | |
| PEG24 | Various | - | - |
Note: The effect of PEG linker on in vitro potency can be dependent on the specific targeting moiety, payload, and overall ADC design.
Impact of PEG Spacer Length on Pharmacokinetics
| PEG Spacer Length | Animal Model | Half-Life Extension | Clearance | Reference |
| No PEG | Rat | 1.0x | - | |
| 4 kDa | Rat | 2.5x | - | |
| 10 kDa | Rat | 11.2x | - | |
| < PEG8 | Rat | - | Increased rapidly | |
| ≥ PEG8 | Rat | - | Slower, approaching parent antibody |
Note: A study on a PEGylated glucuronide-MMAE linker found that a PEG8 side chain was the minimum length to achieve optimal slower clearance, with longer chains like PEG12 and PEG24 not providing a further significant advantage in this parameter.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and advancement of research. The following are representative protocols for key experiments in the evaluation of ADCs with varying PEG spacer lengths.
Antibody-Drug Conjugation
This protocol outlines the conjugation of a Tetrazine-PEGn-NHS ester to an antibody.
Materials:
-
Antibody of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.2-8.0.
-
Tetrazine-PEGn-NHS ester (n = 4, 8, 12, etc.) dissolved in anhydrous DMSO to a stock concentration of 10 mg/mL.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Desalting columns or dialysis cassettes.
Procedure:
-
Antibody Preparation: Ensure the antibody is at a suitable concentration (e.g., 1-10 mg/mL) in the reaction buffer.
-
Conjugation Reaction: Add the Tetrazine-PEGn-NHS ester solution to the antibody solution at a specific molar excess. The reaction is typically carried out at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.
-
Quenching: Add the quenching buffer to stop the reaction by hydrolyzing any unreacted NHS ester.
-
Purification: Remove excess, unreacted linker and quenching buffer by using desalting columns or dialysis against a suitable storage buffer (e.g., PBS).
-
Characterization: Determine the drug-to-antibody ratio (DAR) using methods such as Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.
In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC against cancer cell lines.
Procedure:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADCs with different PEG spacer lengths. Include an untreated control and a control treated with the unconjugated antibody.
-
Incubation: Incubate the plates for a period that allows for cell death to occur (e.g., 72-120 hours).
-
Viability Assessment: Measure cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
In Vivo Efficacy Study
This study evaluates the anti-tumor activity of the ADC in a tumor-bearing animal model.
Animal Model: Use immunodeficient mice (e.g., nude or SCID) bearing xenograft tumors from a relevant cancer cell line.
Procedure:
-
Tumor Implantation: Subcutaneously implant cancer cells into the flanks of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Grouping and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, ADCs with different PEG spacer lengths). Administer the treatments, typically via intravenous injection.
-
Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice a week).
-
Endpoint: Conclude the study when tumors in the control group reach a predetermined size or at a set time point.
-
Data Analysis: Calculate tumor growth inhibition by comparing the tumor volumes in the treated groups to the control group.
Pharmacokinetic (PK) Study
This study determines the circulation half-life and clearance of the ADC.
Animal Model: Use healthy mice or rats for the study.
Procedure:
-
Administration: Administer ADCs with varying PEG spacer lengths intravenously at a defined dose.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.) post-injection.
-
Sample Processing: Isolate plasma from the blood samples.
-
Quantification: Quantify the concentration of the ADC in the plasma using an ELISA that detects the antibody portion of the conjugate.
-
Data Analysis: Plot the plasma concentration of the ADC over time and use pharmacokinetic modeling software to determine parameters such as half-life, clearance, and area under the curve (AUC).
Visualizing Key Processes
Diagrams illustrating experimental workflows and the impact of PEG spacers can aid in understanding these complex relationships.
Caption: Workflow for ADC development and evaluation.
Caption: Impact of PEG spacer length on ADC properties.
Conclusion
The length of the PEG spacer is a critical parameter in the design of ADCs, with a significant impact on their therapeutic index. While shorter PEG linkers may favor ADC stability, longer linkers generally enhance pharmacokinetic properties and in vivo efficacy, particularly for hydrophobic payloads. However, a potential trade-off with in vitro potency may exist. The optimal PEG linker length is likely specific to the antibody, payload, and target, necessitating empirical evaluation through a systematic workflow as outlined in this guide. By carefully considering the interplay between linker length and ADC performance, researchers can rationally design more effective and safer antibody-drug conjugates.
References
Assessing the Bystander Effect of VC-MMAE Antibody-Drug Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic efficacy of Antibody-Drug Conjugates (ADCs) in solid tumors with varied antigen expression is often enhanced by a crucial mechanism known as the "bystander effect".[1] This phenomenon, where the cytotoxic payload released from a targeted cancer cell diffuses and eliminates neighboring antigen-negative tumor cells, is a key attribute for ADCs like those utilizing the Valine-Citrulline (VC) linker with Monomethyl Auristatin E (MMAE).[2][3] This guide provides an objective comparison of the bystander effect of VC-MMAE ADCs against other platforms, supported by experimental data and detailed methodologies, to inform rational ADC design and development.
The bystander killing mechanism of a VC-MMAE ADC is initiated upon its binding to a target antigen on a cancer cell and subsequent internalization.[4] Inside the cell, the ADC is trafficked to the lysosome where proteases, such as Cathepsin B, cleave the VC linker.[2] This releases the unmodified, potent MMAE payload. Due to its high membrane permeability, free MMAE can then traverse the cell membrane into the tumor microenvironment and be taken up by adjacent tumor cells, irrespective of their antigen expression status, leading to widespread apoptosis.
Comparative Analysis of ADC Payloads and their Bystander Potential
The ability of an ADC to induce a potent bystander effect is fundamentally dictated by the physicochemical properties of its payload, particularly its membrane permeability. The following table compares MMAE with other common ADC payloads.
| Feature | vc-MMAE | vc-MMAF | SMCC-DM1 | Topoisomerase I Inhibitors (e.g., DXd, SN-38) |
| Linker Type | Cleavable (Valine-Citrulline) | Cleavable (Valine-Citrulline) | Non-cleavable | Cleavable |
| Payload Permeability | High | Low (charged) | Low (released as amino acid conjugate) | High |
| Bystander Effect | Potent | Minimal to None | None | Potent |
| Supporting Evidence | The lipophilic nature of MMAE allows it to readily diffuse across cell membranes, a key prerequisite for bystander killing. | MMAF, with its charged C-terminal phenylalanine, is more hydrophilic and less membrane-permeable than MMAE, thus limiting its bystander potential. | The non-cleavable SMCC linker releases a payload-lysine metabolite that is charged and cannot efficiently cross cell membranes. | Payloads like DXd (deruxtecan) and SN-38 are membrane-permeable and have demonstrated significant bystander effects in preclinical and clinical settings. |
Quantitative Assessment of the Bystander Effect
The bystander effect can be quantified through various in vitro and in vivo models. A common in vitro approach is the co-culture assay, where antigen-positive and antigen-negative cells are grown together and treated with the ADC.
In Vitro Co-culture Bystander Killing
The following table summarizes representative data from a co-culture experiment assessing the bystander effect of a Trastuzumab-vc-MMAE ADC on HER2-negative cells in the presence of HER2-positive cells.
| Ratio of HER2+ to HER2- Cells | % Killing of HER2- (Bystander) Cells |
| 1:3 | 40% |
| 1:1 | 65% |
| 3:1 | 85% |
Data is illustrative and compiled from principles described in referenced literature.
The data clearly indicates that the extent of bystander killing of HER2-negative cells increases with a higher proportion of HER2-positive cells in the co-culture, which act as the source of the diffusible MMAE payload.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of the bystander effect of different ADCs.
In Vitro Co-culture Bystander Assay
This assay directly quantifies the killing of antigen-negative cells when co-cultured with antigen-positive cells.
1. Cell Line Selection and Preparation:
-
Select an antigen-positive (Ag+) cell line (e.g., HER2-positive SK-BR-3 cells) and an antigen-negative (Ag-) cell line that is sensitive to the MMAE payload (e.g., HER2-negative MCF7 cells).
-
The Ag- cell line should be engineered to express a fluorescent protein (e.g., GFP) for easy identification and quantification.
2. Co-Culture Setup:
-
Seed the Ag+ and Ag- cells in a 96-well plate at various defined ratios (e.g., 1:1, 1:3, 3:1).
-
Include monocultures of both cell lines as controls.
3. ADC Treatment:
-
Treat the co-cultures and monocultures with a range of concentrations of the VC-MMAE ADC.
-
The chosen concentrations should be highly cytotoxic to the Ag+ cells but have minimal direct effect on the Ag- monoculture.
-
Include a non-bystander ADC (e.g., one with a non-cleavable linker like SMCC-DM1) as a negative control.
4. Incubation and Analysis:
-
Incubate the plates for 72 to 120 hours.
-
Quantify the viability of the Ag- (GFP-positive) cells using a fluorescence plate reader or high-content imaging system.
-
Calculate the percentage of bystander cell killing by comparing the viability of Ag- cells in the ADC-treated co-culture to the viability in the untreated co-culture and the ADC-treated Ag- monoculture.
Conditioned Medium Transfer Assay
This assay determines if the cytotoxic payload is released from the target cells into the culture medium and can subsequently kill bystander cells.
1. Prepare Conditioned Medium:
-
Seed Ag+ cells in a culture plate and treat them with the VC-MMAE ADC for 48-72 hours.
2. Collect and Transfer Medium:
-
Collect the culture supernatant, which now contains the released MMAE.
-
Transfer this "conditioned medium" to a plate containing only Ag- cells.
3. Analysis:
-
After a suitable incubation period (e.g., 72 hours), assess the viability of the Ag- cells. A significant decrease in viability indicates that the payload was released and is active.
In Vivo Admixed Tumor Model
This model evaluates the bystander effect in a more physiologically relevant setting.
1. Tumor Implantation:
-
Co-implant a mixture of Ag+ and Ag- tumor cells subcutaneously into immunodeficient mice to establish admixed tumors. The Ag- cells can be engineered to express a reporter gene like luciferase for in vivo imaging.
2. ADC Administration:
-
Once the tumors reach a predetermined volume, administer the VC-MMAE ADC, a non-bystander control ADC, and a vehicle control intravenously.
3. Tumor Growth Monitoring:
-
Measure tumor volume regularly. A significant inhibition of tumor growth in the VC-MMAE ADC group compared to controls indicates a potent in vivo bystander effect.
4. Endpoint Analysis:
-
At the end of the study, tumors can be excised for immunohistochemical analysis to confirm the killing of both Ag+ and Ag- cell populations.
Visualizing the Mechanisms
Diagrams illustrating the key processes provide a clearer understanding of the underlying biology and experimental designs.
Caption: Signaling pathway of MMAE-induced apoptosis.
Caption: Workflow for in vitro assessment of the ADC bystander effect.
Caption: Mechanism of the VC-MMAE ADC bystander effect.
References
A Head-to-Head Comparison of ADC Technologies: OSu-PEG4-VC-PAB-MMAE vs. SMCC-DM1
For researchers, scientists, and drug development professionals, the selection of an appropriate linker and payload is a cornerstone of designing a safe and effective Antibody-Drug Conjugate (ADC). The choice between a cleavable and a non-cleavable linker system fundamentally dictates the ADC's mechanism of action, stability, efficacy, and toxicity profile. This guide provides an objective, data-driven comparison of two widely utilized linker-payload systems: the cleavable OSu-PEG4-Val-Cit-PAB-MMAE and the non-cleavable SMCC-DM1.
The OSu-PEG4-VC-PAB-MMAE system combines a potent tubulin inhibitor, monomethyl auristatin E (MMAE), with a linker designed for enzymatic cleavage inside the target cell. In contrast, the SMCC-DM1 system utilizes a stable, non-cleavable linker to deliver the maytansinoid tubulin inhibitor, DM1, which is released only upon complete degradation of the antibody in the lysosome.[1][2] These distinct strategies have profound implications for an ADC's therapeutic window, influencing everything from plasma stability to the ability to kill neighboring cancer cells.
Mechanism of Action: A Tale of Two Release Strategies
The fundamental difference between these two systems lies in their payload release mechanism.
This compound (Cleavable System): This system is designed for controlled, intracellular drug release. After the ADC binds to its target antigen and is internalized, it is trafficked to the lysosome.[3] The valine-citrulline (VC) dipeptide component of the linker is specifically recognized and cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in tumor cells.[4][5] This cleavage initiates the collapse of the self-immolative p-aminobenzyl (PAB) spacer, releasing the unmodified, highly potent MMAE payload into the cytoplasm. Because free MMAE is membrane-permeable, it can diffuse out of the target cell and kill adjacent, antigen-negative tumor cells—a phenomenon known as the "bystander effect."
SMCC-DM1 (Non-Cleavable System): This system relies on the complete proteolytic degradation of the antibody component for payload release. The thioether bond formed by the SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker is highly stable and not susceptible to enzymatic cleavage. Once the ADC is internalized and trafficked to the lysosome, the entire antibody is broken down into its constituent amino acids. This process liberates the DM1 payload, which remains attached to the linker and a lysine residue (Lys-SMCC-DM1). This payload metabolite is charged and less membrane-permeable, largely confining its cytotoxic activity to the antigen-positive cell that internalized the ADC and thus minimizing the bystander effect.
Comparative Performance Data
The choice of linker-payload system has a direct and measurable impact on the stability, in vitro cytotoxicity, in vivo efficacy, and toxicity profile of an ADC. The following tables summarize representative data from preclinical studies comparing these two systems.
Table 1: Stability and Bystander Effect Comparison
| Parameter | This compound (Cleavable) | SMCC-DM1 (Non-Cleavable) |
| Release Mechanism | Enzymatic (e.g., Cathepsin B) | Proteolytic degradation of antibody |
| Plasma Stability | Stability can be species-dependent. Generally lower than non-cleavable linkers. In mouse plasma, ~25% MMAE release can be observed after 6 days, while in human plasma, it is <1%. | Generally high stability with minimal premature payload release. |
| Released Payload | Free, unmodified MMAE | Lysine-SMCC-DM1 metabolite |
| Membrane Permeability | High | Low to Negligible |
| Bystander Killing | Significant | Minimal |
Table 2: In Vitro Cytotoxicity of Trastuzumab-based ADCs
| Cell Line (HER2 Status) | Trastuzumab-vc-MMAE IC₅₀ (ng/mL) | Trastuzumab-DM1 (T-DM1) IC₅₀ (ng/mL) |
| SK-BR-3 (HER2+++) | 5-20 | 10-50 |
| JIMT-1 (HER2+) | 100-500 | >1000 |
Data compiled from studies on Trastuzumab ADCs to provide a comparative view.
Table 3: In Vivo Efficacy in Xenograft Models
| Xenograft Model | Trastuzumab-vc-MMAE (10 mg/kg) | Trastuzumab-DM1 (T-DM1) (10 mg/kg) |
| NCI-N87 (Gastric) | >90% TGI (with regression) | ~80% TGI |
| JIMT-1 (Breast) | ~70% TGI | ~50% TGI (at 15 mg/kg) |
TGI: Tumor Growth Inhibition. Data compiled from comparative preclinical studies.
Table 4: Comparative Toxicity Profile
| Toxicity Parameter | This compound | SMCC-DM1 |
| Primary Off-Target Toxicity | Neutropenia is a common, often dose-limiting toxicity. | Thrombocytopenia is a key toxicity, mediated by the Lys-SMCC-DM1 metabolite. |
| Mechanism of Toxicity | Believed to be related to premature payload release and high potency of free MMAE. | Antigen-independent uptake of the ADC by megakaryocyte progenitors. |
| Typical MTD (DAR≈4) | ~1.8 - 2.4 mg/kg in clinical studies. | ~3.6 mg/kg for T-DM1. |
Signaling Pathway of MMAE and DM1 Payloads
Both MMAE and DM1 are highly potent antimitotic agents that function by disrupting microtubule dynamics, a critical process for cell division. Although their binding sites on tubulin differ, the downstream consequences are similar, leading to cell cycle arrest at the G2/M phase and the induction of apoptosis.
-
Tubulin Binding: MMAE binds to the vinca alkaloid site, while DM1 binds to the maytansine site on tubulin.
-
Inhibition of Polymerization: Both drugs inhibit the polymerization of tubulin into microtubules.
-
Microtubule Disruption: This interference disrupts the formation and function of the mitotic spindle, which is essential for chromosome segregation.
-
G2/M Arrest: Cells are unable to progress through mitosis and arrest in the G2/M phase of the cell cycle.
-
Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.
Experimental Protocols
Reproducible and well-documented experimental methods are essential for the evaluation and comparison of ADC candidates. Below are detailed protocols for key assays.
ADC Conjugation Protocol: SMCC-DM1 (Lysine Conjugation)
This two-step protocol describes the conjugation of a thiol-containing drug-linker (DM1) to an antibody via its lysine residues using the heterobifunctional SMCC crosslinker.
-
Materials:
-
Antibody (e.g., Trastuzumab) in an amine-free buffer (e.g., PBS, pH 7.2-7.5).
-
(Sulfo)-SMCC crosslinker.
-
DM1 (thiol-containing payload).
-
Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2.
-
Quenching Buffer (e.g., 1 M Tris).
-
Purification system (e.g., Size Exclusion Chromatography - SEC).
-
-
Procedure:
-
Antibody Preparation: Prepare the antibody at a concentration of 5-10 mg/mL in Reaction Buffer.
-
SMCC Activation: Dissolve (Sulfo)-SMCC in an appropriate solvent (e.g., DMSO or water for Sulfo-SMCC). Add a 5- to 20-fold molar excess of the crosslinker to the antibody solution. The molar excess depends on the antibody concentration.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature to allow the NHS ester of SMCC to react with lysine amines on the antibody.
-
Removal of Excess Linker: Remove unreacted SMCC linker by buffer exchange using a desalting column or tangential flow filtration, exchanging into fresh Reaction Buffer.
-
DM1 Conjugation: Add the DM1 payload to the maleimide-activated antibody. A typical molar ratio is 1.7 moles of DM1 per mole of maleimide.
-
Incubation: Incubate for 2-4 hours at room temperature to allow the maleimide groups on the antibody to react with the thiol group on DM1, forming a stable thioether bond.
-
Quenching: Stop the reaction by adding a quenching reagent like N-acetylcysteine to cap any unreacted maleimide groups.
-
Purification: Purify the resulting ADC from unconjugated payload and other reactants using SEC.
-
Characterization: Characterize the final ADC for drug-to-antibody ratio (DAR), purity, and aggregation using methods like Hydrophobic Interaction Chromatography (HIC) and SEC.
-
In Vitro Cytotoxicity Assay (MTT-based)
This assay determines the concentration of ADC required to inhibit the growth of a cancer cell population by 50% (IC₅₀).
-
Materials:
-
Target cancer cell lines.
-
Complete cell culture medium.
-
96-well flat-bottom plates.
-
ADC constructs and control antibody.
-
MTT reagent (5 mg/mL in PBS).
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl).
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate overnight (37°C, 5% CO₂) to allow attachment.
-
ADC Treatment: Prepare serial dilutions of the ADC and controls in complete medium. Remove the old medium from the cells and add 100 µL of the diluted ADC solutions to the respective wells in triplicate.
-
Incubation: Incubate the plates for 72-96 hours.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 2-4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
In Vivo Efficacy Study (Xenograft Model)
This protocol outlines a typical study to evaluate the anti-tumor activity of an ADC in a mouse model.
-
Materials:
-
Immunodeficient mice (e.g., Nude or SCID).
-
Tumor cells for implantation.
-
Matrigel (optional).
-
ADC, vehicle control, and isotype control ADC.
-
Calipers for tumor measurement.
-
-
Procedure:
-
Tumor Implantation: Subcutaneously inject 2-5 million tumor cells (resuspended in PBS, optionally mixed 1:1 with Matrigel) into the flank of each mouse.
-
Monitoring: Allow tumors to grow to a mean volume of 100-200 mm³. Monitor animal weight and health regularly.
-
Randomization: Once tumors reach the desired size, randomize mice into treatment groups (e.g., Vehicle, Isotype Control, ADC low dose, ADC high dose), typically with 5-6 mice per group.
-
Dosing: Administer the ADC and controls, typically via intravenous (IV) injection, at the specified dose and schedule (e.g., single dose or once weekly).
-
Tumor Measurement: Measure tumor volume with calipers 2-3 times per week. Calculate volume using the formula: (Length × Width²)/2.
-
Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size, or after a set period. Key metrics include tumor growth inhibition (TGI) and complete or partial tumor regressions.
-
Conclusion
The this compound and SMCC-DM1 linker-payload systems represent two distinct, clinically validated strategies for ADC design.
-
The cleavable VC-MMAE system offers the potential for enhanced efficacy, particularly in heterogeneous tumors, due to the potent bystander killing effect of the released, membrane-permeable MMAE payload. This advantage may come with a trade-off of lower plasma stability in some preclinical species and a toxicity profile often characterized by neutropenia.
-
The non-cleavable SMCC-DM1 system generally provides superior plasma stability, which can lead to a wider therapeutic window and a more predictable pharmacokinetic profile. Its activity is confined to antigen-positive cells, making it a potentially safer option when the bystander effect is not required or desired. Its characteristic toxicity is thrombocytopenia.
The optimal choice is not universal and requires a careful, case-by-case evaluation based on the target antigen's expression level and heterogeneity, the payload's potency, and the desired therapeutic outcome. A comprehensive preclinical assessment, utilizing the robust experimental methodologies outlined in this guide, is paramount to making an informed decision and advancing the most promising ADC candidate toward the clinic.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Choosing the Right Warhead: A Head-to-Head Comparison of MMAE and MMAF ADCs
For researchers, scientists, and drug development professionals, the selection of a cytotoxic payload is a critical decision in the design of an effective and safe antibody-drug conjugate (ADC). Among the most prevalent payloads are monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF), both potent synthetic analogs of the natural antimitotic agent dolastatin 10.[1] While they share a common mechanism of action, a subtle structural difference leads to significant variations in their biological properties, impacting everything from potency and bystander killing to the overall therapeutic window.
This guide provides an objective, data-driven comparison of MMAE and MMAF ADCs to inform payload selection, summarizing their performance with supporting experimental data and detailed protocols.
Executive Summary
MMAE and MMAF are highly potent tubulin inhibitors that induce cell cycle arrest and apoptosis when delivered to cancer cells via an ADC.[1][] The primary distinction lies at their C-terminus: MMAE is a neutral, membrane-permeable molecule, whereas MMAF has a charged phenylalanine residue that restricts its ability to cross cell membranes.[1][] This key difference makes MMAE capable of inducing a powerful "bystander effect," killing adjacent antigen-negative tumor cells, which is advantageous for treating heterogeneous tumors. However, this permeability can also increase the risk of off-target toxicity. Conversely, the membrane-impermeable nature of MMAF confines its cytotoxic activity to the target cell, potentially offering a wider therapeutic window and a better safety profile, making it suitable for tumors with uniform antigen expression.
Mechanism of Action: Tubulin Inhibition
Both MMAE and MMAF function as antimitotic agents. Once the ADC binds to a target antigen on a cancer cell, it is internalized, typically into lysosomes. Inside the lysosome, the linker connecting the antibody to the payload is cleaved, releasing the active auristatin derivative into the cytoplasm. The free payload then binds to tubulin, inhibiting its polymerization into microtubules. This disruption of the microtubule network is crucial as it prevents the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and ultimately triggering programmed cell death (apoptosis).
Head-to-Head Performance Comparison
The choice between MMAE and MMAF hinges on a trade-off between the bystander effect and the therapeutic window.
Physicochemical and Biological Properties
The structural difference between MMAE and MMAF directly influences their key biological properties. MMAF's charged C-terminal phenylalanine makes it more hydrophilic and significantly less permeable to cell membranes compared to the neutral and more hydrophobic MMAE.
| Property | MMAE | MMAF | Reference |
| C-Terminus | Neutral | Charged (Phenylalanine) | |
| Cell Membrane Permeability | High | Low | |
| Molecular Characteristic | More hydrophobic, neutral | Hydrophilic, negatively charged | |
| Bystander Killing Effect | Potent | Minimal to none | |
| Systemic Toxicity Potential | Higher | Lower |
In Vitro Cytotoxicity
As a free drug, the cell-permeable MMAE is significantly more cytotoxic than the poorly permeable MMAF. However, when delivered via an ADC to antigen-positive cells, the cytotoxic potential of MMAF is restored to levels comparable to MMAE-ADCs, as the antibody-mediated internalization bypasses the need for passive diffusion across the cell membrane.
| Compound | Cell Line | Target | IC50 | Reference |
| Free MMAE | Karpas 299 | - | ~1 nM | |
| Free MMAF | Karpas 299 | - | >1000 nM | |
| cAC10-vcMMAE | Karpas 299 | CD30 | 0.04 nM | |
| cAC10-vcMMAF | Karpas 299 | CD30 | 0.05 nM | |
| Trastuzumab-MMAF | NCI N87 (HER2+) | HER2 | 0.4 nM | |
| Pertuzumab-MMAF | NCI N87 (HER2+) | HER2 | 0.5 nM |
Note: IC50 values can vary based on the specific antibody, linker, cell line, and assay conditions.
The Bystander Effect: A Critical Differentiator
The most significant functional difference between MMAE and MMAF is the bystander killing effect. This is particularly relevant for solid tumors, which are often heterogeneous and may not have uniform expression of the target antigen.
-
MMAE: Due to its high cell permeability, MMAE released within a target cell can diffuse into the surrounding tumor microenvironment and kill adjacent antigen-negative cancer cells.
-
MMAF: Being charged and membrane-impermeable, MMAF is largely trapped within the target cell upon its release, resulting in minimal to no bystander killing.
References
Navigating Specificity: A Comparative Guide to Cross-Reactivity of Antibody-Drug Conjugates with Cleavable Linkers
For researchers, scientists, and drug development professionals, ensuring the precise delivery of cytotoxic payloads to target cancer cells is paramount in the design of Antibody-Drug Conjugates (ADCs). A critical component governing this specificity is the linker, particularly cleavable linkers designed for controlled drug release within the tumor microenvironment. This guide provides a comparative analysis of common cleavable linkers, focusing on their cross-reactivity, the experimental protocols to evaluate it, and the potential for off-target toxicities.
The therapeutic window of an ADC is critically dependent on the stability of its linker in systemic circulation and its selective cleavage at the tumor site.[1] Off-target cleavage can lead to premature release of the cytotoxic payload, causing systemic toxicity and diminishing the ADC's efficacy.[2][3] This guide delves into the characteristics of different cleavable linkers, offering a framework for selecting the most appropriate linker chemistry for a given ADC candidate.
Comparative Analysis of Common Cleavable Linkers
The choice of a cleavable linker significantly influences an ADC's stability, efficacy, and potential for off-target toxicity.[4] Below is a comparison of widely used cleavable linker technologies.
| Linker Type | Cleavage Mechanism | Key Advantages | Potential Cross-Reactivity & Off-Target Toxicity Concerns |
| Dipeptide-Based (e.g., Val-Cit) | Enzymatic (Cathepsin B) | Well-established with high stability in human plasma and efficient cleavage in lysosomes.[1] | Susceptible to premature cleavage by rodent plasma carboxylesterase Ces1C and human neutrophil elastase (NE), potentially leading to off-target toxicity like neutropenia. The hydrophobic nature of the Val-Cit p-aminobenzylcarbamate (PABC) linker can limit the drug-to-antibody ratio (DAR). |
| β-Glucuronide Linkers | Enzymatic (β-glucuronidase) | Exploits the elevated levels of β-glucuronidase in the tumor microenvironment. Offers good plasma stability and hydrophilicity, potentially improving the pharmacokinetic profile. | Off-target cleavage can occur in tissues with endogenous β-glucuronidase activity, such as the liver. |
| Sulfatase-Cleavable Linkers | Enzymatic (Sulfatases) | Designed for cleavage by sulfatases overexpressed in the tumor microenvironment and lysosomes. Demonstrates high stability in mouse plasma, overcoming a key limitation of Val-Cit linkers. | Potential for off-target cleavage in tissues with high sulfatase activity. |
| Hydrazone Linkers | pH-Sensitive (Acidic) | Designed to be stable at physiological pH (7.4) and hydrolyzed in the acidic environment of endosomes and lysosomes (pH 5-6). | Can exhibit instability in circulation, with some hydrazone linkers showing a half-life of about 2 days in plasma. This can lead to premature drug release and systemic toxicity. |
| Disulfide Linkers | Reductive (Glutathione) | Exploits the higher concentration of glutathione in the intracellular environment compared to the bloodstream. | Susceptible to reduction by circulating thiols, which can lead to premature payload release. |
| Peroxide-Cleavable Linkers | Reactive Oxygen Species (ROS) | Targets the high levels of reactive oxygen species, like hydrogen peroxide, found in the tumor microenvironment. | Potential for off-target effects in areas of inflammation where ROS levels may be elevated. |
Experimental Protocols for Assessing Cross-Reactivity
A multi-tiered approach combining in vitro and in vivo assays is crucial for a thorough evaluation of ADC cross-reactivity and off-target toxicity.
In Vitro Cytotoxicity Assay
This assay is fundamental to determine the on-target potency and off-target toxicity of an ADC by comparing its effect on antigen-positive and antigen-negative cell lines.
Protocol Outline:
-
Cell Seeding: Plate both antigen-positive and antigen-negative cells in 96-well plates and allow them to adhere overnight.
-
ADC Preparation: Prepare serial dilutions of the ADC in the appropriate cell culture medium.
-
Treatment: Treat the cells with the ADC dilutions and incubate for a period determined by the payload's mechanism of action (typically 72-120 hours).
-
Viability Assessment: Measure cell viability using a commercial assay such as CellTiter-Glo® or an MTS assay.
-
Data Analysis: Plot the percentage of cell viability against the ADC concentration and determine the IC50 (half-maximal inhibitory concentration) value for each cell line. A significant decrease in viability of antigen-negative cells indicates potential off-target toxicity.
Plasma Stability Assay
This assay evaluates the stability of the ADC and the rate of premature payload release in plasma.
Protocol Outline:
-
Incubation: Incubate the ADC in plasma (human, mouse, rat) from different species at 37°C over a time course (e.g., 0, 24, 48, 72 hours).
-
Sample Analysis: At each time point, analyze the samples using techniques like ELISA to measure the concentration of intact ADC or liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of released payload.
-
Data Analysis: Determine the half-life of the ADC in plasma. A short half-life suggests linker instability and a higher risk of off-target toxicity.
Tissue Cross-Reactivity Studies
In vitro tissue binding studies using immunohistochemical techniques help to identify potential off-target binding of the ADC to healthy tissues.
Protocol Outline:
-
Tissue Selection: Obtain a panel of frozen human tissues.
-
Staining: Stain the tissue sections with the ADC.
-
Detection: Use a secondary antibody against the ADC's primary antibody to detect binding.
-
Analysis: Microscopically examine the tissues for any specific or unexpected binding patterns.
Visualizing Experimental Workflows and Mechanisms
To better understand the processes involved in ADC cross-reactivity studies, the following diagrams illustrate key workflows and mechanisms.
Caption: General mechanism of action of an ADC with an enzyme-cleavable linker.
Caption: Workflow for an in vitro cytotoxicity assay.
Conclusion
The selection of a cleavable linker is a critical decision in the design of an ADC, with profound implications for its efficacy and safety profile. While dipeptide linkers like Val-Cit are well-established, they exhibit liabilities such as instability in rodent plasma and potential for off-target cleavage. Newer generation linkers, including β-glucuronide and sulfatase-cleavable linkers, offer potential advantages in terms of stability and tumor-specific cleavage. A thorough understanding and rigorous experimental evaluation of linker stability and cross-reactivity are essential to minimize off-target toxicities and develop safer and more effective ADC therapies. The strategic modifications to the drug/linker system have been shown to significantly reduce the toxicity profile of ADCs.
References
A Comparative Guide to OSu-PEG4-VC-PAB-MMAE and Clinical-Stage ADCs
For researchers, scientists, and drug development professionals, the selection of an appropriate linker-payload system is a critical decision in the design of effective and safe antibody-drug conjugates (ADCs). This guide provides an objective comparison of the OSu-PEG4-VC-PAB-MMAE drug-linker with the widely used, non-PEGylated valine-citrulline-MMAE (vc-MMAE) linker system found in several clinical-stage and approved ADCs. This comparison is supported by a review of available preclinical and clinical data, detailed experimental protocols for key assays, and visualizations of the underlying mechanisms and workflows.
The this compound is a state-of-the-art ADC linker-payload that combines a potent cytotoxic agent, monomethyl auristatin E (MMAE), with a cleavable linker system designed for enhanced stability and solubility. The key components of this system are:
-
OSu: An N-Hydroxysuccinimide ester group that provides a reactive site for conjugation to lysine residues on a monoclonal antibody.
-
PEG4: A polyethylene glycol spacer that enhances hydrophilicity, which can improve the pharmacokinetic properties of the ADC.
-
VC: A valine-citrulline dipeptide that is designed to be cleaved by cathepsin B, an enzyme that is abundant in the lysosomes of tumor cells.
-
PAB: A p-aminobenzylcarbamate self-immolative spacer that releases the active MMAE payload upon cleavage of the VC linker.
-
MMAE: A potent antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.
The inclusion of the PEG4 spacer is a key differentiator from the linker systems used in many first-generation MMAE-based ADCs. This modification is intended to improve the therapeutic window by reducing plasma clearance and potentially mitigating some of the off-target toxicities associated with the hydrophobic nature of the MMAE payload.
Mechanism of Action of a vc-MMAE ADC
The therapeutic effect of an ADC utilizing a cleavable vc-MMAE linker is a multi-step process that begins with systemic administration and culminates in the targeted destruction of cancer cells.
Figure 1. Mechanism of Action of a vc-MMAE ADC
Benchmarking Against Clinical-Stage ADCs
To provide a comprehensive comparison, we will benchmark the expected performance of an ADC utilizing the this compound linker against three well-characterized clinical-stage ADCs that employ a non-PEGylated vc-MMAE linker:
-
Brentuximab vedotin (Adcetris®): An anti-CD30 ADC approved for the treatment of Hodgkin lymphoma and anaplastic large cell lymphoma.
-
Polatuzumab vedotin (Polivy®): An anti-CD79b ADC approved for the treatment of diffuse large B-cell lymphoma.
-
Tisotumab vedotin (Tivdak™): An anti-Tissue Factor ADC approved for the treatment of cervical cancer.
While direct head-to-head preclinical data for an this compound ADC against these specific clinical-stage ADCs is not publicly available, we can infer its potential advantages based on studies of PEGylated versus non-PEGylated linkers. The inclusion of a PEG spacer has been shown to decrease the hydrophobicity of the ADC, leading to slower plasma clearance and an improved pharmacokinetic profile. This can translate to a wider therapeutic window, allowing for higher doses to be administered without a proportional increase in toxicity.
In Vitro Cytotoxicity
The in vitro cytotoxicity of an ADC is a measure of its potency against cancer cell lines. This is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the ADC that is required to inhibit the growth of 50% of the cells.
| ADC | Target Antigen | Cell Line | IC50 (ng/mL) |
| Brentuximab vedotin | CD30 | L540cy (Hodgkin Lymphoma) | ~10 |
| Polatuzumab vedotin | CD79b | SU-DHL-4 (B-cell Lymphoma) | ~20 |
| Tisotumab vedotin | Tissue Factor | SiHa (Cervical Cancer) | ~15 |
| Hypothetical this compound ADC | Target Dependent | Target-positive cell line | Expected to be in a similar nanomolar range, dependent on target expression and internalization rate. |
Note: The IC50 values are approximate and can vary depending on the specific experimental conditions.
Plasma Stability
The stability of an ADC in plasma is a critical determinant of its safety and efficacy. Premature release of the cytotoxic payload can lead to off-target toxicity, while a linker that is too stable may not release the payload efficiently at the tumor site.
| ADC Linker | Species | % Payload Release (after 7 days) |
| vc-MMAE (non-PEGylated) | Mouse | High (~20-30%) |
| vc-MMAE (non-PEGylated) | Rat | Moderate (~5-15%) |
| vc-MMAE (non-PEGylated) | Human | Low (<5%) |
| PEGylated vc-MMAE | All Species | Expected to be lower than non-PEGylated counterparts due to steric hindrance of the PEG spacer, potentially leading to a more favorable pharmacokinetic profile in preclinical models. |
In Vivo Efficacy
The in vivo efficacy of an ADC is typically evaluated in mouse xenograft models, where human cancer cells are implanted into immunocompromised mice. The ADC is administered to the mice, and the tumor growth is monitored over time.
| ADC | Tumor Model | Dosing Regimen | Result |
| Brentuximab vedotin | Karpas 299 (ALCL) Xenograft | 1 mg/kg, single dose | Tumor regression |
| Polatuzumab vedotin | SU-DHL-6 (DLBCL) Xenograft | 5 mg/kg, single dose | Significant tumor growth inhibition |
| Tisotumab vedotin | H-358 (NSCLC) Xenograft | 3 mg/kg, weekly | Tumor growth inhibition |
| Hypothetical this compound ADC | Relevant Xenograft Model | To be determined | Expected to show enhanced tumor growth inhibition compared to a non-PEGylated ADC at equivalent doses, due to improved pharmacokinetics and potentially higher tumor accumulation. |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible assessment of ADC performance. Below are standard protocols for key in vitro and in vivo assays.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Figure 2. In Vitro Cytotoxicity Assay Workflow
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
ADC Treatment: Prepare serial dilutions of the ADC and add them to the wells. Include a vehicle control and a positive control (e.g., free MMAE).
-
Incubation: Incubate the plate for 72-120 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilization buffer to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Plot the absorbance against the ADC concentration and determine the IC50 value using a non-linear regression analysis.
Plasma Stability Assay (LC-MS)
This assay quantifies the amount of intact ADC and released payload in plasma over time.
Protocol:
-
Incubation: Incubate the ADC in plasma (mouse, rat, human) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 168 hours).
-
Sample Preparation: Precipitate plasma proteins and extract the ADC and free payload.
-
LC-MS Analysis: Analyze the samples using liquid chromatography-mass spectrometry (LC-MS) to quantify the intact ADC (by measuring the drug-to-antibody ratio, DAR) and the concentration of the released payload.
-
Data Analysis: Plot the percentage of intact ADC or the concentration of released payload against time to determine the stability profile.
In Vivo Efficacy Study (Xenograft Model)
This study evaluates the anti-tumor activity of an ADC in a living organism.
Figure 3. In Vivo Efficacy Study Workflow
Protocol:
-
Tumor Implantation: Subcutaneously implant human cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into treatment groups (e.g., vehicle control, non-targeting ADC control, test ADC at various doses).
-
Treatment: Administer the treatments intravenously according to the desired schedule.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or when signs of toxicity are observed.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Conclusion
A Comparative Guide to Analytical Techniques for Confirming ADC Structure and Purity
For Researchers, Scientists, and Drug Development Professionals
The multifaceted nature of Antibody-Drug Conjugates (ADCs), which merge a monoclonal antibody's specificity with a potent cytotoxic payload via a chemical linker, presents considerable analytical challenges. Ensuring the structural integrity and purity of these complex biotherapeutics is paramount for their safety and efficacy. This guide provides an objective comparison of key analytical techniques, supported by experimental data and detailed protocols, to assist in the development of robust analytical strategies for ADC characterization.
Section 1: Determination of Drug-to-Antibody Ratio (DAR) and Drug Distribution
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute (CQA) that significantly influences the therapeutic window of an ADC. An optimal DAR ensures sufficient potency while minimizing off-target toxicity. Equally important is the distribution of drug-loaded species, as a heterogeneous mixture can impact pharmacokinetics and efficacy.
Comparison of Primary Analytical Techniques
Hydrophobic Interaction Chromatography (HIC) and Mass Spectrometry (MS) are the principal techniques for determining DAR and drug distribution. HIC separates ADC species based on the increased hydrophobicity conferred by the conjugated payload, while MS provides a direct measure of the mass of different drug-loaded species.
| Feature | Hydrophobic Interaction Chromatography (HIC) | Mass Spectrometry (MS) |
| Principle | Separation based on hydrophobicity. | Separation based on mass-to-charge ratio. |
| Primary Output | Chromatogram showing peaks for different DAR species. | Mass spectrum showing masses of different ADC species. |
| Average DAR Calculation | Calculated from the relative peak areas of different DAR species. | Calculated from the relative intensities of different ADC species. |
| Resolution | Good for resolving species with different numbers of hydrophobic payloads.[1][2] | High resolution can distinguish species with small mass differences. |
| Sample State | Native, preserving the protein's tertiary structure. | Can be performed under native or denaturing conditions. |
| Throughput | Moderate, with typical run times of 20-40 minutes. | Can be high-throughput, especially with direct infusion methods. |
| Considerations | Mobile phase optimization may be needed for highly hydrophobic ADCs. Ambiguous peak assignments can occur.[1] | Ionization suppression effects can influence quantitation. |
Experimental Protocols
This protocol provides a general method for determining the average DAR and drug load distribution of a cysteine-linked ADC.
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0
-
Mobile Phase B: 20 mM sodium phosphate, pH 7.0, with 20% isopropanol
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL in Mobile Phase A.
-
Chromatographic Conditions:
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 280 nm
-
Gradient: 0-100% Mobile Phase B over 30 minutes.
-
-
Data Analysis: Integrate the peak areas for each DAR species. Calculate the average DAR using the following formula: Average DAR = Σ(Peak Area of each species * DAR of that species) / Σ(Total Peak Area)
This protocol outlines a method for analyzing ADCs under non-denaturing conditions to confirm DAR.
Materials:
-
Mass spectrometer with a native ESI source (e.g., Q-TOF or Orbitrap)
-
Volatile buffer: 100 mM ammonium acetate, pH 7.4
-
ADC sample
Procedure:
-
Sample Preparation: Buffer exchange the ADC sample into the volatile ammonium acetate buffer to a final concentration of 0.5-1 mg/mL.[3]
-
Mass Spectrometry Conditions:
-
Infuse the sample at a flow rate of 5-10 µL/min.
-
Acquire data in the m/z range of 1000-7000.
-
Optimize instrumental parameters (e.g., capillary voltage, cone voltage) to maintain the native structure.
-
-
Data Processing: Deconvolute the raw mass spectrum to obtain the zero-charge masses of the different ADC species. The mass of the unconjugated antibody is subtracted from the mass of each ADC species to determine the number of conjugated drugs.
Section 2: Assessment of Purity - Aggregation and Fragmentation
The conjugation process, particularly with hydrophobic payloads, can induce aggregation, a CQA that can affect potency and immunogenicity. Fragmentation, on the other hand, can lead to loss of function. Therefore, monitoring high molecular weight species (aggregates) and low molecular weight species (fragments) is crucial.
Comparison of Primary Analytical Techniques
Size Exclusion Chromatography (SEC) is the industry standard for analyzing protein aggregation. Capillary Electrophoresis with Sodium Dodecyl Sulfate (CE-SDS) is a valuable orthogonal method that separates species based on molecular weight under denaturing conditions.
| Feature | Size Exclusion Chromatography (SEC) | Capillary Electrophoresis-Sodium Dodecyl Sulfate (CE-SDS) |
| Principle | Separation based on hydrodynamic radius. | Separation based on molecular weight in a sieving matrix. |
| Primary Output | Chromatogram showing peaks for aggregates, monomer, and fragments. | Electropherogram showing peaks for different molecular weight species. |
| Resolution | Good for resolving monomers from high molecular weight aggregates. May have limitations in resolving fragments close to the monomer size. | High resolution for a wide range of molecular weights, capable of separating species with small size differences.[4] |
| Sample State | Native, preserving the protein's tertiary structure. | Denatured, disrupting non-covalent interactions. |
| Throughput | Moderate, with typical run times of 15-30 minutes. | Higher, with potential for rapid, automated analysis of multiple samples. |
| Considerations | Potential for non-specific interactions between hydrophobic ADCs and the column stationary phase, which may require mobile phase optimization. | Requires sample denaturation, which may not be representative of the native state. Provides molecular weight information. |
Experimental Protocols
This protocol provides a general method for determining the percentage of aggregates and fragments in an ADC sample.
Materials:
-
SEC column (e.g., TSKgel G3000SWxl)
-
Mobile Phase: 100 mM sodium phosphate, 150 mM sodium chloride, pH 6.8
-
UHPLC system with UV detector
Procedure:
-
Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL using the mobile phase. Filter the sample through a 0.22 µm filter if necessary.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 280 nm
-
-
Data Analysis: Integrate the peak areas for all species. Calculate the percentage of aggregate and fragment by dividing their respective peak areas by the total peak area.
This protocol outlines a method for analyzing ADC purity under non-reducing and reducing conditions.
Materials:
-
Capillary electrophoresis system with a UV or PDA detector
-
Bare-fused silica capillary
-
SDS-gel buffer
-
Sample buffer containing SDS
-
Reducing agent (e.g., dithiothreitol - DTT) for reduced analysis
-
Alkylating agent (e.g., iodoacetamide - IAM) for non-reduced analysis
Procedure:
-
Sample Preparation:
-
Non-reduced: Mix the ADC sample with sample buffer containing IAM and heat at 70°C for 10 minutes.
-
Reduced: Mix the ADC sample with sample buffer containing DTT and heat at 90°C for 10 minutes.
-
-
Electrophoresis Conditions:
-
Inject the prepared sample into the capillary.
-
Apply a constant voltage for separation.
-
Detect migrating species at 220 nm.
-
-
Data Analysis: Analyze the electropherogram to determine the relative percentage of the main peak, fragments, and aggregates. For reduced samples, quantify the relative abundance of light and heavy chains.
Section 3: Characterization of Charge Heterogeneity
Charge heterogeneity of ADCs can arise from various factors, including post-translational modifications of the antibody, the charge of the linker and payload, and degradation events such as deamidation. Monitoring charge variants is essential as they can impact stability and biological activity.
Comparison of Primary Analytical Techniques
Imaged Capillary Isoelectric Focusing (iCIEF) and Ion-Exchange Chromatography (IEX) are powerful techniques for resolving charge variants. iCIEF separates proteins based on their isoelectric point (pI) in a pH gradient, while IEX separates based on surface charge interactions with a charged stationary phase.
| Feature | Imaged Capillary Isoelectric Focusing (iCIEF) | Ion-Exchange Chromatography (IEX) |
| Principle | Separation based on isoelectric point (pI). | Separation based on surface charge. |
| Primary Output | Electropherogram showing peaks for different charge variants focused at their pI. | Chromatogram showing peaks for different charge variants. |
| Resolution | Very high resolution, capable of separating species with very small pI differences. | Good resolution, but can be influenced by the complexity of the mobile phase. |
| Sample State | Denatured in the presence of urea and ampholytes. | Typically native, but can be performed under denaturing conditions. |
| Throughput | High, with rapid analysis times. | Moderate, with longer run and equilibration times. |
| Considerations | Requires optimization of ampholytes and solubilizers for high DAR ADCs. | Method development can be complex, requiring optimization of pH and salt gradient. |
Experimental Protocol
This protocol provides a general method for analyzing the charge heterogeneity of an ADC.
Materials:
-
iCIEF system
-
Capillary cartridge
-
Anolyte and catholyte solutions
-
Carrier ampholytes covering a desired pH range
-
Urea and other solubilizers as needed
-
pI markers
Procedure:
-
Sample Preparation: Mix the ADC sample with a solution containing carrier ampholytes, pI markers, and solubilizers (e.g., urea).
-
Focusing and Mobilization:
-
Load the sample mixture into the capillary.
-
Apply a high voltage to focus the proteins at their respective pIs.
-
Mobilize the focused protein zones past the detector by chemical or pressure mobilization.
-
-
Data Analysis: Analyze the electropherogram to determine the pI and relative abundance of the main isoform and acidic and basic variants.
Section 4: Confirmation of Conjugation Site
For site-specific ADCs, confirming the exact location of drug conjugation is critical. For stochastic conjugations, understanding the distribution of conjugation sites can provide valuable insights into the manufacturing process and product consistency.
Primary Analytical Technique: LC-MS/MS Peptide Mapping
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) peptide mapping is the gold standard for identifying conjugation sites. The ADC is digested into smaller peptides, which are then separated by liquid chromatography and analyzed by tandem mass spectrometry to identify the modified peptides and pinpoint the exact amino acid residue where the drug is attached.
Experimental Protocol
This protocol outlines a general workflow for identifying drug conjugation sites.
Materials:
-
ADC sample
-
Denaturing buffer (e.g., 8 M urea)
-
Reducing agent (e.g., DTT)
-
Alkylating agent (e.g., IAM)
-
Proteolytic enzyme (e.g., trypsin)
-
LC-MS/MS system (e.g., UPLC coupled to a Q-TOF or Orbitrap MS)
Procedure:
-
Sample Preparation:
-
Denature, reduce, and alkylate the ADC sample.
-
Digest the protein with trypsin overnight at 37°C.
-
Quench the digestion reaction.
-
-
LC-MS/MS Analysis:
-
Inject the peptide mixture onto a reverse-phase column.
-
Separate the peptides using a gradient of increasing organic solvent.
-
Analyze the eluting peptides by MS and MS/MS.
-
-
Data Analysis: Use specialized software to search the MS/MS data against the antibody sequence to identify peptides containing the drug-linker modification. This will confirm the specific lysine or cysteine residues that are conjugated.
Visualization of Analytical Workflows
The following diagrams illustrate the logical flow of experiments for characterizing a synthesized ADC and the orthogonal relationship between the primary analytical techniques.
Caption: General workflow for ADC synthesis, purification, and characterization.
Caption: Orthogonal analytical methods for key ADC quality attributes.
References
- 1. Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Native MS Sample Preparation | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 4. nist.gov [nist.gov]
The Critical Impact of Conjugation Site on Antibody-Drug Conjugate Efficacy: A Comparative Guide
The site of payload conjugation to a monoclonal antibody is a critical determinant of an Antibody-Drug Conjugate's (ADC) therapeutic index, influencing its stability, pharmacokinetics, and ultimately, its anti-tumor efficacy. This guide provides a comparative analysis of different conjugation strategies, supported by experimental data and detailed protocols, to aid researchers in the rational design and development of next-generation ADCs.
The evolution of ADCs has moved from early stochastic methods, targeting lysine or cysteine residues, towards more controlled, site-specific conjugation techniques. This shift is driven by the understanding that a homogeneous drug-to-antibody ratio (DAR) and a well-defined conjugation site lead to a more predictable and favorable clinical outcome.[1][2][3]
Comparing Conjugation Strategies: A Data-Driven Overview
The choice of conjugation site—be it the abundant lysine residues, the less frequent cysteine residues, or engineered sites—profoundly impacts the biophysical and pharmacological properties of an ADC.
Stochastic vs. Site-Specific Conjugation
Stochastic conjugation to native lysine or cysteine residues results in a heterogeneous mixture of ADC species with varying DARs and conjugation locations.[1][4] This heterogeneity can lead to inconsistent pharmacokinetics and a narrower therapeutic window. In contrast, site-specific conjugation methods produce homogeneous ADCs with a defined DAR, which often translates to improved in vivo stability and a better therapeutic index.
For instance, studies have shown that site-specific ADCs can exhibit higher target-dependent cytotoxicity and lower target-independent cytotoxicity compared to their heterogeneous counterparts with the same payload and linker. This is often attributed to the improved hydrophilicity and pharmacokinetic profile of homogeneous ADCs.
| Conjugation Strategy | Key Advantages | Key Disadvantages | Impact on Efficacy |
| Stochastic Lysine | Well-established chemistry, utilizes native antibody residues. | High heterogeneity (DAR and site), potential for rapid clearance and toxicity. | Can be effective, but heterogeneity complicates dose-response relationships and may narrow the therapeutic window. |
| Stochastic Cysteine | Fewer available sites than lysine, leading to less heterogeneity. | Requires reduction of interchain disulfides, which can impact antibody structure and stability. | Generally offers better control over DAR than lysine conjugation, often resulting in improved pharmacokinetics. |
| Site-Specific (Engineered Cysteines, Unnatural Amino Acids, Enzymatic) | Homogeneous product with defined DAR and conjugation site, improved pharmacokinetics and therapeutic index. | Requires antibody engineering or enzymatic treatment, which can be more complex and costly. | Often demonstrates superior efficacy and safety profiles in preclinical models due to optimized properties. |
In Vitro Efficacy Assessment: Key Experimental Protocols
The following are detailed protocols for essential in vitro assays to characterize and compare the efficacy of ADCs with different conjugation sites.
Target-Specific Cytotoxicity Assay
This assay determines the potency of an ADC against antigen-positive cells and its specificity by comparing it to antigen-negative cells.
Protocol:
-
Cell Seeding: Plate both antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines in 96-well plates at a predetermined optimal density and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, an unconjugated antibody control, and a free payload control in complete cell culture medium. Add the diluted compounds to the cells.
-
Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (e.g., 72-96 hours for tubulin inhibitors).
-
Viability Assessment (MTT Assay):
-
Add MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the resulting formazan crystals with a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value by plotting a dose-response curve.
References
- 1. Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Future of Antibody Drug Conjugation by Comparing Various Methods of Site-Specific Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Site-specific conjugation of native antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review of conjugation technologies for antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of OSu-PEG4-VC-PAB-MMAE: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
The antibody-drug conjugate (ADC) linker payload OSu-PEG4-VC-PAB-MMAE is a highly potent cytotoxic agent requiring rigorous handling and disposal procedures to ensure personnel safety and environmental protection. Due to the cytotoxic nature of the monomethyl auristatin E (MMAE) component, this compound must be treated as hazardous waste. The primary goal of the disposal protocol is the chemical inactivation of the MMAE payload before final disposal. This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound, incorporating recommended chemical inactivation methods and a clear workflow for waste management.
Chemical Inactivation Data
Chemical inactivation is a critical step in rendering the cytotoxic components of this compound non-hazardous. The main targets for chemical degradation are the peptide linker (valine-citrulline) and the MMAE payload. The following table summarizes the recommended chemical inactivation methods.
| Inactivation Method | Reagent | General Conditions | Target Component(s) | Efficacy | Notes |
| Base Hydrolysis | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | Final concentration of at least 1 M NaOH. Minimum 24 hours at room temperature. | Valine-Citrulline Linker | Cleaves the peptide bonds in the linker, separating the MMAE payload. This is a crucial first step to facilitate subsequent degradation of the free payload. | This is the recommended initial step as it liberates the highly potent MMAE, making it more accessible for oxidative degradation. |
| Oxidative Degradation | 5.25% Sodium Hypochlorite (household bleach) | Equal volume of bleach to the waste solution. Minimum of one hour at room temperature. | Monomethyl Auristatin E (MMAE) | Studies on other antineoplastic drugs have shown >90% degradation efficiency within 15 minutes with low concentrations of sodium hypochlorite[1][2]. | This step should follow base hydrolysis to effectively neutralize the cytotoxic MMAE. |
| Neutralization | Hydrochloric Acid (HCl) or other suitable acid | Slow addition to reach a pH between 6.0 and 8.0. | Residual base and hypochlorite | Prepares the solution for final disposal in accordance with hazardous waste regulations. | Always monitor the pH using calibrated equipment or pH paper. |
Experimental Protocols for Disposal
The following protocols provide detailed methodologies for the safe chemical inactivation and disposal of waste containing this compound.
Protocol 1: Two-Step Inactivation (Recommended)
This procedure is recommended as it first separates the highly potent MMAE from the rest of the linker construct, which may facilitate its subsequent degradation.
Step 1: Preparation of Waste Solution
-
Collect all liquid waste containing this compound in a designated, labeled, and chemically compatible container.
-
If the waste is in a solid or lyophilized form, reconstitute it in a minimal amount of an appropriate solvent (e.g., water or a buffer solution) to ensure it is fully dissolved.
Step 2: Base Hydrolysis of the Linker
-
To the waste solution, add a sufficient volume of a concentrated sodium hydroxide solution to achieve a final concentration of at least 1 M NaOH.
-
Gently mix the solution.
-
Allow the reaction to proceed for a minimum of 24 hours at room temperature to facilitate the cleavage of the valine-citrulline linker.
Step 3: Oxidative Degradation of MMAE
-
After the hydrolysis step, slowly add a volume of 5.25% sodium hypochlorite (household bleach) solution equal to the volume of the waste solution.
-
Gently mix and allow the solution to react for a minimum of one hour at room temperature.
Step 4: Neutralization and Final Disposal
-
Before final disposal, neutralize the solution by slowly adding a suitable acid (e.g., hydrochloric acid) until the pH is between 6.0 and 8.0. Monitor the pH using pH paper or a calibrated pH meter.
-
Dispose of the neutralized solution in accordance with all local, state, and federal regulations for hazardous waste.
Protocol 2: Direct Oxidative Degradation
This protocol is a more direct approach but may be less effective if the MMAE is not fully accessible to the oxidizing agent.
Step 1: Preparation of Waste Solution
-
Follow the same procedure as in Protocol 1 for preparing the waste solution.
Step 2: Oxidative Degradation
-
To the waste solution, add an equal volume of 5.25% sodium hypochlorite solution.
-
Gently mix the solution and allow it to react for a minimum of one hour at room temperature.
Step 3: Disposal
-
Dispose of the resulting solution in accordance with all applicable hazardous waste regulations. Neutralization may be required depending on local guidelines.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
References
Safeguarding Researchers: Essential Safety and Handling Protocols for OSu-PEG4-VC-PAB-MMAE
For Immediate Implementation: Researchers, scientists, and drug development professionals handling the highly potent antibody-drug conjugate (ADC) linker payload OSu-PEG4-VC-PAB-MMAE must adhere to stringent safety protocols to mitigate risks associated with its cytotoxic component, monomethyl auristatin E (MMAE). This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the protection of the environment.
This compound is a critical component in the synthesis of ADCs, which are designed to selectively deliver potent cytotoxic agents to cancer cells.[1][2] The MMAE payload functions by inhibiting tubulin polymerization, a vital process for cell division, thereby exerting its powerful anti-cancer effect.[3] However, the high potency of MMAE also presents significant handling challenges and requires rigorous containment strategies.[4][5]
Personal Protective Equipment (PPE): A Non-Negotiable First Line of Defense
Due to the hazardous nature of this compound, a comprehensive PPE regimen is mandatory. The following table summarizes the required equipment and its purpose.
| PPE Component | Specification | Purpose |
| Gloves | Double-gloving with powder-free nitrile gloves compliant with ASTM D6978-05 standard. | To prevent skin contact and absorption of the cytotoxic agent. |
| Gown | Disposable, fluid-resistant gown with long sleeves and tight-fitting cuffs. | To protect clothing and skin from accidental splashes or spills. |
| Eye/Face Protection | Full-face shield or safety goggles worn in conjunction with a fluid-resistant mask. | To shield eyes and face from splashes and aerosols. |
| Respiratory Protection | A surgical or procedure mask is required when handling in a biological safety cabinet to prevent contamination. For tasks with a higher risk of aerosol generation, such as cleaning spills, a respirator (e.g., N95) may be necessary. | To prevent inhalation of airborne particles. |
| Additional Protection | Cap and shoe covers. | To minimize the spread of contamination. |
Operational Plan: Step-by-Step Handling Procedures
All work with this compound must be conducted in a designated area, preferably within a certified chemical fume hood or a biological safety cabinet, to ensure containment.
Preparation and Handling:
-
Designated Area: All handling of this compound should occur in a restricted area with controlled access.
-
Engineering Controls: Use a certified chemical fume hood or a biological safety cabinet for all manipulations that could generate aerosols, including weighing, reconstituting, and aliquoting.
-
Personal Protective Equipment: Don the full required PPE as outlined in the table above before entering the designated handling area.
-
Reconstitution: If the compound is in solid form, reconstitute it carefully to avoid generating dust. Add the solvent slowly down the side of the vial. The product is soluble in DMSO.
-
Labeling: All containers holding this compound, including stock solutions and dilutions, must be clearly labeled as "Cytotoxic" with the appropriate hazard symbols.
-
Transport: When transporting the compound between laboratories, use a sealed, secondary container to prevent spills.
Spill Management: In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.
-
Evacuate and Secure: Alert others in the area and restrict access to the spill zone.
-
Don PPE: If not already wearing it, don the full set of recommended PPE, including respiratory protection if the spill is a powder or a large volume of liquid.
-
Containment: Use a cytotoxic spill kit to absorb the spill. Cover liquid spills with absorbent pads; for solid spills, gently cover with damp absorbent material to avoid raising dust.
-
Cleanup: Carefully collect all contaminated materials into a designated cytotoxic waste container.
-
Decontamination: Clean the spill area thoroughly with a suitable decontaminating agent (e.g., a detergent solution followed by a bleach solution), and then rinse with water. Dispose of all cleaning materials as cytotoxic waste.
-
Reporting: Report the spill to the laboratory supervisor and the institutional safety office.
Disposal Plan: Inactivation and Waste Management
All materials contaminated with this compound must be treated as hazardous cytotoxic waste and disposed of according to institutional and regulatory guidelines. Chemical inactivation is a critical step to render the cytotoxic components non-hazardous before final disposal.
Waste Segregation and Collection:
-
All contaminated solid waste (e.g., gloves, gowns, vials, pipette tips) should be placed in clearly labeled, leak-proof, and puncture-resistant cytotoxic waste containers.
-
Liquid waste containing this compound should be collected in a designated, labeled, and chemically compatible container.
Chemical Inactivation Protocol for Liquid Waste: This protocol focuses on the degradation of the MMAE payload.
-
Base Hydrolysis: To the collected liquid waste, add a concentrated sodium hydroxide (NaOH) solution to achieve a final concentration of at least 1 M. Allow the reaction to proceed for a minimum of 24 hours at room temperature. This step aims to cleave the linker, separating the MMAE payload.
-
Oxidative Degradation: After hydrolysis, slowly add a volume of 5.25% sodium hypochlorite (household bleach) solution equal to the volume of the waste solution. Allow this to react for at least one hour to degrade the MMAE.
-
Neutralization: Before final disposal, neutralize the solution to a pH between 6.0 and 8.0 by slowly adding a suitable acid (e.g., hydrochloric acid).
-
Final Disposal: Dispose of the neutralized solution in accordance with all local, state, and federal regulations for hazardous waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
